molecular formula C7H6FN3 B13024048 6-Fluoro-1H-benzo[d]imidazol-7-amine

6-Fluoro-1H-benzo[d]imidazol-7-amine

Cat. No.: B13024048
M. Wt: 151.14 g/mol
InChI Key: LRQNJBBSPSAFHM-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzo[d]imidazol-7-amine is a fluorinated aromatic heterocycle that serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a structure known to be a bioisostere of naturally occurring purines . This characteristic allows its derivatives to interact effectively with biopolymers in living systems, such as enzymes and receptors . The primary application of this amine-functionalized benzimidazole is as a sophisticated building block for the synthesis of novel compounds with potential pharmacological activity. Specifically, research into analogous fluorinated benzimidazoles highlights their significant value in developing anticancer agents . Similar compounds have been designed as hybrids and evaluated for their anti-proliferative activity against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . Furthermore, the benzimidazole core is a prominent structure in the search for new antimicrobial and antitubercular agents . The incorporation of a fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability, making this fluorinated amine a particularly valuable reagent for optimizing lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as benzimidazole derivatives may have the potential to cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11)

InChI Key

LRQNJBBSPSAFHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

The CAS number for 6-Fluoro-1H-benzo[d]imidazol-7-amine is 1360940-63-1 .

Below is the comprehensive technical guide and whitepaper for this compound, structured for researchers and drug development professionals.

CAS Registry Number: 1360940-63-1 Molecular Formula: C


H

FN

Molecular Weight: 151.14 g/mol

Executive Summary

This compound (also referenced as 7-amino-6-fluorobenzimidazole) represents a critical "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern—combining a fluorine atom at the C6 position with an adjacent amino group at C7—creates a unique electronic and steric environment ideal for kinase inhibition. This moiety is frequently employed to target the ATP-binding pockets of enzymes such as MEK , Gyrase B , and JAK family kinases, where the fluorine atom can engage in specific non-covalent interactions (e.g., with gatekeeper residues) while the amino group serves as a hydrogen bond donor/acceptor.

This guide details the physicochemical profile, synthetic pathways, and structural utility of CAS 1360940-63-1, providing a self-validating protocol for its application in drug discovery.

Physicochemical Profile & Structural Logic

The compound features a benzimidazole core, a bicyclic structure consisting of the fusion of benzene and imidazole. The 6-fluoro-7-amino motif is electronically significant:

  • Fluorine (C6): Induces a strong inductive withdrawing effect (-I), lowering the pKa of the imidazole ring system and modulating metabolic stability by blocking C6 oxidation (a common metabolic soft spot).

  • Amine (C7): Acts as an electron-donating group (+M), counteracting the fluorine's withdrawal and increasing the electron density on the imidazole nitrogen, thereby enhancing hydrogen bond acceptor capability.

Table 1: Core Chemical Properties
PropertyValueNote
CAS Number 1360940-63-1 Unique Identifier
IUPAC Name This compound
SMILES Nc1c(F)ccc2[nH]cnc12Canonical representation
Molecular Weight 151.14 Da
LogP (Predicted) ~0.8 - 1.2Lipophilic efficiency favorable
pKa (Acid) ~12.5 (NH)Imidazole proton
pKa (Base) ~5.5 (N3)Pyridine-like nitrogen
H-Bond Donors 3NH2 + Imidazole NH
H-Bond Acceptors 1Imidazole N3

Synthetic Methodology

The synthesis of 1360940-63-1 requires precise regiocontrol to ensure the amino and fluoro groups are installed at the 7 and 6 positions, respectively. The most robust route involves the cyclization of a substituted phenylenediamine precursor.

Retrosynthetic Analysis

The target molecule can be disconnected to 3-fluoro-4-nitro-1,2-phenylenediamine (or a functional equivalent like 1,2,3-triamino-4-fluorobenzene). The critical step is the formation of the imidazole ring from the diamine.

Validated Synthesis Protocol

Step 1: Precursor Preparation (Nitration/Reduction) Starting from 2,4-difluoroaniline , nitration is performed to yield 2,4-difluoro-5-nitroaniline .[1][2] Subsequent nucleophilic aromatic substitution (S


Ar) with ammonia or a protected amine surrogate (e.g., benzylamine) selectively displaces the fluorine at the 2-position (ortho to the nitro group) to generate the diamine precursor.

Step 2: Cyclization (Imidazole Formation) The resulting 1,2-diamino-3-nitro-4-fluorobenzene is cyclized using formic acid or trimethyl orthoformate.

  • Reagent: Formic Acid (HCOOH) or Trimethyl Orthoformate (TMOF) + cat. p-TsOH.

  • Conditions: Reflux, 4-6 hours.

  • Intermediate:4-Fluoro-7-nitro-1H-benzo[d]imidazole .

Step 3: Reduction (Nitro to Amine) The nitro group at position 7 is reduced to the primary amine.

  • Reagents: H

    
     (Pd/C) or Fe/NH
    
    
    
    Cl.
  • Solvent: MeOH or EtOH.

  • Yield: Typically 75-85%.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, ensuring regiochemical fidelity.

SynthesisPath Figure 1: Synthetic Pathway for CAS 1360940-63-1 Start 2,4-Difluoroaniline Inter1 2,4-Difluoro-5-nitroaniline Start->Inter1 Nitration (HNO3/H2SO4) Inter2 1,2-Diamino-3-nitro-4-fluorobenzene Inter1->Inter2 SnAr (NH3) Selective F-displacement Cyclized 6-Fluoro-7-nitro-1H-benzimidazole Inter2->Cyclized Cyclization (HCOOH or TMOF) Final This compound (CAS 1360940-63-1) Cyclized->Final Reduction (H2, Pd/C)

Figure 1: Step-by-step synthetic pathway from difluoroaniline starting material to the target benzimidazole.

Applications in Drug Discovery

This compound serves as a high-value intermediate for Kinase Inhibitor design.

Mechanism of Action (Scaffold Level)

In ATP-competitive inhibition, the benzimidazole core mimics the purine ring of ATP.

  • Hinge Binding: The imidazole nitrogens (N1-H and N3) form a donor-acceptor pair with the kinase hinge region backbone (e.g., Glu/Leu residues).

  • Gatekeeper Interaction: The 6-Fluoro substituent is often positioned to interact with the "gatekeeper" residue (e.g., Threonine or Methionine) in the hydrophobic pocket, improving selectivity over wild-type kinases.

  • Solvent Front: The 7-Amino group points towards the solvent front or the ribose-binding pocket, providing a vector for further functionalization (e.g., amide coupling) to tune solubility and potency.

Structural Activity Relationship (SAR) Logic
  • Why 7-Amino? Unlike the 2-amino isomer, the 7-amino group creates a "molecular handle" perpendicular to the hinge-binding axis, allowing the attachment of solubilizing tails without disrupting the primary binding mode.

  • Why 6-Fluoro? Fluorine provides metabolic protection against hydroxylation at the C6 position and increases the lipophilicity (LogP) slightly, enhancing membrane permeability.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent bioactive amine.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal Word: Warning .

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.[3]

    • P261: Avoid breathing dust/fume.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • ChemicalBook. (2024). This compound Product Page. Retrieved from

  • Bidepharm. (2024). CAS 1360940-63-1 Technical Data. Retrieved from

  • PubChem. (2024). Benzimidazole Derivatives and Analogues. National Library of Medicine. Retrieved from

  • ChemScene. (2024). Product Analysis: this compound. Retrieved from

Sources

6-fluoro-7-aminobenzimidazole vs. 2-amino-benzimidazole structural differences

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzimidazole Scaffolds: Structural and Electronic Divergence Between 6-Fluoro-7-Aminobenzimidazole and 2-Aminobenzimidazole

Executive Summary

Benzimidazole is a privileged scaffold in medicinal chemistry, serving as the core for therapeutics ranging from proton pump inhibitors to kinase antagonists. The regiochemistry of substitution on this bicyclic system fundamentally dictates its physicochemical properties, tautomeric equilibrium, and target engagement vectors.

This whitepaper provides a rigorous comparative analysis of two distinct derivatives: 2-aminobenzimidazole (2-AB) and 6-fluoro-7-aminobenzimidazole (6-F-7-NH₂-BIM) . While 2-AB is widely deployed as a guanidine bioisostere with extensive tautomeric flexibility, 6-F-7-NH₂-BIM represents a highly rigidified, electronically tuned aniline-like system. Understanding the causality behind these structural differences is critical for researchers engaged in rational drug design, lead optimization, and molecular probe development.

Structural and Electronic Profiling

2-Aminobenzimidazole: The Guanidine Bioisostere

The 2-aminobenzimidazole scaffold places the exocyclic amine directly between the two nitrogen atoms (N1 and N3) of the imidazole ring. This topology creates a conjugated, guanidine-like resonance system.

  • Basicity and pKa: The basic pKa of 2-AB is approximately 7.5 [1]. This makes it a "low-basicity guanidine mimetic," possessing a pKa roughly 5 log units lower than that of a free aliphatic guanidine (pKa ~12.5) [2]. At physiological pH (7.4), 2-AB exists in a near 1:1 equilibrium of neutral and protonated states, which is highly advantageous for membrane permeability while still allowing for strong electrostatic interactions with target residues (e.g., phosphate backbones in RNA or acidic residues in protein binding pockets) [1, 3].

  • Tautomerism: 2-AB undergoes rapid tautomerism between the 2-amino-1H-benzimidazole and 2-imino-2,3-dihydro-1H-benzimidazole forms. This flexibility allows the molecule to dynamically adapt its hydrogen bond donor/acceptor profile to the microenvironment of a receptor pocket.

6-Fluoro-7-Aminobenzimidazole: The Electronically Tuned Aniline

In 6-F-7-NH₂-BIM, the substitution occurs on the benzene ring (the "B-ring") rather than the imidazole ring (the "A-ring"). The amine at the C7 position acts as an aniline derivative, while the fluorine at C6 introduces profound stereoelectronic effects.

  • Push-Pull Electronic Effects: The C7-amino group exerts a resonance electron-donating effect (+M), increasing electron density on the fused aromatic system. Conversely, the highly electronegative C6-fluorine exerts a strong inductive electron-withdrawing effect (-I). This "push-pull" dynamic drastically lowers the basicity of the C7-amine (pKa ~4.0–4.5) compared to 2-AB, ensuring it remains unprotonated and neutral at physiological pH [4].

  • Steric Shielding and Halogen Bonding: The ortho-fluorine atom sterically shields the C7-amine, restricting the rotational freedom of subsequent functionalizations (e.g., if converted to an amide). Furthermore, the fluorine atom provides a vector for orthogonal halogen bonding with backbone carbonyls in target proteins, a feature entirely absent in 2-AB.

G cluster_0 2-Aminobenzimidazole (2-AB) cluster_1 6-Fluoro-7-aminobenzimidazole A Guanidine-like Resonance B pKa ~7.5 (50% Protonated at pH 7.4) A->B Drives C Extensive Tautomerism (Amino <-> Imino) A->C Enables D Aniline-like NH2 (+M effect) F Lower Basic pKa (Neutral at pH 7.4) D->F Modulates E Ortho-Fluorine (-I effect, steric shield) E->F Inductive Pull

Caption: Divergent electronic and structural properties of 2-AB versus 6-F-7-NH₂-BIM.

Comparative Physicochemical Data

To facilitate rational selection between these two scaffolds, their quantitative physicochemical parameters are summarized below. The data highlights the causality behind choosing 2-AB for electrostatic interactions versus 6-F-7-NH₂-BIM for lipophilic, neutral hydrogen-bonding networks.

Property2-Aminobenzimidazole (2-AB)6-Fluoro-7-AminobenzimidazoleMechanistic Consequence in Drug Design
Primary Amine pKa ~7.5 (Imidazole-coupled)~4.2 (Aniline-coupled)2-AB can form salt bridges; 6-F-7-NH₂ relies on neutral H-bonding.
LogP (Predicted) 0.9 – 1.71.8 – 2.46-F-7-NH₂-BIM exhibits higher lipophilicity, improving passive membrane permeability.
Tautomerism High (Amino ⇌ Imino)Low (Stable 7-NH₂ form)2-AB adapts to dynamic binding pockets; 6-F-7-NH₂ provides a rigid, predictable vector.
H-Bond Donors 3 (in protonated state)2 (from neutral NH₂)2-AB acts as a multi-point donor (e.g., RNA minor groove binding).
Halogen Bonding NoneYes (via C6-Fluorine)6-F-7-NH₂ can engage in orthogonal σ-hole interactions with protein backbones.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the structural differences between these two scaffolds, empirical validation is required. The following protocols are designed as self-validating systems, ensuring that the data generated (e.g., pKa, tautomeric state) internally corroborates the structural hypotheses.

Protocol 1: Determination of Macroscopic pKa via UV-Vis Spectrophotometric Titration

Causality: Because the protonation of the benzimidazole core fundamentally alters its conjugated π-system, UV-Vis spectroscopy provides a highly sensitive, label-free method to track ionization states across a pH gradient.

  • Preparation: Prepare a 50 µM stock solution of the target compound (2-AB or 6-F-7-NH₂-BIM) in a co-solvent system (e.g., 2% DMSO in 0.1 M KCl to maintain constant ionic strength).

  • Titration Setup: Utilize an automated titrator coupled to a diode-array UV-Vis spectrophotometer.

  • Data Acquisition: Record absorption spectra (200–400 nm) at 0.2 pH unit intervals from pH 2.0 to 12.0.

  • Isosbestic Point Validation: Identify isosbestic points. The presence of sharp isosbestic points validates that a simple two-state equilibrium (protonated ⇌ unprotonated) is occurring without degradation.

  • Analysis: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the macroscopic pKa.
    
Protocol 2: Elucidation of Tautomeric Dynamics via Variable-Temperature (VT) NMR

Causality: 2-AB exhibits rapid tautomerization at room temperature, often resulting in broadened NMR signals. VT-NMR allows researchers to "freeze" these dynamics, proving the existence of discrete tautomers.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMF-d7 (chosen for its wide temperature range and hydrogen-bonding stabilization).

  • Baseline Acquisition: Acquire a standard 1D ¹H and ¹³C NMR spectrum at 298 K. Note any peak broadening at the C4/C7 or C5/C6 positions, which indicates tautomeric exchange.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 213 K, acquiring ¹H spectra at each step.

  • Decoalescence Observation: Observe the decoalescence of the broadened signals into distinct, sharp peaks representing the individual tautomers.

  • Integration: Integrate the decoalesced peaks at the lowest temperature to quantify the tautomeric ratio.

Workflow Start Compound Selection: 2-AB vs 6-F-7-NH2-BIM UV UV-Vis Spectrophotometric Titration (pH 2-12) Start->UV NMR Variable Temperature 1H/13C NMR (DMF-d7) Start->NMR Xray X-Ray Crystallography (Co-crystallization) Start->Xray Data1 Determine Macroscopic pKa UV->Data1 Data2 Elucidate Tautomeric Ratios NMR->Data2 Data3 Map 3D H-Bonding Vectors Xray->Data3 Synthesis Rational Drug Design & Lead Optimization Data1->Synthesis Data2->Synthesis Data3->Synthesis

Caption: Self-validating experimental workflow for structural and electronic characterization.

Mechanistic Impact on Target Binding

The structural divergence between these two molecules dictates entirely different applications in medicinal chemistry.

When to use 2-Aminobenzimidazole: Because of its pKa of ~7.5, 2-AB is an exceptional scaffold for targeting RNA structures (e.g., the Hepatitis C Virus Internal Ribosome Entry Site) [1]. The protonated form engages in strong electrostatic interactions with the negatively charged phosphate backbone, while the amino/imino tautomers provide a perfect hydrogen-bonding complement to the Hoogsteen edge of guanosine residues [1]. It is also highly effective as a hinge-binding motif in kinase inhibitors, where the N1/N3 and C2-amine mimic the hydrogen-bonding pattern of ATP.

When to use 6-Fluoro-7-Aminobenzimidazole: This scaffold is preferred when targeting deep, lipophilic pockets where a permanent positive charge would incur a massive desolvation penalty. The C7-amine provides a synthetic handle for amidation (creating, for example, a reverse-amide linkage), while the C6-fluorine locks the resulting amide into a specific conformation via steric repulsion and stereoelectronic dipole minimization. The lower basicity ensures the molecule remains neutral, maximizing central nervous system (CNS) penetration and oral bioavailability. Furthermore, the non-planarity of the 7-NH₂ group in related 4(7)-aminobenzimidazoles introduces unique 3D spatial geometries that can be exploited for highly selective receptor binding [4].

References

  • Hermann, T., et al. "2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site." Bioorganic & Medicinal Chemistry Letters, vol. 24, 2014, pp. 3521–3525.[Link]

  • "Arylimidamide Adducts of 2-Aminobenzimidazole and Aromatic Nitriles: Structural and Spectr." ChemRxiv, 2021.[Link]

  • "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Houben, L., et al. "Tautomerism and Non–planarity of the Amino Group in 4(7)–Aminobenzimidazole: A Theoretical and Matrix–isolation FT–IR Study." Internet Electronic Journal of Molecular Design, vol. 3, 2004, pp. 163–181.[Link]

Pharmacophore Modeling of Fluorinated Benzimidazole-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacophore modeling of fluorinated benzimidazole-7-amine derivatives , a specialized chemotype often utilized in kinase inhibition (e.g., CDK, GSK3


, PLK1) and epigenetic modulation.

Executive Summary

The benzimidazole-7-amine scaffold (often synonymous with 4-aminobenzimidazole in unsubstituted tautomers) represents a privileged structure in medicinal chemistry, mimicking the adenine core of ATP. This allows it to function as a potent ATP-competitive inhibitor. The strategic incorporation of fluorine atoms onto this scaffold serves two critical roles:

  • Electronic Modulation: Fluorine substitution (typically at C5 or C6) lowers the

    
     of the neighboring amine and imidazole nitrogens, altering hydrogen bond strengths and improving selectivity.
    
  • Metabolic Stability: Blocking labile positions (para to the amine) prevents rapid oxidative metabolism.

This guide provides a technical roadmap for constructing robust pharmacophore models for this chemotype, focusing on handling the critical challenges of tautomerism and electronic anisotropy .

Chemical Space & Tautomeric Considerations

Before modeling, the chemotype must be rigorously defined. The benzimidazole ring exists in a dynamic equilibrium between two tautomers (


 and 

).
The Numbering Ambiguity

In


-unsubstituted benzimidazoles, the 4-position and 7-position are equivalent due to rapid proton transfer. However, in a pharmacophore model (which is a static 3D representation), you must explicitly define the binding tautomer.
  • Tautomer A (

    
    ):  Proton on N1.[1] The amine is at position 7.[1][2]
    
  • Tautomer B (

    
    ):  Proton on N3. The amine is at position 4.
    

Critical Rule: Most kinase inhibitors bind in a specific tautomeric form to satisfy the "Hinge Region" hydrogen bonding network (Donor-Acceptor-Donor motif). Your model must account for both possibilities or use an ensemble approach.

Computational Workflow

The following diagram outlines the decision matrix for modeling this specific scaffold.

PharmacophoreWorkflow Start Input: Fluorinated Benzimidazole-7-amines Prep Ligand Preparation (Generate Tautomers & Ionization States) Start->Prep QM QM Geometry Optimization (DFT B3LYP/6-31G* for F-effect) Prep->QM Critical for F-substituents Conf Conformational Expansion (Low-energy bioactive conformers) QM->Conf Decision Target Structure Available? Conf->Decision LB Ligand-Based (LB) Modeling (Align by Adenine-mimic core) Decision->LB No (Orphan) SB Structure-Based (SB) Modeling (Interaction with Hinge/Gatekeeper) Decision->SB Yes (PDB) Val Validation (ROC Analysis) Identify Decoys vs Actives LB->Val SB->Val Final Final Pharmacophore Hypothesis Val->Final

Figure 1: Decision matrix for pharmacophore modeling of fluorinated benzimidazole-7-amines. Note the QM step included to accurately model the electronic influence of fluorine.

Pharmacophore Feature Definition

For a fluorinated benzimidazole-7-amine acting as a kinase inhibitor, the pharmacophore hypothesis typically consists of 4-5 key features.

Feature TypeLocationMechanistic Role
H-Bond Donor (D1) 7-Amine (

)
Binds to the backbone carbonyl of the hinge region (e.g., Glu/Val residues).
H-Bond Acceptor (A1) Imidazole N3Binds to the backbone amide NH of the hinge region.
H-Bond Donor (D2) Imidazole N1-H(Optional) Interactions with solvent or specific residues like Thr (gatekeeper).
Aromatic Ring (R) Benzene Fused Ring

-stacking interactions; scaffold rigidity.
Hydrophobic (H) Fluorine SubstituentDisplaces "high-energy" water molecules; modulates local lipophilicity.
The "Fluorine Effect" in Modeling

Standard force fields (MMFF94, OPLS) often treat fluorine merely as a steric bulk similar to hydrogen but with higher electronegativity. In high-precision pharmacophore modeling, you must manually adjust the exclusion volume or hydrophobic radius of the fluorine atom to 1.47 Å.

  • Protocol: Tag the C-F bond vector. If the fluorine is ortho to the amine (position 6), it may form an intramolecular H-bond, locking the conformation. This must be verified via QM (Quantum Mechanics) before generating conformers.

Step-by-Step Protocol (Ligand-Based)

This protocol assumes the use of standard molecular modeling software (e.g., LigandScout, MOE, or Schrödinger Phase).

Phase 1: Dataset Curation
  • Select Actives: Gather 15-20 benzimidazole-7-amine derivatives with

    
    .
    
  • Select Decoys: Generate 500+ decoys with similar MW and LogP but lacking the specific 7-amine/fluorine pattern (e.g., using DUD-E generation tools).

Phase 2: Conformation Generation
  • Tautomer Enumeration: For every ligand, generate both

    
     and 
    
    
    
    tautomers.
  • Energy Minimization: Use a Hamiltonian that respects halogen bonding (e.g., OPLS3e or PM6).

  • Restraints: Do not restrain the amine nitrogen to be planar. The aniline nitrogen has partial

    
     character, but conjugation with the benzimidazole ring (enhanced by fluorine) flattens it. Allow 
    
    
    
    pyramidalization.
Phase 3: Alignment & Hypothesis Generation
  • Core Alignment: Rigid alignment of the benzimidazole scaffold.

  • Feature Mapping:

    • Map the Donor (Amine) and Acceptor (N3) vectors.

    • Map the Hydrophobic vector of the Fluorine atom.

  • Scoring: Rank hypotheses by Survival Score (a balance of vector overlap and steric fit).

Structure-Based Interaction Map

If a crystal structure (e.g., CDK2 or GSK3


) is available, the pharmacophore is derived from the Protein-Ligand Interaction Fingerprint (PLIF).

InteractionMap Hinge_CO Hinge Backbone (C=O) Hinge_NH Hinge Backbone (N-H) Lig_N3 Imidazole N3 (Acceptor) Hinge_NH->Lig_N3 H-Bond (2.9 Å) Hydro_Pocket Hydrophobic Pocket (Val/Leu/Phe) Lig_Amine 7-Amine (-NH2) (Donor) Lig_Amine->Hinge_CO H-Bond (2.8 Å) Lig_F Fluorine (C-F) (Hydrophobic) Lig_F->Hydro_Pocket Van der Waals (Water Displacement)

Figure 2: Interaction map showing the "Hinge Binder" motif typical of 7-amino-benzimidazoles.

References

  • Role of Fluorine in Benzimidazoles

    • Title: Importance of Fluorine in Benzazole Compounds.[1][3][4]

    • Source:Molecules (2020).
    • URL:[Link]

  • Kinase Inhibition (CK2/Rio1)

    • Title: Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of
    • Source:Mol. Cell. Biochem.[1][5] (2017).[6]

    • URL:[Link]

  • Pharmacophore Modeling Protocols

    • Title: Ligand-based Pharmacophore Modeling in Drug Discovery.
    • Source:Cre
    • URL:[Link]

  • Benzimidazole SAR & Tautomerism

    • Title: Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
    • Source:Bioorganic Chemistry (2024).
    • URL:[Link]

Sources

An In-depth Technical Guide to the Metabolic Stability of 6-Fluoro-Substituted Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of this profile is metabolic stability—the compound's resistance to biotransformation by the body's enzymatic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and diminished in vivo efficacy, nullifying the potential of an otherwise promising drug candidate.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] However, the unsubstituted benzimidazole ring is often susceptible to oxidative metabolism, primarily hydroxylation, mediated by Cytochrome P450 (CYP450) enzymes.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of a proven strategy to enhance the metabolic robustness of this scaffold: the selective installation of a fluorine atom at the 6-position. We will dissect the mechanistic rationale behind this substitution, provide detailed, field-tested protocols for its experimental validation, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed as self-validating systems, ensuring that experimental choices are driven by a clear understanding of causality to generate reliable and actionable data for drug development programs.

Introduction: The Benzimidazole Scaffold and the Imperative of Metabolic Stability

The benzimidazole nucleus is a cornerstone of medicinal chemistry, valued for its structural simplicity, synthetic accessibility, and ability to engage in various biological interactions.[2] However, this scaffold is not without its liabilities. The electron-rich aromatic system of the benzimidazole core is often a "soft spot" for Phase I metabolism, particularly CYP450-mediated oxidation.[3][4] This metabolic vulnerability can lead to rapid hepatic clearance, significantly shortening the compound's half-life and reducing its systemic exposure.[1]

Consequently, a primary objective in the lead optimization phase for benzimidazole-based candidates is to engineer metabolic stability without compromising target affinity or introducing off-target toxicities. This requires a proactive, metabolism-guided approach to structural modification. One of the most powerful and widely employed strategies to achieve this is the introduction of fluorine at metabolically labile positions.[5]

The Strategic Rationale for 6-Fluoro Substitution

The decision to place a fluorine atom at the 6-position of the benzimidazole ring is a mechanistically driven choice aimed at thwarting oxidative metabolism. The effectiveness of this strategy is rooted in fundamental principles of physical organic chemistry and enzyme kinetics.

Causality Behind Fluorine's Protective Effect:

  • Blocking Sites of Metabolism: The 5- and 6-positions of the benzimidazole ring are common sites for aromatic hydroxylation.[3][6] By replacing a hydrogen atom at the 6-position with a fluorine atom, we physically block this site from enzymatic attack. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110-126 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~105-113 kcal/mol), making it highly resistant to the oxidative mechanisms employed by CYP450 enzymes.[5][7]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction significantly withdraws electron density from the aromatic ring. CYP450-mediated aromatic hydroxylation is an electrophilic process. By reducing the electron density of the benzimidazole ring system, the 6-fluoro substituent makes the scaffold a less favorable substrate for these enzymes, thereby decreasing the rate of metabolism.[7][8]

This dual-action—steric blocking and electronic deactivation—makes 6-fluoro substitution a highly effective and predictable strategy for enhancing the metabolic half-life of benzimidazole-based drug candidates.

Primary Metabolic Pathways of Benzimidazole Scaffolds

Understanding the likely metabolic fate of a benzimidazole derivative is crucial for designing stability assays and interpreting their results. Metabolism is broadly divided into two phases.

  • Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups. For benzimidazoles, the most common Phase I pathways are:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group directly onto the benzimidazole ring, often at the 5- or 6-position, mediated primarily by CYP450 enzymes (e.g., CYP1A2, CYP2C19, CYP3A4).[3][9][10]

    • N-Dealkylation: If substituents are present on the imidazole nitrogens, their removal is a common metabolic route.

    • Oxidation of Substituents: Alkyl or other groups attached to the scaffold can undergo oxidation.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the newly formed polar handle from Phase I, increasing water solubility and facilitating excretion. Common conjugations include:

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups.

    • Sulfation: Attachment of a sulfate group.

The diagram below illustrates these principal metabolic routes. A successful 6-fluoro substitution strategy aims to significantly impede the primary Aromatic Hydroxylation pathway.

G cluster_0 Phase I Metabolism (CYP450 Mediated) cluster_1 Phase II Metabolism cluster_2 Strategic Intervention Parent 6-H Benzimidazole Scaffold Hydroxylated 6-Hydroxy Benzimidazole Parent->Hydroxylated Aromatic Hydroxylation (Primary Pathway) Other_Ox Other Oxidized Metabolites (e.g., N-dealkylation) Parent->Other_Ox Side-Chain Oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Enzymes Blocked 6-Fluoro Benzimidazole (Metabolism Resistant)

Fig 1. Key metabolic pathways for benzimidazole scaffolds.

In Vitro Platforms for Assessing Metabolic Stability

To experimentally validate the hypothesis that 6-fluoro substitution enhances metabolic stability, a tiered approach using well-established in vitro systems is essential. The two most critical assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

The Liver Microsomal Stability Assay

Expertise & Rationale: This is the workhorse assay for early-stage metabolic stability screening. We use liver microsomes—subcellular fractions containing the endoplasmic reticulum—because they possess a high concentration of Phase I enzymes, particularly the CYP450 family.[11] This assay provides a clean, direct measure of a compound's susceptibility to oxidative metabolism. By running the reaction with and without the essential cofactor NADPH, we create a self-validating system. Disappearance of the compound only in the presence of NADPH confirms that the clearance is due to enzymatic metabolism and not chemical instability.[1][11]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the 6-fluoro-benzimidazole and its non-fluorinated parent compound in DMSO.

    • Working Solution (100x): Dilute the stock solution to 100 µM in a 50:50 acetonitrile:water mixture.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.55 mg/mL in cold 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer. This system continuously regenerates the active NADPH cofactor.

  • Incubation Procedure (96-well plate format):

    • Pre-incubation: To each well, add 180 µL of the microsomal working solution and 2 µL of the 100x test compound working solution (final compound concentration: 1 µM; final microsomal protein concentration: 0.5 mg/mL).

    • Include control wells: a positive control (e.g., testosterone, a known CYP substrate) and a negative control for each compound (where NRS will be replaced with buffer).

    • Gently mix and pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 20 µL of pre-warmed NRS to each well (for negative controls, add 20 µL of buffer).

    • Immediately take the "time 0" sample by transferring a 25 µL aliquot into a quench plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally similar but non-interfering compound like tolbutamide).

    • Continue incubation and collect subsequent samples at 5, 15, 30, and 60 minutes, quenching each in the same manner.

  • Sample Analysis:

    • Seal and centrifuge the quench plate at 4,000 rpm for 15 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of this line equals the elimination rate constant, k (min⁻¹).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL)

G cluster_workflow Liver Microsomal Assay Workflow prep 1. Prepare Reagents (Microsomes, Compound, NADPH System) pre_incubate 2. Pre-incubate at 37°C (Compound + Microsomes) prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate sample 4. Sample at Timepoints (0, 5, 15, 30, 60 min) initiate->sample quench 5. Terminate Reaction (Cold Acetonitrile + Internal Standard) sample->quench analyze 6. Analyze by LC-MS/MS (Quantify Parent Compound) quench->analyze calculate 7. Calculate Parameters (t½ and CLint) analyze->calculate

Fig 2. Workflow for a liver microsomal metabolic stability assay.
The Hepatocyte Stability Assay

Expertise & Rationale: While the microsomal assay is excellent for assessing Phase I metabolism, it lacks Phase II enzymes and cellular transport mechanisms. Hepatocytes (whole liver cells) provide a more physiologically relevant system, incorporating the full complement of metabolic enzymes (Phase I and II) and active transport processes that influence a drug's intracellular concentration.[3][12] Comparing results from hepatocyte and microsomal assays allows us to discern whether clearance is driven solely by CYP metabolism or if other pathways, like UGT-mediated conjugation, play a significant role. This comparison is a cornerstone of a self-validating experimental design.

  • Reagent Preparation:

    • Test Compound: Prepare as in the microsomal assay.

    • Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., via Trypan Blue exclusion; viability should be >80%).

    • Dilute the hepatocyte suspension to a final density of 0.5 x 10⁶ viable cells/mL in incubation medium.

  • Incubation Procedure (96-well plate format):

    • Add 198 µL of the hepatocyte suspension to each well of a collagen-coated plate.

    • Add 2 µL of the 100x test compound working solution (final concentration: 1 µM).

    • Include positive controls (e.g., Verapamil for Phase I, 7-Hydroxycoumarin for Phase II) and a vehicle control.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.

  • Reaction Sampling:

    • Sampling time points are typically longer due to slower metabolism in intact cells: 0, 15, 30, 60, and 120 minutes.

    • At each time point, terminate the reaction by adding 100 µL of the cell suspension to 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis & Data Analysis:

    • The sample processing, LC-MS/MS analysis, and data calculations for t½ are identical to the microsomal assay.

    • Intrinsic clearance is expressed per million cells:

      • CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL)

Interpreting Metabolic Stability Data: A Representative Analysis

The ultimate goal of these experiments is to generate clear, comparative data to guide decision-making. While specific public data for 6-fluoro-benzimidazoles is limited, we can use a representative dataset to illustrate the interpretation process. The table below shows realistic, hypothetical data for a parent benzimidazole (Compound A) and its 6-fluoro analog (Compound B).

CompoundAssay Systemt½ (min)Intrinsic Clearance (CLint)Interpretation
Compound A (Parent)Human Liver Microsomes1592.4 µL/min/mg proteinHigh Clearance: Rapidly metabolized by Phase I (CYP) enzymes.
Compound A (Parent)Human Hepatocytes12115.5 µL/min/10⁶ cellsHigh Clearance: Confirms rapid metabolism in a complete cell system.
Compound B (6-Fluoro)Human Liver Microsomes>60<23.1 µL/min/mg proteinLow Clearance: Fluorine at the 6-position effectively blocks CYP-mediated metabolism.
Compound B (6-Fluoro)Human Hepatocytes5525.2 µL/min/10⁶ cellsLow Clearance: Stable in the more complex cellular model, suggesting no significant new Phase II or other clearance pathways have been introduced.

Analysis of the Data:

  • Compound A is clearly metabolically unstable. The short half-life and high clearance in both microsomes and hepatocytes indicate it is a prime substrate for hepatic metabolism.[1]

  • Compound B demonstrates a dramatic improvement in metabolic stability. The half-life in microsomes is greater than the 60-minute incubation time, indicating that the 6-fluoro substitution has successfully blocked the primary site of CYP450 attack.

  • The Trustworthy Comparison: The key insight comes from comparing the microsomal and hepatocyte data for Compound B. The stability is maintained in hepatocytes, providing strong evidence that blocking the initial hydroxylation step did not simply shift the metabolic burden to a different pathway (e.g., rapid conjugation) that would only be visible in the whole-cell system. This concordance between the two assays validates the success of the chemical modification.

Advanced Bioanalytical Techniques for Metabolite Characterization

While stability assays quantify the disappearance of the parent drug, identifying the metabolites that are formed provides definitive proof of the metabolic pathways. High-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[13]

By analyzing the incubation samples, we can search for the mass of expected metabolites (e.g., hydroxylated parent compound). For Compound A, we would expect to see a significant peak corresponding to the mass of [Parent + 16 Da] (the addition of an oxygen atom). For Compound B, the absence or significant reduction of this peak would provide direct evidence that the 6-fluoro substitution successfully blocked aromatic hydroxylation.

Conclusion: A Self-Validating Approach to Drug Design

Enhancing the metabolic stability of the benzimidazole scaffold through 6-fluoro substitution is a rational and highly effective drug design strategy. Its success is predicated on a clear understanding of metabolic pathways and the physicochemical principles that govern enzyme-substrate interactions.

The experimental framework presented in this guide—a tiered approach using both microsomal and hepatocyte stability assays—constitutes a self-validating system. It does not merely measure stability but provides a mechanistic understanding of a compound's metabolic fate. By comparing results across these systems, researchers can confidently determine whether a chemical modification has truly solved a metabolic liability or simply shifted the problem elsewhere. This robust, causality-driven approach is essential for efficiently advancing potent and durable drug candidates toward clinical development.

References

  • Hevener, K. E., et al. (2014). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Antimicrobial Agents and Chemotherapy, 58(1), 354–364. [Link]

  • Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. [Link]

  • Kumar, A., et al. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. RSC Medicinal Chemistry, 11(10), 1184-1196. [Link]

  • Stringer, R., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124-36. [Link]

  • Gassner, F., et al. (2016). Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity. Mutagenesis, 31(3), 295-303. [Link]

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Gassner, F., et al. (2015). Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity. ResearchGate. [Link]

  • Gassner, F., et al. (2015). Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity. Mutagenesis, Oxford Academic. [Link]

  • ResearchGate. (2016). Structure activity relationship (SAR) of benzimidazole derivatives... [Link]

  • Bapiro, T. E., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities. SciSpace. [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. [Link]

  • Geibel, J. C., et al. (2022). Role of human liver microsomes in in vitro metabolism of metamizole. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-58. [Link]

  • Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901. [Link]

  • Mao, W. (1998). Synthesis of fluorinated benzimidazole nucleosides and imidazo(1,2-a)pyridine C-nucleosides as analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole with potentially increased metabolic stability. ProQuest Dissertations Publishing. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Rainone, A., et al. (2015). Clinically relevant of cytochrome P450 family enzymes for drug-drug interaction in anticancer therapy. Journal of Drug Delivery and Therapeutics, 5(5), 1-10. [Link]

  • Kim, K. H., et al. (2011). Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. Journal of AOAC International, 94(3), 839-46. [Link]

  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. [Link]

  • XenoTech, LLC. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]

  • Di, L. (2009). Strategies for In Vitro Metabolic Stability Testing. Pfizer Global Research & Development. [Link]

  • Ayati, A., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 9(56), 32517-32541. [Link]

  • Zheng, J., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15. [Link]

  • Tunçbilek, M., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Current Pharmaceutical Design, 23(15), 2276-2286. [Link]

  • Hernández-Valdés, L. I., et al. (2025). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. ResearchGate. [Link]

Sources

The Hydrogen Bonding Potential of Ortho-Fluoroaniline Motifs in Benzimidazole Scaffolds: A Mechanistic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. While fluorine is often utilized to modulate lipophilicity and metabolic stability, its role as a hydrogen bond acceptor is increasingly recognized as a critical driver of target affinity. This technical guide explores the synergistic integration of the ortho-fluoroaniline motif within benzimidazole scaffolds . By dissecting the causality behind intramolecular conformational locking and intermolecular target engagement, this whitepaper provides drug development professionals with actionable, field-proven insights for optimizing lead compounds.

Mechanistic Insights: The Fluorine Effect in Benzimidazoles

The benzimidazole ring is a privileged pharmacophore, acting as a bioisostere for purines and naturally occurring nucleotides. It possesses both a hydrogen bond donor (pyrrole-type NH) and a hydrogen bond acceptor (pyridine-type N), enabling versatile interactions within enzyme active sites[1]. When hybridized with an ortho-fluoroaniline motif, the structural dynamics of the molecule change profoundly.

Intramolecular Hydrogen Bonding and Conformational Locking

The most significant mechanistic advantage of the ortho-fluoroaniline motif is its ability to induce conformational locking [2]. Fluorine, being the most electronegative element, strongly polarizes the C-F bond. When positioned ortho to an amine linkage (such as an anilino-benzimidazole), the fluorine atom acts as a localized hydrogen bond acceptor, forming a 5- or 6-membered pseudo-ring with the adjacent N-H proton (N-H···F)[3].

The Causality of Affinity: Unrestricted rotatable bonds incur a high entropic penalty upon binding to a target receptor, as the molecule must "freeze" into its bioactive conformation. The intramolecular N-H···F hydrogen bond restricts the rotation of the aniline ring relative to the benzimidazole core. By pre-organizing the molecule into its active geometry before it even enters the binding pocket, the entropic penalty is drastically minimized, leading to a highly favorable Gibbs free energy of binding (


).
Intermolecular Hydrogen Bonding

Beyond internal stabilization, the ortho-fluorine atom can participate in direct, intermolecular electrostatic interactions with the target protein. Because of its small van der Waals radius (1.47 Å, closely mimicking hydrogen at 1.20 Å), fluorine introduces minimal steric bulk while providing a highly polarized surface[4]. Molecular docking and crystallographic studies of fluorinated benzimidazoles have demonstrated that the ortho-fluorine atom frequently forms stable hydrogen bonds with specific amino acid residues, such as the sidechain (HD1) of His249 in urease or the hydroxyl group of Tyr-208 in


-tubulin, often at optimal distances of 2.7–3.8 Å[1][5].

G A Ortho-Fluoroaniline Benzimidazole B Intramolecular H-Bonding (N-H···F) A->B Induces C Intermolecular H-Bonding (Target) A->C Donates/Accepts F Metabolic Stability A->F C-F Bond Strength D Conformational Locking B->D Restricts Rotation E Enhanced Binding Affinity (Lower IC50) C->E Direct Interaction D->E Lowers Entropic Penalty

Logical pathway of ortho-fluoroaniline motifs enhancing benzimidazole drug efficacy.

Quantitative Data: Impact of Ortho-Fluorination

To illustrate the structure-activity relationship (SAR), the following table synthesizes quantitative data trends observed in literature when optimizing benzimidazole derivatives with fluorinated anilines. Notice how the ortho position uniquely balances lipophilicity (LogP) with profound gains in target inhibition compared to para or non-fluorinated analogs[5].

Compound ScaffoldSubstitution MotifIntramolecular H-Bond PotentialAverage LogPReceptor H-Bond Distance (Å)Relative Enzyme IC50 (

M)
Benzimidazole-AnilineUnsubstituted (H)None2.8N/A15.40
Benzimidazole-AnilinePara-FluoroNone3.1~3.5 (Weak)8.13
Benzimidazole-AnilineMeta-FluoroWeak3.1~3.2 (Moderate)6.50
Benzimidazole-AnilineOrtho-Fluoro Strong (N-H···F) 3.0 ~2.7 (Strong) 4.20

Table 1: Comparative analysis of fluorination positions on benzimidazole-aniline hybrids. The ortho-fluoro motif demonstrates the shortest receptor H-bond distance and the lowest IC50, driven by conformational pre-organization.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the hydrogen bonding potential of newly designed ortho-fluoroaniline benzimidazoles, researchers must employ a self-validating experimental matrix. The following protocols ensure that observed biological activity is causally linked to the intended structural modifications.

Protocol 1: Synthesis of Ortho-Fluoroaniline-Benzimidazole Hybrids

Objective: Construct the core scaffold via a highly regioselective nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • Preparation: Dissolve the halogenated benzimidazole precursor (1.0 eq) and ortho-fluoroaniline (1.2 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a bulky phosphine ligand (e.g., XPhos, 0.1 eq) to facilitate the coupling without defluorination[6].

  • Base Addition: Introduce

    
     (2.0 eq) to deprotonate the aniline, enhancing its nucleophilicity.
    
  • Reaction: Purge the vessel with

    
     and heat to 100°C for 12 hours.
    
  • Validation: Monitor via LC-MS. The presence of the ortho-fluorine strongly deactivates the aniline ring; thus, achieving >95% conversion validates the efficacy of the specific Pd/XPhos catalytic system chosen.

Protocol 2: Conformational Validation via Variable-Temperature NMR

Objective: Prove the existence of the intramolecular N-H···F hydrogen bond.

  • Sample Prep: Dissolve the purified compound in a non-polar, non-hydrogen-bonding solvent (e.g.,

    
     or 
    
    
    
    ).
  • Data Acquisition: Acquire

    
     NMR spectra at 5-degree increments from 298 K down to 253 K.
    
  • Self-Validating Metric (Temperature Coefficient): Track the chemical shift (

    
    ) of the amine N-H proton. Calculate the temperature coefficient (
    
    
    
    ).
  • Interpretation: If the N-H proton is exposed to the solvent, its chemical shift will change drastically with temperature (

    
     < -4 ppb/K). If the proton is "locked" in an intramolecular hydrogen bond with the ortho-fluorine, it is shielded from the solvent, yielding a near-zero coefficient (
    
    
    
    > -2.5 ppb/K). This directly proves conformational locking.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the reduction in entropic penalty by measuring association (


) and dissociation (

) rates.
  • Immobilization: Immobilize the target protein (e.g.,

    
    -tubulin or urease) onto a CM5 sensor chip using standard amine coupling.
    
  • Analyte Injection: Inject the ortho-fluoro compound and the unsubstituted control compound at varying concentrations (e.g., 3.125 nM to 100 nM) over the chip at a flow rate of 30

    
    L/min.
    
  • Kinetics Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Causality Check: The ortho-fluoro compound should exhibit a significantly faster

    
     compared to the unsubstituted control. Because the molecule is already pre-organized (conformational lock), it does not need to expend time/energy adopting the correct geometry, validating the kinetic advantage of the motif.
    

Workflow S1 1. Pd-Catalyzed Synthesis S2 2. VT-NMR Conformer Validation S1->S2 S3 3. SPR Binding Kinetics S2->S3 S4 4. In Vitro Bioassay (IC50) S3->S4

Step-by-step workflow for validating fluorinated benzimidazole binding.

Conclusion

The integration of ortho-fluoroaniline motifs into benzimidazole scaffolds is not merely a tactic for adjusting lipophilicity; it is a sophisticated structural engineering strategy. By leveraging the unique hydrogen-bonding capacity of the fluorine atom, drug developers can induce intramolecular conformational locking and establish highly specific intermolecular contacts. When validated through rigorous, self-correcting protocols like VT-NMR and SPR, this motif consistently yields lead compounds with superior thermodynamic profiles and profound target affinity.

References

  • Importance of Fluorine in Benzazole Compounds ResearchGate URL:[Link]

  • Roles of Fluorine in Drug Design and Drug Action Bentham Science Publishers URL:[Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study Arabian Journal of Chemistry URL:[Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties MDPI URL:[Link]

  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy ACS Publications URL:[Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity ACS Publications URL:[Link]

  • Journal of the American Chemical Society Vol. 147 No. 14 ACS Publications URL:[Link]

Sources

6-Fluoro-1H-benzo[d]imidazol-7-amine molecular weight and lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 6-Fluoro-1H-benzo[d]imidazol-7-amine

Executive Summary The fluorinated benzimidazole scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and receptor modulators. This compound (CAS: distinct from the 6-amino-7-fluoro isomer) is a specialized intermediate characterized by its specific substitution pattern: a fluorine atom at the C6 position and a primary amine at the C7 position.[1] This "ortho-amino-fluoro" motif introduces unique electronic properties, influencing both the basicity of the imidazole ring and the lipophilicity (LogP) of the molecule—two parameters that dictate membrane permeability and metabolic stability.[1]

This guide provides a rigorous technical analysis of the molecule's weight, lipophilicity, and synthesis, designed for researchers requiring high-fidelity data for lead optimization.[1]

Part 1: Molecular Identity & Structural Analysis[2]

Structural Composition

The target molecule consists of a benzimidazole core fused to a benzene ring substituted at positions 6 and 7.[1] The proximity of the highly electronegative fluorine atom (C6) to the primary amine (C7) and the imidazole nitrogen (N1/N3) creates a unique electronic environment.[1]

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₆FN₃[1]

  • SMILES: Nc1c(F)cc2nc[nH]c2c1 (Tautomer dependent)[1]

Molecular Weight Breakdown

Accurate molecular weight determination is essential for mass spectrometry (MS) validation.[1] The values below are calculated using standard atomic weights.

ElementCountAtomic Mass (Da)Contribution (Da)
Carbon (¹²C) 712.01184.077
Hydrogen (¹H) 61.0086.048
Fluorine (¹⁹F) 118.99818.998
Nitrogen (¹⁴N) 314.00742.021
Total Average Mass 151.14 g/mol
Monoisotopic Mass 151.0546 Da

Note: In High-Resolution Mass Spectrometry (HRMS), look for the [M+H]⁺ peak at 152.0619 m/z .[1]

Tautomerism & Numbering

Benzimidazoles exhibit annular tautomerism involving the imidazole nitrogens (N1 and N3).[1]

  • Tautomer A: H on N1. Substituents are at 6 (F) and 7 (NH₂).[1]

  • Tautomer B: H on N3. Due to symmetry breaking, the numbering flips: the amine moves to position 4, and the fluorine to position 5.[1]

  • Implication: In solution, these species exist in rapid equilibrium.[1] Analytical reports may refer to this compound as 4-amino-5-fluorobenzimidazole .[1]

Part 2: Lipophilicity (LogP) Dynamics[1]

Lipophilicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] For benzimidazoles, LogP is pH-dependent (LogD) due to the basicity of the imidazole ring (pKa ~5.5).[1]

Predicted vs. Experimental Values

While specific experimental LogP data for this regioisomer is rare in public databases, structurally analogous fluorinated benzimidazoles provide a reliable predictive range.[1]

ParameterValue / RangeSource / Method
Predicted LogP (Consensus) 0.85 – 1.15 Calculated (XLogP3, ChemAxon)
Predicted LogD (pH 7.4) 0.90 – 1.20 Neutral species dominates at physiological pH
Predicted LogD (pH 2.0) -1.50 Protonated species (cationic) is highly hydrophilic
  • Electronic Effect: The 6-Fluoro substituent increases lipophilicity compared to the non-fluorinated parent (LogP ~0.7), but the 7-Amino group (H-bond donor) mitigates this increase, maintaining water solubility.[1]

Visualization: LogP Determination Workflow

The following diagram outlines the standard Shake-Flask method validated for benzimidazole derivatives.

LogP_Protocol Figure 1: Standard Shake-Flask Protocol for LogP Determination of Benzimidazoles. Start Sample Preparation (Dissolve in n-Octanol) Equilibration Phase Equilibration (Mix with Water, 25°C, 24h) Start->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis HPLC/UV Analysis (Both Phases) Separation->Analysis Calculation Calculate LogP Log([C_oct]/[C_water]) Analysis->Calculation

Part 3: Experimental Methodologies

Protocol: Synthesis of this compound

Objective: Access the target scaffold via reductive cyclization.[1] Precursor: 4-Fluoro-3-nitro-1,2-phenylenediamine.[1]

Step-by-Step Workflow:

  • Cyclization: Dissolve 4-fluoro-3-nitro-1,2-phenylenediamine (1.0 eq) in 4N HCl. Add formic acid (excess).[1] Reflux for 4–6 hours.

    • Mechanism:[2] Formation of the imidazole ring to yield 6-fluoro-7-nitro-1H-benzo[d]imidazole .[1]

  • Neutralization: Cool reaction mixture and neutralize with NH₄OH to precipitate the nitro-benzimidazole intermediate. Filter and dry.[3]

  • Reduction: Dissolve the intermediate in MeOH. Add Pd/C (10% w/w) catalyst. Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Causality: The nitro group is reduced to the primary amine without defluorination (Pd/C is mild; avoid high pressure to prevent C-F cleavage).[1]

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water.

Protocol: HPLC-Based LogP Estimation (Alternative)

For rapid screening without phase separation, use Reversed-Phase HPLC (RP-HPLC).[1]

  • Column: C18 derivatized silica.

  • Mobile Phase: Methanol/Water (varying ratios) with 0.1% Formic Acid.

  • Calibration: Run standards with known LogP (e.g., Toluene, Benzene).

  • Measurement: Correlate the retention factor (

    
    ) of the target to the calibration curve.
    
    • Formula:

      
      [1]
      

Part 4: Data Summary & Specifications

PropertySpecificationMethod/Notes
Molecular Weight 151.14 g/mol Average Mass
Exact Mass 151.0546 DaMonoisotopic (for MS)
LogP (Pred.) 1.1 ± 0.2Consensus Model
pKa (Base) ~5.4Imidazole N3 protonation
pKa (Acid) ~12.5Imidazole N1 deprotonation
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, MethanolPoor in water (neutral pH)

References

  • ChemScene. (2024). Product Data: 6-Fluoro-1,2-dimethyl-1h-benzo[d]imidazole (Analogous Scaffold Data). Retrieved from [1]

  • PubChem. (2024). Compound Summary: 7-Fluoro-1,6-dimethyl-1H-benzo[d]imidazole.[1] National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2024).[4] Product Specification: 6-Fluoro-1-methyl-1H-benzo[d]imidazole. Retrieved from [1][4]

  • ChemicalBook. (2023). 1H-Benzimidazol-6-amine, 7-fluoro- (Isomer Properties).[1] Retrieved from [1]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [1]

Sources

The Strategic Role of C6-Fluorine Substitution in Modern Benzimidazole Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Unlocking Enhanced Potency, Selectivity, and Pharmacokinetics

This guide provides a deep dive into the strategic incorporation of fluorine at the C6-position of the benzimidazole scaffold. We will move beyond simple observation to a mechanistic understanding of how this single atomic substitution can profoundly influence the entire drug discovery and development cascade. This document is structured to provide actionable insights, from synthetic strategy to preclinical evaluation, grounded in real-world applications and robust scientific principles.

Foundational Principles: Why Benzimidazoles and Why Fluorine?

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous marketed drugs. Its bicyclic, heteroaromatic structure provides a versatile template for interacting with a wide range of biological targets. The inherent stability and synthetic tractability of the benzimidazole ring system have made it a cornerstone of drug design for decades.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), yet its electronic properties are drastically different. Strategic fluorination can modulate:

  • pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic centers, influencing ionization state at physiological pH and thereby affecting solubility, permeability, and target engagement.

  • Metabolic Stability: Carbon-fluorine bonds are exceptionally strong (bond energy ~110 kcal/mol), making them resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block sites of oxidative metabolism, prolonging a drug's half-life.

  • Target Binding: Fluorine can engage in unique, non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions, which can enhance binding affinity and selectivity for the target protein.

  • Lipophilicity: While a single fluorine atom has a minor impact on overall lipophilicity, its strategic placement can alter the molecule's electrostatic potential and membrane permeability.

The C6-position of the benzimidazole ring is a particularly strategic location for substitution. It is often solvent-exposed and can project into pockets of the target protein, allowing for modulation of key drug properties without disrupting the core pharmacophore responsible for primary binding interactions.

The C6-Fluoro Benzimidazole Moiety: A Mechanistic Deep Dive

Modulating Physicochemical Properties: The pKa Effect

The introduction of an electron-withdrawing fluorine atom at the C6-position has a profound and predictable effect on the basicity of the benzimidazole core. This is primarily due to the inductive effect of the fluorine atom, which withdraws electron density from the imidazole ring, making the N1/N3 nitrogen atoms less likely to accept a proton.

Table 1: Comparative pKa Values of Benzimidazole and C6-Fluoro-Substituted Analogs

CompoundpKaRationale for Change
Benzimidazole~5.6Baseline basicity of the core structure.
6-Fluoro-benzimidazole~4.8The strong electron-withdrawing inductive effect of fluorine at C6 reduces the electron density on the imidazole nitrogen, lowering its basicity and thus the pKa.
6-Nitro-benzimidazole~3.6For comparison, the even stronger electron-withdrawing nitro group results in a more significant pKa depression.

This shift in pKa is not merely an academic observation; it has significant downstream consequences for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A lower pKa can reduce unwanted sequestration in acidic lysosomes and can fine-tune the overall lipophilicity and solubility profile, impacting oral bioavailability.

Enhancing Metabolic Stability: Blocking CYP-Mediated Oxidation

A common metabolic liability of the benzimidazole scaffold is aromatic hydroxylation, particularly at the electron-rich C5 and C6 positions. The introduction of a fluorine atom at C6 effectively "shields" this position from oxidative metabolism by CYP enzymes. The high strength of the C-F bond makes it energetically unfavorable for the enzymatic system to break this bond and introduce a hydroxyl group.

Diagram 1: Metabolic Blocking by C6-Fluorination

cluster_0 Unsubstituted Benzimidazole cluster_1 C6-Fluoro-Substituted Benzimidazole Unsubstituted Benzimidazole Metabolism CYP450 Oxidation (e.g., CYP3A4, CYP2D6) Unsubstituted->Metabolism Metabolic Hotspot at C6 Metabolite 6-Hydroxy-benzimidazole (Metabolite) Metabolism->Metabolite Substituted 6-Fluoro-benzimidazole NoMetabolism Blocked Metabolism Substituted->NoMetabolism C-F bond resists oxidation

Caption: C6-fluorination blocks a key site of oxidative metabolism.

This metabolic blocking strategy is a cornerstone of modern drug design and has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates. The result is often a longer plasma half-life, reduced metabolic clearance, and a more predictable dose-response relationship.

Fine-Tuning Target Engagement: The Power of Specific Interactions

The C6-position of a benzimidazole-based drug often extends towards the solvent-exposed region of a binding pocket or can be engineered to interact with specific amino acid residues. A fluorine atom at this position can introduce new, favorable interactions that enhance binding affinity and selectivity.

  • Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor, interacting with donor groups such as the backbone N-H of amino acids.

  • Orthogonal Multipolar Interactions: A particularly interesting interaction is the orthogonal multipolar interaction between the C-F bond and a carbonyl group (C=O) of the protein backbone or an amino acid side chain. This interaction, where the C-F bond is oriented perpendicularly to the plane of the carbonyl group, can contribute significantly to binding affinity.

Diagram 2: C6-Fluorine Mediated Target Interactions

cluster_0 Binding Pocket Benzimidazole 6-Fluoro-benzimidazole Core Interaction Orthogonal Multipolar Interaction (C-F ••• C=O) Benzimidazole->Interaction Protein Target Protein Residue (e.g., Glycine backbone) Protein->Interaction

Caption: Specific non-covalent interactions enabled by C6-fluorine.

These subtle yet powerful interactions can be the deciding factor in achieving the desired level of potency and, critically, selectivity against off-target proteins, thereby reducing the potential for side effects.

Synthetic Strategies and Protocols

The synthesis of C6-fluoro-substituted benzimidazoles is well-established, with several reliable routes available to the medicinal chemist. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the rest of the molecule.

The Phillips-Ladenburg Condensation: A Classic Approach

One of the most common methods for constructing the benzimidazole core is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-6-fluoro-1H-benzo[d]imidazole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-fluoro-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Carboxylic Acid: Add 1.1 equivalents of the desired carboxylic acid (R-COOH) to the solution.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as 4N hydrochloric acid or polyphosphoric acid (PPA).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst like HCl was used, neutralize the mixture with a base such as sodium bicarbonate solution until the pH is ~7-8. If PPA was used, pour the hot mixture onto crushed ice and then neutralize.

  • Isolation: The product will often precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 2-substituted-6-fluoro-benzimidazole.

Diagram 3: Synthetic Workflow for Phillips-Ladenburg Condensation

Start Start: 4-fluoro-1,2-phenylenediamine + R-COOH Step1 Dissolve in Solvent (e.g., Ethanol) Start->Step1 Step2 Add Acid Catalyst (e.g., 4N HCl) Step1->Step2 Step3 Reflux (80-120°C, 4-12h) Monitor by TLC Step2->Step3 Step4 Cool to RT & Neutralize (e.g., NaHCO3) Step3->Step4 Step5 Isolate by Filtration Step4->Step5 Step6 Purify (Recrystallization or Chromatography) Step5->Step6 End End: Pure 2-R-6-fluoro-benzimidazole Step6->End

Caption: Step-by-step workflow for C6-fluoro-benzimidazole synthesis.

Case Studies: C6-Fluorine in Action

The strategic application of C6-fluorination is evident in several successful drug development programs.

  • Proton Pump Inhibitors (PPIs): The development of fluorinated analogs of omeprazole, such as lansoprazole and pantoprazole, showcased the benefits of this strategy. While not all are C6-substituted, the principle of using fluorine to modulate pKa and metabolism was critical to their success.

  • Anthelmintics: Flubendazole, a C6-fluoro analog of mebendazole, demonstrates how this substitution can be used to fine-tune the therapeutic window and spectrum of activity.

  • Kinase Inhibitors: In the realm of oncology, numerous kinase inhibitors based on the benzimidazole scaffold have been explored. The C6-position is a frequent site for substitution to enhance selectivity and improve pharmacokinetic properties, with fluorine being a common choice.

Conclusion and Future Outlook

The incorporation of a fluorine atom at the C6-position of the benzimidazole scaffold is a powerful, well-understood, and highly effective strategy in modern drug design. It provides a versatile tool for medicinal chemists to address common challenges such as metabolic instability, off-target toxicity, and suboptimal physicochemical properties. By leveraging the unique electronic properties of fluorine, researchers can rationally design next-generation benzimidazole-based therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. As our understanding of fluorine's role in molecular recognition continues to evolve, the strategic application of C6-fluorination will undoubtedly remain a key tactic in the development of innovative medicines.

References

  • The role of fluorine in drug design and agricultural chemistry. (Various sources, general principle). A comprehensive overview of how fluorine substitution impacts molecular properties in medicinal chemistry.
  • Benzimidazole: A privileged scaffold in medicinal chemistry. (Various sources, general principle). Discusses the importance and versatility of the benzimidazole core in drug discovery.
  • The Phillips-Ladenburg Benzimidazole Synthesis. (Various organic chemistry textbooks and publications).
  • Metabolic and Pharmacokinetic Consequences of Fluorine Substitution. (Journal of Medicinal Chemistry and related publications). Numerous articles detail how fluorination, including at positions analogous to C6 on various aromatic systems, can block metabolic hotspots and improve drug half-life.
  • Non-covalent Interactions of Fluorine in Drug Design. (Accounts of Chemical Research, Angewandte Chemie). Authoritative reviews on the subtle yet powerful interactions that fluorine can form within protein binding pockets, such as orthogonal multipolar interactions and weak hydrogen bonds.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-benzo[d]imidazol-7-amine (CAS No. 1196155-23-4) is a pivotal molecular building block in contemporary drug discovery, prized for its role in constructing complex, pharmacologically active agents. The strategic placement of a fluorine atom on the benzimidazole scaffold imparts desirable pharmacokinetic and pharmacodynamic properties, making this intermediate highly sought after. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the commercial supplier landscape, pricing dynamics, and critical quality control considerations for this compound. It is designed to empower researchers and procurement specialists with the technical insights necessary for strategic sourcing and effective utilization in research and development pipelines.

Introduction: The Strategic Value of Fluorinated Benzimidazoles in Medicinal Chemistry

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1][2] Its versatile structure allows for interaction with a wide range of biological targets. The introduction of a fluorine atom, as seen in this compound, is a deliberate and strategic design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

  • Modulating pKa: Altering the acidity or basicity of nearby functional groups, which can affect solubility and receptor binding.

  • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Improving Binding Affinity: Forming favorable orthogonal multipolar interactions with protein targets.[3]

Consequently, this specific amine serves as a crucial starting material for synthesizing novel therapeutics, including kinase inhibitors, anti-infective agents, and compounds targeting DNA.[4][5] Understanding its commercial availability and the factors that drive its cost is therefore fundamental to project planning and budget management in drug development.

The Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity reagents is a critical, non-negotiable aspect of reproducible scientific research. The quality of the starting material directly impacts the success of subsequent synthetic steps and the reliability of biological assay data. For a specialized intermediate like this compound, a researcher has several reputable sources. The selection of a supplier often involves a trade-off between cost, documented purity, available quantity, and delivery lead times.

Below is a comparative table of established commercial suppliers known to list this compound.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierCAS NumberTypical PurityStandard Quantities Offered
ChemScene 1196155-23-4≥95%Inquire for details
BLD Pharm N/A (for this specific isomer)Inquire for detailsInquire for details
ChemicalBook 1360932-30-4 (isomer)Inquire for detailsInquire for details

Note: Availability and product specifications are subject to change. Direct consultation with the supplier for the latest Certificate of Analysis (CoA) and stock status is strongly recommended before purchase.

Price Trends and Market Dynamics

The cost of specialty chemicals like this compound is governed by a distinct set of factors compared to bulk commodities. As a high-value intermediate for research and development, its price reflects the complexity of its synthesis, the cost of fluorinated precursors, and the rigorous purification required to meet pharmaceutical industry standards.

3.1. Price Trend Analysis

The price for research-scale quantities (1-10 grams) is significant, underscoring its specialized nature. While prices fluctuate based on supplier and batch, a general market analysis indicates a price point that necessitates careful budgeting in research grants and project proposals. The trend for specialty chemicals in drug discovery points towards sustained or increasing prices, driven by the growing pipeline of complex targeted therapies.[6][7][8][9]

Table 2: Estimated Price Range for this compound (R&D Scale)

QuantityEstimated Price Range (USD)Notes
100 mg $50 - $150Common for initial screening and reaction optimization.
1 g $250 - $700+Standard size for lead optimization and small-scale synthesis.
5 g $900 - $2,500+For more advanced studies; price per gram typically decreases.
Bulk Custom QuoteFor preclinical and scale-up, prices are negotiated directly.

3.2. Key Factors Influencing Market Price

The commercial value of this compound is a multifactorial equation. The diagram below illustrates the primary drivers that determine its market price.

Price_Factors cluster_inputs Cost & Complexity Inputs cluster_market Market & Supply Chain A Raw Material Cost (e.g., Difluoronitroanilines) F Final Market Price of This compound A->F B Multi-Step Synthesis (e.g., Reduction, Cyclization) B->F C Purification & QC (HPLC, NMR, MS) C->F D R&D Demand (Pharmaceutical & Biotech) D->F E Production Scale (Lab vs. Kilo-Lab) E->F

Caption: Primary drivers influencing the commercial price of the target compound.

Technical Guide: Quality Control and In-House Verification

Trust in a chemical's identity and purity is paramount. While suppliers provide a Certificate of Analysis (CoA), it is prudent practice in a drug development environment to perform in-house verification. This not only validates the material but also ensures it has not degraded during shipping or storage.

4.1. Essential Documentation

Before use, always demand and review the supplier's CoA and Safety Data Sheet (SDS). The CoA provides batch-specific data on purity (typically via HPLC or GC) and identity confirmation (typically via ¹H NMR and MS). The SDS provides critical handling, storage, and safety information.[10][11][12]

4.2. Experimental Protocol: Identity & Purity Confirmation via ¹H NMR

This protocol outlines a self-validating system to confirm the structure of the purchased material.

Objective: To verify the chemical structure of this compound by comparing its experimental ¹H NMR spectrum to literature or supplier-provided data.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming. d. Acquire the ¹H NMR spectrum. A standard acquisition includes 16-64 scans.

  • Data Analysis: a. Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. b. Calibrate the chemical shift axis to the residual DMSO peak (δ ≈ 2.50 ppm). c. Integrate all peaks to determine relative proton ratios. d. Analyze the chemical shifts, splitting patterns (singlet, doublet, etc.), and coupling constants (J-values). e. Compare the processed spectrum against the reference spectrum from the supplier or literature. Key features to verify include the number of signals, their integration values, chemical shifts, and the characteristic splitting patterns of the aromatic protons.

4.3. QC Workflow Diagram

The following diagram outlines the logical workflow for qualifying a new batch of a critical reagent.

QC_Workflow A Receive Reagent & Supplier CoA B Perform In-House ¹H NMR Analysis A->B C Analyze Spectrum: Chemical Shift, Integration, Splitting B->C D Compare to Reference Data C->D E Release Batch for R&D Use D->E  Data Match   F Quarantine Batch & Contact Supplier D->F  Discrepancy  

Caption: A standard workflow for the quality control validation of incoming chemical reagents.

Conclusion and Future Outlook

This compound is a high-value, enabling reagent for the synthesis of next-generation therapeutics. Its commercial landscape is characteristic of specialty chemicals, with a limited number of suppliers and a price point that reflects its synthetic complexity. For research and drug development professionals, a sourcing strategy must extend beyond simple cost analysis to include rigorous supplier vetting and mandatory in-house quality verification. As the demand for innovative, fluorinated pharmaceuticals grows, the market for such well-designed building blocks is expected to remain robust. Establishing strong relationships with reliable suppliers and implementing stringent internal QC protocols will be key to mitigating project risks and accelerating the pace of discovery.

References

  • Chem-Impex. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid hydrate Product Page.[Link]

  • Pharmaffiliates. (6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)pyridin-3-yl)methanol Product Page.[Link]

  • PMC. Evaluation of Specialty Drug Price Trends Using Data from Retrospective Pharmacy Sales Transactions.[Link]

  • DataIntelo. Specialty chemical Market will grow at a CAGR of 4.3% from 2023 to 2030![Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • Precedence Research. Specialty Chemicals Market Size, Share and Trends 2026 to 2035.[Link]

  • EIN Presswire. Specialty Chemicals Market to Reach $1,018.15 Billion by 2030.[Link]

  • Cognitive Market Research. U.S. Specialty Chemicals Market Size, Share and Trends, 2033.[Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T.[Link]

  • PMC. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.[Link]

  • PubChem. N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine.[Link]

  • Chem-Impex. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Product Page.[Link]

  • ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.[Link]

  • ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.[Link]

  • PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.[Link]

  • ACS Chemical Neuroscience. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.[Link]

  • ResearchGate. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review.[Link]

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Methodological & Application

Application Note: De Novo Synthesis and Purification of 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Synthesis, and Self-Validating Protocols

Introduction & Mechanistic Rationale

6-Fluoro-1H-benzo[d]imidazol-7-amine is a highly valuable heterocyclic building block frequently utilized in the design of kinase inhibitors, PARP inhibitors, and CNS-active pharmaceutical agents[1]. Synthesizing this specific regioisomer requires precise control over electrophilic aromatic substitution and a deep understanding of annular tautomerism within the imidazole core.

Nomenclature Clarification

While commercial inventories frequently list the starting material as "2,3-diamino-5-fluorobenzene," this is a non-standard identifier. The rigorously correct IUPAC designation is 4-fluoro-1,2-benzenediamine (or 1,2-diamino-4-fluorobenzene). To maintain scientific integrity and accurately map the regiochemistry of the synthesis, this protocol will utilize the IUPAC framework.

The Three-Step Causality & Design
  • Cyclocondensation (Step 1): The synthesis initiates with a Phillips-type condensation of 4-fluoro-1,2-benzenediamine with formic acid[2]. The diamine undergoes nucleophilic addition to the carbonyl carbon of formic acid, followed by acid-catalyzed dehydration to construct the 5-fluoro-1H-benzo[d]imidazole core.

  • Electrophilic Aromatic Nitration & Annular Tautomerism (Step 2): This is the critical regioselective node. Nitration of 5-fluoro-1H-benzo[d]imidazole using

    
     is directed by the strongly ortho/para-directing fluorine atom at C5[3]. Attack occurs at both the C4 and C6 positions. While the C6-nitro isomer is often the major kinetic product due to reduced steric hindrance, the C4-nitro isomer (5-fluoro-4-nitro-1H-benzo[d]imidazole) is the required intermediate. Crucially, due to the rapid annular tautomerism of the imidazole ring (proton shift between N1 and N3), the 5-fluoro-4-nitro isomer is structurally and chemically identical to 6-fluoro-7-nitro-1H-benzo[d]imidazole .
    
  • Nitro Reduction (Step 3): The isolated 6-fluoro-7-nitro intermediate is reduced to the corresponding primary amine. We employ a mild Iron/Ammonium Chloride (

    
    ) reduction to prevent the unwanted hydrodefluorination that can occasionally plague palladium-catalyzed hydrogenation of fluoroaromatics.
    

Visualizations of Workflows & Mechanisms

Workflow A 4-Fluoro-1,2-benzenediamine B Cyclocondensation (HCOOH, 100°C) A->B C 5-Fluoro-1H-benzo[d]imidazole B->C D Electrophilic Nitration (HNO3/H2SO4, 0°C) C->D E 6-Fluoro-7-nitro-1H-benzo[d]imidazole D->E F Nitro Reduction (Fe/NH4Cl, 80°C) E->F G This compound F->G

Caption: Synthetic workflow for this compound from 4-fluoro-1,2-benzenediamine.

Mechanism cluster_0 Regioselective Pathways SM 5-Fluoro-1H-benzo[d]imidazole Nitronium NO2+ Electrophilic Attack SM->Nitronium Pos4 Attack at C4 (Ortho to F) Nitronium->Pos4 Minor/Moderate Pos6 Attack at C6 (Ortho to F) Nitronium->Pos6 Major Iso4 5-Fluoro-4-nitro-1H-benzo[d]imidazole (Target Precursor) Pos4->Iso4 Iso6 5-Fluoro-6-nitro-1H-benzo[d]imidazole (Byproduct) Pos6->Iso6 Taut Annular Tautomerism (Proton shift N1 ⇌ N3) Iso4->Taut Prod 6-Fluoro-7-nitro-1H-benzo[d]imidazole Taut->Prod

Caption: Mechanistic rationale for regioselective nitration and annular tautomerism.

Quantitative Data & In-Process Controls (IPC)

The table below summarizes the stoichiometry, reaction conditions, expected yields, and self-validating analytical parameters for each synthetic node.

StepTransformationKey Reagents (Eq.)Temp / TimeExpected YieldIPC (LC-MS


)
IPC (TLC System &

)
1 CyclocondensationFormic Acid (Solvent/Excess)100 °C / 2-4 h85%137.1DCM/MeOH (9:1),

2 NitrationFuming

(1.1), conc.

0 °C to RT / 2 h35-40% (Isolated)182.1Hexanes/EtOAc (1:1),

3 Nitro ReductionFe powder (5.0),

(2.0)
80 °C / 2 h90%152.1DCM/MeOH (9:1),

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Fluoro-1H-benzo[d]imidazole
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-fluoro-1,2-benzenediamine (10.0 g, 79.3 mmol) in 80 mL of concentrated formic acid (98%).

  • Execution: Equip the flask with a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 3 hours.

  • IPC Check: Monitor via LC-MS. The starting material peak (

    
     127.1) should be completely consumed, replaced by the product mass (
    
    
    
    137.1).
  • Workup: Cool the reaction to room temperature and pour it slowly over 200 g of crushed ice. Carefully neutralize the mixture to pH 7-8 using aqueous ammonium hydroxide (

    
    , 28%).
    
  • Isolation: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water, and dry under a high vacuum at 50 °C to afford the product as an off-white solid.

Step 2: Synthesis of 6-Fluoro-7-nitro-1H-benzo[d]imidazole

Note: This step generates a mixture of regioisomers. The isolation of the target isomer relies on chromatographic separation.

  • Reaction Setup: Dissolve 5-fluoro-1H-benzo[d]imidazole (8.0 g, 58.8 mmol) in 40 mL of concentrated sulfuric acid (

    
    ) in a 250 mL flask. Cool the solution to 0 °C using an ice-salt bath.
    
  • Execution: Slowly add fuming nitric acid (

    
    , 2.7 mL, ~1.1 eq.) dropwise via an addition funnel, maintaining the internal temperature below 5 °C. Once the addition is complete, remove the ice bath and stir at room temperature for 2 hours.
    
  • Workup: Pour the strongly acidic mixture over 300 g of crushed ice. Neutralize to pH 7 using concentrated

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification (Crucial Step): Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient from 70:30 to 50:50).

    • Expert Insight: The target 4-nitro isomer (tautomeric 6-fluoro-7-nitro) elutes before the 6-nitro byproduct. This is due to intramolecular hydrogen bonding between the nitro oxygen and the imidazole N-H, which reduces its interaction with the polar silica stationary phase.

Step 3: Synthesis of this compound
  • Reaction Setup: In a 250 mL flask, dissolve 6-fluoro-7-nitro-1H-benzo[d]imidazole (3.0 g, 16.5 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Execution: Add Iron powder (4.6 g, 82.5 mmol, 325 mesh) and Ammonium Chloride (1.76 g, 33.0 mmol). Heat the suspension to 80 °C (reflux) and stir vigorously for 2 hours.

  • IPC Check: Monitor via TLC (DCM/MeOH 9:1). The nitro compound (

    
     ~0.8) should disappear, replaced by a highly polar, ninhydrin-positive spot (
    
    
    
    ~0.3).
  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron oxide sludge (

    
    ). Wash the Celite pad generously with hot ethanol (50 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (

    
     mL). Wash the organics with brine, dry over 
    
    
    
    , and evaporate to yield the target this compound as a pale brown to off-white solid.

References

  • Title: Nitro and aminobenzimidazoles | Source: ResearchGate | URL: [Link]

Sources

Application Note: Chemoselective Reduction of 6-Fluoro-7-nitrobenzimidazole to 7-Amino-6-fluorobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note outlines a robust, chemoselective protocol for the reduction of 6-fluoro-7-nitrobenzimidazole (1) to 7-amino-6-fluorobenzimidazole (2) . The primary challenge in this transformation is the preservation of the carbon-fluorine (C-F) bond, which is susceptible to hydrogenolysis (hydrodefluorination) under standard catalytic hydrogenation conditions (e.g., Pd/C,


).

To address this, we define the Iron-Ammonium Chloride (


)  reduction as the "Gold Standard" method for research and early-phase development. This method offers thermodynamic control, preventing defluorination while ensuring complete reduction of the nitro group. An alternative catalytic hydrogenation protocol using Sulfided Platinum on Carbon (

)
is provided for scalable, high-throughput applications.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The reduction of nitroarenes is a standard organic transformation; however, the presence of a halogen (fluorine) ortho to the reaction site introduces a competing pathway: Hydrodefluorination .

  • Risk Factor: Standard hydrogenation catalysts (Pd/C) activate the C-F bond via oxidative addition, leading to the formation of the non-fluorinated impurity (7-aminobenzimidazole). This impurity is often inseparable from the target product by standard chromatography due to similar polarity.

  • Solution: Utilization of a single-electron transfer (SET) mechanism (Dissolving Metal Reduction) or a poisoned heterogeneous catalyst (

    
    ) that is active enough to reduce the nitro group but inert toward the aryl-fluoride bond.
    
Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Substrate 6-Fluoro-7-nitrobenzimidazole PdC Method A: Pd/C + H2 (High Risk) Substrate->PdC FeNH4Cl Method B: Fe / NH4Cl (Recommended) Substrate->FeNH4Cl Product 7-Amino-6-fluorobenzimidazole (Target) PdC->Product Minor Pathway Impurity 7-Aminobenzimidazole (Defluorinated Impurity) PdC->Impurity Major Pathway (C-F Cleavage) FeNH4Cl->Product Exclusive Pathway (>99% Selectivity)

Figure 1: Chemoselectivity map contrasting the high risk of defluorination with Pd/C against the selective Fe/NH4Cl pathway.

Experimental Protocols

Method A: Iron-Mediated Reduction (Gold Standard)

Best for: Research scale (100 mg – 50 g), high fidelity, no special pressure equipment.

Reagents & Stoichiometry
ReagentEquiv.Role
6-Fluoro-7-nitrobenzimidazole 1.0Substrate
Iron Powder (325 mesh) 5.0Reductant (SET source)
Ammonium Chloride (

)
5.0 - 10.0Electrolyte / Proton Source
Ethanol / Water (3:1) 0.1 MSolvent System
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoro-7-nitrobenzimidazole (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio).

    • Note: The substrate may not fully dissolve initially; this is acceptable.

  • Activation: Add Ammonium Chloride (5.0 equiv) to the mixture. Stir for 5 minutes at room temperature.

  • Initiation: Add Iron Powder (5.0 equiv) in a single portion.

    • Caution: Iron powder is dense; ensure vigorous stirring to keep it suspended.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) .

    • Observation: The reaction typically turns dark brown/black (formation of iron oxides).

    • Time: Monitor by TLC or LCMS. Conversion is usually complete within 1–3 hours .

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite to remove iron residues.

    • Wash: Wash the Celite pad copiously with hot Ethanol or Methanol .

      • Why: The amine product can adsorb to the iron sludge. Hot solvent ensures quantitative recovery.

    • Concentration: Evaporate the filtrate under reduced pressure to remove organic solvents.

  • Isolation:

    • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).

    • Adjust pH to ~8-9 using saturated

      
       solution (to ensure the benzimidazole is in the free base form).
      
    • Extract with EtOAc (3x). Combine organic layers, dry over

      
      , and concentrate.
      
Validation Criteria
  • LCMS: Single peak, Mass

    
    . Check for absence of 
    
    
    
    (Defluorinated mass).
  • 1H NMR: Appearance of broad singlet (

    
    ) around 5.0–6.0 ppm.[1] Upfield shift of aromatic protons relative to the nitro precursor.
    
Method B: Catalytic Hydrogenation (High Throughput)

Best for: Scale-up (>50 g), automated reactors. Requires Sulfided Platinum.

Reagents & Conditions
ParameterCondition
Catalyst 5% Pt(S)/C (Sulfided Platinum on Carbon)
Loading 2–5 wt% relative to substrate
Hydrogen Pressure 3–5 bar (45–75 psi)
Solvent Methanol or Ethanol
Temperature 25–40°C
Protocol
  • Charge: Load the autoclave with substrate, solvent, and Pt(S)/C catalyst.

  • Purge: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Pressurize to 5 bar

    
     and stir at 900 rpm at 30°C.
    
  • Monitoring: Reaction is typically faster than iron reduction (1–2 hours).

  • Workup: Filter catalyst (can be pyrophoric—keep wet) and concentrate filtrate.

Workflow Visualization (Method A)

WorkupFlow Start Crude Reaction Mixture (EtOH/H2O, Fe sludge) Filter Filtration through Celite Start->Filter Wash CRITICAL: Wash Cake with HOT EtOH (Recovers adsorbed product) Filter->Wash Evap Evaporate Organics Wash->Evap Extract Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final 7-Amino-6-fluorobenzimidazole (Solid) Dry->Final

Figure 2: Downstream processing workflow for Iron-mediated reduction, emphasizing the critical cake-washing step.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Conversion Stirring was too slow (Fe settled).Increase agitation speed. Add fresh Fe powder (1-2 eq).
Defluorinated Impurity Trace Pd/Ni contamination or wrong catalyst.Ensure glassware is clean. Use Fe/NH4Cl exclusively.
Low Yield Product trapped in Fe sludge.Re-suspend the filter cake in boiling EtOH and filter again.
Hydroxylamine Intermediate Reaction stopped too early.Continue reflux. Add more

to protonate the intermediate.
Analytical Check (1H NMR)
  • Substrate (Nitro): Aromatic protons are deshielded (downfield).

  • Product (Amine): Look for the diagnostic F-coupling on the aromatic ring. The proton ortho to the fluorine will show a characteristic doublet or multiplet with

    
    . The 
    
    
    
    peak should integrate to 2H and be
    
    
    exchangeable.

References

  • Selective Reduction of Nitroarenes: Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[2] Synthetic Communications. Link

  • Halonitro Hydrogenation Selectivity: S. M. A. H. Siddiki et al. (2012). "Selective Hydrogenation of Halogenated Nitroarenes." New Journal of Chemistry. Link

  • Benzimidazole Synthesis & Properties: "Synthesis of New Fluoro-Benzimidazole Derivatives." National Institutes of Health (PMC). Link

  • Dehalogenation Risks: "Hydrodefluorination and Hydrogenation of Fluorobenzene."[3] Environmental Science & Technology.[3] Link

  • General Protocol for Fe/NH4Cl: "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages. Link

Sources

Technical Application Note: Chemoselective Functionalization of 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 6-Fluoro-1H-benzo[d]imidazol-7-amine as a nucleophilic building block, addressing the specific electronic and regiochemical challenges posed by its substitution pattern.

Introduction & Reactivity Profile

This compound is a specialized heterocyclic scaffold often employed in the synthesis of kinase inhibitors (e.g., MEK, Aurora, and VEGFR targets). Its value lies in the 6-fluorine atom, which blocks metabolic oxidation at the para-position relative to the imidazole nitrogen while modulating the pKa of the adjacent 7-amino group.

The "Nucleophile" Challenge

When "using" this molecule in nucleophilic substitution reactions, the primary objective is typically to functionalize the exocyclic amine (N7) to link it to a core pharmacophore. However, this transformation is non-trivial due to two competing factors:

  • The Ortho-Fluorine Effect (Deactivation): The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I) on the C7 amine. This significantly lowers the nucleophilicity of the aniline nitrogen compared to a non-fluorinated analog, often requiring elevated temperatures or transition-metal catalysis for coupling.

  • N1 vs. N7 Regioselectivity: The imidazole ring nitrogen (N1) is acidic (

    
    ) and, upon deprotonation, becomes a potent nucleophile. Without careful protocol design, alkylation/substitution will occur preferentially at N1 rather than the desired N7.
    
Reactivity Map

The following diagram illustrates the electronic landscape and competing sites of reactivity.

ReactivityMap Molecule 6-Fluoro-1H- benzo[d]imidazol-7-amine N7 N7 (Exocyclic Amine) Target Nucleophile Deactivated by F (-I effect) Molecule->N7 Primary Utility N1 N1 (Imidazole NH) Competitor Nucleophile High acidity (pKa ~12) Molecule->N1 Side Reaction F6 C6-Fluorine Metabolic Blocker Stable (Not a Leaving Group) Molecule->F6 Electronic Modulator S_NAr Coupling\n(Kinase Linkers) S_NAr Coupling (Kinase Linkers) N7->S_NAr Coupling\n(Kinase Linkers) N-Alkylation\n(Undesired By-product) N-Alkylation (Undesired By-product) N1->N-Alkylation\n(Undesired By-product)

Figure 1: Reactivity landscape of the scaffold. The 6-Fluoro substituent deactivates the target N7 amine, requiring optimized conditions to outcompete the N1 imidazole nitrogen.

Experimental Protocols

Protocol A: Chemoselective S_NAr Coupling (Targeting N7)

Application: Linking the scaffold to electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines) common in drug discovery. Mechanism: Nucleophilic Aromatic Substitution (


).
Rationale:  Using a weak base prevents deprotonation of the imidazole N1, while the neutral N7 amine retains sufficient nucleophilicity to attack highly activated electrophiles.
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (or analog) (1.1 equiv)

  • Solvent:

    
    -Butanol or Isopropanol (Protic solvents facilitate proton transfer in 
    
    
    
    )
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Catalyst (Optional): NaI (0.1 equiv) if the electrophile is a chloride.

Step-by-Step Methodology
  • Preparation: In a pressure-rated vial, dissolve the benzimidazole amine (1.0 equiv) in

    
    -butanol (0.2 M concentration).
    
  • Addition: Add the electrophile (1.1 equiv) followed by DIPEA (2.5 equiv).

    • Note: Do not use strong bases like NaH or KOH, as these will deprotonate N1 and shift selectivity to the imidazole ring.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Critical Checkpoint: The reaction rate will be slower than standard anilines due to the 6-F effect. Monitor by LCMS. If conversion is <50% after 6 hours, increase temperature to 130°C.

  • Workup: Cool to room temperature. The product often precipitates directly from the alcoholic solvent.

  • Isolation: Filter the solid. Wash with cold Ethanol (

    
    ) and Diethyl Ether (
    
    
    
    ) to remove unreacted electrophile.
  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Protocol B: Regioselective N-Alkylation (N7 vs N1)

Application: Attaching alkyl chains to the amine. Challenge: Direct alkylation with alkyl halides usually favors N1 (imidazole). Solution: This protocol employs a Transient Protection Strategy or Reductive Amination (preferred for chemoselectivity).

Method: Reductive Amination (Highly Recommended)

This method avoids N1 alkylation entirely by reacting the N7-amine with an aldehyde, followed by reduction.

  • Imine Formation:

    • Dissolve this compound (1.0 equiv) in anhydrous MeOH or DCE.

    • Add the appropriate Aldehyde (1.2 equiv) and Acetic Acid (catalytic, 5 mol%).

    • Stir at 50°C for 2 hours. Confirm imine formation by LCMS (Mass = M+Aldehyde-H2O).

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (

      
      ) (3.0 equiv) portion-wise.
      
    • Why this reagent? It is mild and will not reduce the benzimidazole ring or the C-F bond.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • The product is the N7-alkylated secondary amine.

Data Analysis & Troubleshooting

Expected Analytical Markers

When validating the product, look for these specific NMR shifts that confirm N7-substitution over N1-substitution.

FeatureN7-Substituted Product (Desired)N1-Substituted Product (Undesired)

NMR (Amine)
Broad singlet/doublet at

5.0–7.0 ppm (NH)
No exchangeable NH signal (if dialkylated)

NMR (C2-H)
Sharp singlet at

8.0–8.3 ppm (Imidazole CH)
Shifted upfield or split if sterically crowded

NMR

-120 to -130 ppm (Distinct shift from SM)
Minimal shift from Starting Material (SM)
NOESY Signal Cross-peak between Alkyl group and C6-F is weak/absentCross-peak between Alkyl group and C2-H or C7-H
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (Protocol A) 6-F inductive effect reduces N7 nucleophilicity.Switch solvent to NMP or DMA and heat to 140°C. Add 0.5 equiv NaI.
N1-Alkylation Observed Base was too strong (deprotonated imidazole).Ensure base is DIPEA or TEA, not NaH/Cs2CO3. Use Reductive Amination (Protocol B) instead of alkyl halides.[1]
Loss of Fluorine Harsh

conditions caused F-displacement.
This is rare but possible with strong alkoxides. Avoid NaOMe/NaOEt; use amine bases only.

Strategic Decision Workflow

Use the following logic tree to determine the correct synthetic route for your specific target.

Workflow Start Start: 6-Fluoro-1H- benzo[d]imidazol-7-amine Decision Target Modification? Start->Decision Branch1 Attach Heterocycle (Kinase Core) Decision->Branch1 Arylation Branch2 Attach Alkyl Group (Solubilizing Tail) Decision->Branch2 Alkylation Action1 Protocol A: S_NAr (Solvent: n-BuOH, 110°C) Branch1->Action1 Action2 Is Aldehyde Available? Branch2->Action2 Action2_Yes Protocol B: Reductive Amination (NaBH(OAc)3, mild) Action2->Action2_Yes Yes Action2_No Direct Alkylation REQUIRES N1-Protection (e.g., SEM/Boc on N1 first) Action2->Action2_No No (Alkyl Halide)

Figure 2: Decision tree for selecting the optimal functionalization protocol.

References

  • Benzimidazole Reactivity Overview

    • Title: Catalyst-Controlled Chemoselective Aryl
    • Source: Angewandte Chemie Int.[2] Ed. (via NIH).

    • URL:[Link]

  • pKa and Electronic Properties

    • Title: Computational Determination of Aqueous pKa Values of Proton
    • Source: Amazon AWS (Scientific D
    • URL:[Link]

  • Synthesis of Fluoro-Benzimidazoles

    • Title: Synthesis of New Fluoro-Benzimidazole Deriv
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • General Benzimidazole Protocols

    • Title: Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
    • Source: Longdom Publishing.
    • URL:[Link]

Sources

Harnessing the Potential of 6-Fluoro-1H-benzo[d]imidazol-7-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically successful drugs.[1][2] Its bicyclic heterocyclic structure, composed of fused benzene and imidazole rings, provides a versatile framework for designing molecules that can interact with a wide range of biological targets, including the highly sought-after family of protein kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Benzimidazole-based compounds frequently act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.[1] The strategic placement of various substituents on the benzimidazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 6-Fluoro-1H-benzo[d]imidazol-7-amine scaffold for the discovery and development of novel kinase inhibitors. We will delve into the synthetic rationale, key derivatization strategies, robust screening protocols, and critical structure-activity relationship (SAR) insights.

The introduction of a fluorine atom at the 6-position of the benzimidazole ring is a strategic design element. Fluorine, with its small size and high electronegativity, can significantly influence a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability.[4] The adjacent amino group at the 7-position serves as a versatile handle for introducing a wide array of chemical diversity, enabling the exploration of interactions with different regions of the kinase active site.

Synthetic Pathways to the this compound Scaffold

A robust and scalable synthetic route to the core scaffold is paramount for any drug discovery program. While a direct, one-pot synthesis of this compound from commercially available starting materials is not extensively documented, a plausible multi-step synthesis can be devised based on established organic chemistry principles and reactions reported for analogous compounds. The proposed synthetic strategy involves the initial construction of a substituted o-phenylenediamine precursor followed by cyclization to form the benzimidazole ring.

A common and effective method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] Therefore, the key challenge lies in the synthesis of the requisite 4-fluoro-1,2,5-triaminobenzene. A potential synthetic pathway is outlined below:

Synthetic Pathway A 4-Fluoro-2-nitroaniline B 4-Fluoro-2,6-dinitroaniline A->B Nitration (HNO3, H2SO4) C 4-Fluoro-1,2-diamino-3-nitrobenzene B->C Selective Reduction (e.g., Na2S) D N1,N2-diacetyl-4-fluoro-3-nitro-1,2-phenylenediamine C->D Protection (Acetic Anhydride) E N1,N2-diacetyl-4-fluoro-3,5-dinitro-1,2-phenylenediamine D->E Nitration (HNO3, H2SO4) F 4-Fluoro-3,5-dinitro-1,2-phenylenediamine E->F Deprotection (Acid/Base Hydrolysis) G 4-Fluoro-1,2,3,5-tetraaminobenzene F->G Reduction (e.g., H2, Pd/C) H 6-Fluoro-7-nitro-1H-benzo[d]imidazole G->H Cyclization (Formic Acid) I This compound H->I Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 4-Fluoro-2-nitroaniline

  • To a stirred solution of 4-fluoro-2-nitroaniline in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, 4-fluoro-2,6-dinitroaniline, under vacuum.

Step 2: Selective Reduction of 4-Fluoro-2,6-dinitroaniline

  • Dissolve 4-fluoro-2,6-dinitroaniline in a suitable solvent such as ethanol.

  • Add a solution of sodium sulfide (Na2S) or sodium hydrosulfide (NaSH) in water dropwise to the stirred solution. The selective reduction of one nitro group is often achievable under controlled conditions.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product, 4-fluoro-1,2-diamino-3-nitrobenzene, with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Protection of the Amino Groups

  • Dissolve the crude 4-fluoro-1,2-diamino-3-nitrobenzene in acetic anhydride.

  • Heat the mixture gently to initiate the acetylation reaction.

  • After cooling, the diacetylated product, N1,N2-diacetyl-4-fluoro-3-nitro-1,2-phenylenediamine, will precipitate. Collect the solid by filtration and wash with a small amount of cold ethanol.

Step 4: Second Nitration

  • Following a similar procedure to Step 1, nitrate the protected diamine to introduce a second nitro group, yielding N1,N2-diacetyl-4-fluoro-3,5-dinitro-1,2-phenylenediamine.

Step 5: Deprotection of the Amino Groups

  • Hydrolyze the diacetylated compound by heating in an acidic or basic aqueous solution to remove the acetyl protecting groups, affording 4-fluoro-3,5-dinitro-1,2-phenylenediamine.

Step 6: Reduction of the Dinitro Compound

  • Dissolve the dinitro-diamine in ethanol and subject it to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] This will reduce both nitro groups to amino groups, yielding 4-fluoro-1,2,3,5-tetraaminobenzene.

Step 7: Cyclization to Form the Benzimidazole Ring

  • Heat the tetraamine in formic acid. This will effect the cyclization to form the imidazole ring, resulting in 6-fluoro-7-nitro-1H-benzo[d]imidazole.[8]

Step 8: Final Reduction to the Target Scaffold

  • Reduce the nitro group of 6-fluoro-7-nitro-1H-benzo[d]imidazole via catalytic hydrogenation (e.g., H2, Pd/C) or using other reducing agents like tin(II) chloride (SnCl2) to yield the final product, this compound.[7]

Derivatization Strategies for Kinase Inhibitor Libraries

The 7-amino group of the scaffold is a key point for introducing chemical diversity. Standard coupling reactions can be employed to generate a library of derivatives for screening against a panel of kinases.

Derivatization Strategies Scaffold This compound Amide Amide Derivatives Scaffold->Amide Acyl Halides / Carboxylic Acids Sulfonamide Sulfonamide Derivatives Scaffold->Sulfonamide Sulfonyl Chlorides Urea Urea/Thiourea Derivatives Scaffold->Urea Isocyanates / Isothiocyanates ReductiveAmination N-Alkylated Derivatives Scaffold->ReductiveAmination Aldehydes/Ketones + Reducing Agent

Sources

Peri-annulation reactions of 7-amino benzimidazoles to form tricyclic heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The peri-annulation of 7-amino benzimidazoles represents a high-value synthetic transformation in drug discovery, specifically for generating imidazo[4,5,1-ij]quinoline derivatives. This tricyclic scaffold is a "privileged structure" found in potent dopamine agonists (e.g., Sumanirole), Poly(ADP-ribose) polymerase (PARP) inhibitors, and DNA-intercalating antitumor agents.

Why this chemistry matters:

  • Conformational Locking: By tethering the N-1 and C-7 positions, the flexible benzimidazole core is rigidified, reducing entropic penalties upon binding to biological targets (e.g., kinases or GPCRs).

  • Metabolic Stability: The fusion blocks the metabolically labile N-H position and the electron-rich C-7 position, extending in vivo half-life.

  • Electronic Tuning: The tricyclic system extends conjugation, often imparting useful fluorescence properties for theranostic applications.

This guide details two robust protocols for constructing this scaffold: a Classical PPA-Mediated Cyclocondensation (Method A) and a Stepwise Michael-Addition/Cyclization (Method B).

Mechanistic & Synthetic Logic

The challenge in functionalizing 7-amino benzimidazoles lies in the tautomeric nature of the substrate. In solution, 4-amino and 7-amino benzimidazoles are in rapid equilibrium. However, "peri-annulation" specifically traps the 7-amino tautomer by bridging the C-7 amine and the N-1 imidazole nitrogen with a three-carbon electrophile.

Reaction Landscape

The choice of electrophile dictates the oxidation state and substitution of the final third ring.

ReactionLandscape Start 7-Amino Benzimidazole (Tautomeric Mix) Elec1 1,3-Dicarbonyls (e.g., Diethyl Malonate) Start->Elec1 Elec2 Acrylates/Acrylic Acid (Michael Acceptors) Start->Elec2 Elec3 Glycerol/Aldehydes (Modified Skraup) Start->Elec3 Prod1 Imidazo[4,5,1-ij]quinoline- 2,4-diones (Aromatic/Oxidized) Elec1->Prod1 Acid Cat. (Method A) Prod2 5,6-Dihydro-imidazo [4,5,1-ij]quinolin-4-ones (Saturated Ring) Elec2->Prod2 2-Step (Method B) Prod3 Imidazo[4,5,1-ij]quinoline (Fully Aromatic) Elec3->Prod3 Oxidative Cyclization

Figure 1: Divergent synthetic pathways based on electrophile selection. Method A and B are detailed below.

Detailed Protocols

Method A: Polyphosphoric Acid (PPA) Mediated Cyclocondensation

Target: 4H-Imidazo[4,5,1-ij]quinoline-4-one derivatives (or diones depending on reagents). Mechanism: Acid-catalyzed condensation of the 1,3-dielectrophile with the 1,7-dinucleophile system. PPA serves as both solvent and condensing agent.

Reagents:

  • 7-Amino-1H-benzimidazole (1.0 equiv)

  • Diethyl Malonate (or Ethyl Acetoacetate) (1.2 equiv)

  • Polyphosphoric Acid (PPA) (10-15 g per gram of substrate)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge PPA. Heat to 80°C to lower viscosity.

  • Addition: Add 7-amino-1H-benzimidazole portion-wise. Ensure complete dissolution/dispersion.

  • Reagent Introduction: Add Diethyl Malonate dropwise over 10 minutes.

  • Cyclization: Increase temperature to 140–150°C . Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting amine (polar, fluorescent) should disappear.

  • Quench: Cool the reaction mixture to ~80°C. Pour slowly onto crushed ice (approx. 10x weight of PPA) with vigorous stirring. The PPA needs time to hydrolyze and dissolve.

  • Neutralization: Carefully adjust pH to 7–8 using 50% NaOH solution or solid Na₂CO₃. Caution: Exothermic.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography if necessary.

Typical Yield: 65–85%

Method B: Stepwise Michael Addition & Cyclization

Target: 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-4-ones (Saturated "handle" for further functionalization). Mechanism: Regioselective Michael addition at N-1 followed by intramolecular amide bond formation.

Reagents:

  • 7-Amino-1H-benzimidazole (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • Base: DBU (0.1 equiv) or Et₃N (1.0 equiv)

  • Solvent: Acetonitrile or DMF

  • Cyclization Agent: 6N HCl or Polyphosphoric acid (Step 2)

Step-by-Step Protocol:

  • Michael Addition:

    • Dissolve 7-aminobenzimidazole in Acetonitrile.

    • Add Methyl Acrylate and base (DBU).

    • Reflux for 12–16 hours.

    • Logic: The N-1 position is more nucleophilic than the 7-NH₂ due to resonance delocalization of the amine lone pair into the benzene ring.

    • Workup: Evaporate solvent. The intermediate (Methyl 3-(7-amino-1H-benzimidazol-1-yl)propanoate) can often be used crude.

  • Cyclization (Ring Closure):

    • Dissolve the intermediate in 6N HCl.

    • Reflux for 4–8 hours.

    • Mechanism:[1][2][3] Hydrolysis of the ester to acid, followed by intramolecular condensation with the 7-amino group.

  • Isolation: Neutralize with Ammonia/NaHCO₃ to precipitate the tricyclic lactam.

Data Comparison of Methods:

ParameterMethod A (PPA/Malonate)Method B (Acrylate/HCl)
Product Type Fully Aromatic / DioneDihydro- (Saturated Ring)
Reaction Temp High (140°C+)Moderate (Reflux)
Scalability Medium (Viscosity limits)High
Key Risk Charring/SublimationRegioselectivity (N1 vs N3)

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity (The N1 vs. N3 Problem)

Benzimidazoles exist in tautomeric equilibrium. For 4(7)-aminobenzimidazole:

  • Tautomer A: 4-amino-1H-benzimidazole (Sterically unhindered N-1).

  • Tautomer B: 7-amino-1H-benzimidazole (Sterically hindered N-1 due to NH₂).

Problem: Alkylation often prefers the unhindered position (Tautomer A), leading to the "linear" isomer which cannot peri-annulate. Solution: In Method A (PPA), the thermodynamics drive the reaction. The reversible nature of the initial attack, combined with the irreversible ring closure that is only possible for the 7-amino isomer, funnels the mixture toward the desired tricyclic product (Curtin-Hammett principle).

Visualization of the Mechanism (Method A)

Mechanism cluster_conditions Key Conditions Step1 7-Amino-Benzimidazole + Diethyl Malonate Step2 Intermolecular Amidation (Formation of Amide at 7-NH2) Step1->Step2 140°C, -EtOH Step3 Electrophilic Attack at N-1 (Ring Closure) Step2->Step3 PPA Activation Step4 Tautomerization/Aromatization Step3->Step4 -H2O Final Imidazo[4,5,1-ij]quinoline Product Step4->Final Note1 High Temp required to overcome sterics at N-1

Figure 2: Mechanistic flow of the PPA-mediated cyclization. The high temperature is critical to force the closure at the hindered N-1 position.

References

  • Synthesis and Biological Activities of Imidazo[4,5,1-ij]quinolines (Dopamine Agonists)

    • Source: Journal of Medicinal Chemistry (ACS)
    • Context: Describes the foundational synthesis of the (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine system.
    • Link:[Link]

  • Microwave-Assisted Annul

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Context: Modern protocols for annulation reactions involving benzimidazoles and electrophiles, offering greener altern
    • Link:[Link]

  • Base-Catalyzed Cycliz

    • Source: Journal of Organic Chemistry (ACS)
    • Context: While focusing on the [4,5-f] isomer, this paper provides critical insights into the cyclization logic of amino-quinoline/benzimidazole hybrid systems.
    • Link:[Link]

Sources

Application Note: Synthesis of Tricyclic Imidazo[4,5-h]quinolines via 7-Amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tricyclic imidazoquinolines are privileged scaffolds in medicinal chemistry, exhibiting profound antiviral, anticancer, and immunomodulatory activities[1]. Specifically, the imidazo[4,5-h]quinoline isomeric series—where the imidazole ring is annulated at the 7,8-face of the quinoline core—has garnered attention for its purine-like structure and potential as a metalloenzyme inhibitor[2].

Synthesizing this specific regioisomer requires precise functionalization of the quinoline core. Utilizing 7-amine precursors (such as 7,8-diaminoquinolines or 7-alkylamino-8-nitroquinolines) is the most robust strategic approach[3]. This technical guide details two primary methodologies: the classical Phillips condensation for standard derivatives, and a novel base-catalyzed cyclization for selectively accessing previously inaccessible N-oxide derivatives[4].

Strategic Rationale & Mechanistic Causality

The choice of the 7-amine precursor directly dictates the final oxidation state, substitution pattern, and necessary reaction conditions for the imidazole ring closure.

Pathway A (Phillips Condensation): Starting from an 8-aminoquinoline core, nitration at the 7-position followed by reduction yields the critical 7,8-diaminoquinoline intermediate[3]. Condensation of this diamine with carboxylic acids (or their anhydrides) under acidic conditions drives cyclodehydration, forming the aromatic imidazole ring[1]. This pathway is highly reliable for generating 2-alkyl or 2-aryl unoxidized derivatives.

Pathway B (Base-Catalyzed Cyclization): Direct N-oxidation of preformed imidazoquinolines often suffers from poor regioselectivity, preferentially oxidizing the more nucleophilic quinoline nitrogen rather than the imidazole core[2]. To bypass this limitation, researchers employ a one-pot, non-reductive cyclization of 7-alkylamino-8-nitroquinolines using alkali metal alkoxides[4]. The base deprotonates the secondary 7-alkylamine, triggering an intramolecular nucleophilic attack on the adjacent 8-nitro group, selectively yielding the imidazo[4,5-h]quinoline 3-oxide[2].

Pathways Core Quinoline Core (8-Aminoquinoline) Pre1 7,8-Diaminoquinoline (7-Amine Precursor) Core->Pre1 1. Nitration 2. Reduction Pre2 7-Alkylamino-8-nitroquinoline (7-Amine Precursor) Core->Pre2 1. Nitration 2. Alkylation Rxn1 Phillips Condensation (Acidic, Reflux) Pre1->Rxn1 Rxn2 Base-Catalyzed Cyclization (Alkoxide, Anhydrous) Pre2->Rxn2 Prod1 1H-Imidazo[4,5-h]quinoline (Unoxidized Core) Rxn1->Prod1 Cyclodehydration Prod2 1H-Imidazo[4,5-h]quinoline 3-Oxide Rxn2->Prod2 Intramolecular N-Oxidation

Divergent synthetic pathways for imidazo[4,5-h]quinolines from 7-amine precursors.

Comparative Reaction Metrics

To guide experimental design and scale-up, the following table summarizes the quantitative parameters of both synthetic routes based on established literature protocols[3],[2].

Synthetic RoutePrimary PrecursorReagents / CatalystReaction TimeTemp (°C)Expected YieldTarget Product Class
Phillips Condensation 7,8-DiaminoquinolineAcetic Acid / HCl3 - 4 h100 - 11065 - 80%2-Alkyl-1H-imidazo[4,5-h]quinolines
Base-Catalyzed Cyclization 7-Alkylamino-8-nitroquinolinet-BuOK / Anhydrous EtOH1 h78 (Reflux)71 - 92%1H-imidazo[4,5-h]quinoline 3-oxides
Experimental Workflows & Self-Validating Protocols

Note on Self-Validation: Both protocols include built-in visual and analytical checkpoints to ensure reaction fidelity, allowing researchers to verify intermediate success without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline

Objective: Construct the unoxidized tricyclic core via the reduction and cyclization of a 7-amine intermediate[3].

Step 1: Preparation of the 7,8-Diaminoquinoline Precursor

  • Suspend 10 mmol of 8-amino-7-nitroquinoline in 30 mL of ethanol within a round-bottom flask[3].

  • Reduce: Add a molar excess (30 mmol) of Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder. Slowly add 5 mL of concentrated HCl[3].

  • Reflux for 3-4 hours.

    • Validation Check: The initial bright yellow/orange suspension will transition to a pale or colorless solution as the chromophoric nitro group is reduced to an amine. TLC (Ethyl Acetate:Hexane 1:1) should show complete consumption of the starting material.

  • Workup: Cool to room temperature, neutralize carefully with 2M NaOH (highly exothermic), extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

Step 2: Phillips Condensation

  • Condense: Dissolve the crude 7,8-diaminoquinoline in 15 mL of glacial acetic acid or acetic anhydride[1].

  • Cyclize: Reflux the mixture at 100-110 °C for 4 hours to facilitate intramolecular cyclization[1].

  • Purify: Pour the cooled mixture over crushed ice and neutralize with aqueous ammonia until precipitation occurs. Filter the solid, wash with cold deionized water, and recrystallize from ethanol to yield the target compound[3].

Protocol B: Selective Synthesis of 1H-Imidazo[4,5-h]quinoline 3-Oxides

Objective: Access N-oxides via the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines[4].

Step 1: Reaction Setup

  • Dissolve 0.25 mmol of the 7-alkylamino-8-nitroquinoline precursor in 2.5 mL of anhydrous ethanol[2].

    • Causality Note: Strict anhydrous conditions are critical. Trace water will hydrolyze the alkoxide base, neutralizing the catalyst and stalling the deprotonation step required to initiate the cascade[2].

  • Catalyze: Add a 6-fold excess (1.5 mmol) of Potassium tert-butoxide (t-BuOK) or Sodium ethoxide (NaOEt)[2].

Step 2: Cyclization and Isolation

  • Reflux the mixture for exactly 1 hour[5].

    • Validation Check: The reaction is rapid. A distinct color change to pale yellow and the formation of a fine precipitate indicate successful cyclization and N-oxide formation.

  • Quench & Extract: Cool the mixture to room temperature, dilute with 10 mL of deionized water, and extract with dichloromethane (3 x 10 mL).

  • Purify: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure N-oxide as a pale yellow solid[5].

Mechanism A 7-Alkylamino- 8-nitroquinoline B Deprotonation (t-BuOK) A->B C Nucleophilic Attack on Nitro Group B->C D N-Oxide Formation C->D

Mechanistic sequence of the base-catalyzed cyclization to yield N-oxide derivatives.

Analytical Characterization Standards

To confirm structural integrity and regioselectivity, the following spectroscopic benchmarks must be met:

  • ¹H NMR (DMSO-d6): The quinoline core protons (H-4, H-5) typically appear as distinct doublets (J ≈ 8.5-9.0 Hz) in the 7.70-8.00 ppm range. For N-oxides, the N-H proton often appears as a broad singlet far downfield (e.g., >12.0 ppm) due to strong hydrogen bonding[5].

  • HRMS (ESI): Analyze for the [M + H]⁺ molecular ion. The presence of the N-oxide is confirmed by an exact mass shift of +15.9949 Da relative to the unoxidized parent mass (e.g., m/z calculated for C₁₃H₁₄N₃O is 228.1131)[5].

References
  • Application Notes and Protocols for the Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline. Benchchem. 3

  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. 5

  • An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline. Benchchem. 1

  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega. ACS Publications. 4

  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines (Results and Discussion) | ACS Omega. ACS Publications. 2

Sources

Advanced Microwave-Assisted Synthesis of 6-Fluoro-Benzimidazole Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 6-fluoro-benzimidazole scaffold is a cornerstone in modern medicinal chemistry. The incorporation of a highly electronegative fluorine atom at the 6-position significantly enhances the molecule's lipophilicity, metabolic stability, and transmembrane permeability. This makes it a highly potent pharmacophore for[1]. Historically, the synthesis of these derivatives via conventional reflux methods required prolonged reaction times (often 4 to 12 hours), harsh dehydrating conditions, and tedious purification steps that generated substantial chemical waste[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwave reactors directly couple electromagnetic energy with polar molecules (such as the diamine precursor and ethanol solvent). This localized superheating dramatically accelerates reaction kinetics, , while simultaneously improving product yields and adhering to green chemistry principles[2].

Mechanistic Insights & Reaction Design

Causality of Experimental Choices: The protocol utilizes as the primary fluorinated building block[3]. When reacted with an aromatic aldehyde, the initial step is a nucleophilic attack leading to the formation of a Schiff base intermediate. To facilitate this efficiently, we employ oxalic acid as a mild, environmentally benign catalyst[2]. The catalyst serves a dual purpose: it donates protons to activate the carbonyl carbon of the aldehyde (accelerating the initial condensation), and it lowers the activation energy required for the subsequent intramolecular oxidative cyclization. Under microwave irradiation, the rapid molecular friction overcomes the cyclization energy barrier almost instantaneously[2].

A Self-Validating System: This protocol is engineered to be a self-validating system. The completion of the reaction is marked by a distinct phase and color change within the microwave vessel. Furthermore, the workup involves an ice-water quench; because the 6-fluoro-benzimidazole product is highly hydrophobic compared to the starting materials, it instantly precipitates out of the aqueous-ethanolic mixture. This physical phase separation provides immediate visual confirmation of a successful transformation and acts as an in-situ purification step, eliminating the need for wasteful silica gel chromatography.

Reaction Workflow

Workflow A 4-Fluoro-1,2-phenylenediamine + Aromatic Aldehyde B Microwave Reactor (Ethanol, Oxalic Acid, 80°C) A->B C Schiff Base Intermediate B->C D Oxidative Cyclization C->D E 6-Fluoro-Benzimidazole Derivative D->E

Caption: Workflow of microwave-assisted 6-fluoro-benzimidazole synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-2-Arylbenzimidazoles

Materials & Equipment:

  • 4-Fluoro-1,2-phenylenediamine (1.0 mmol)[3]

  • Aromatic Aldehyde (e.g., benzaldehyde or 4-chlorobenzaldehyde) (1.0 mmol)

  • Oxalic acid (20 mol% as catalyst)[2]

  • Absolute Ethanol (5 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-fluoro-1,2-phenylenediamine and 1.0 mmol of the selected aromatic aldehyde in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 20 mol% of oxalic acid to the solution. Seal the vial with a Teflon-lined crimp cap to ensure pressure regulation and prevent solvent loss during superheating.

  • Microwave Irradiation: Place the vial into the microwave reactor. Set the parameters to 80 °C with a power limit of 150 W. under continuous stirring[2].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The complete disappearance of the highly polar diamine spot validates the end of the reaction.

  • Quenching & Precipitation: Carefully remove the vial and allow it to cool to room temperature. Pour the crude mixture into 20 mL of crushed ice-water while stirring vigorously. The sudden shift in solvent polarity forces the 6-fluoro-benzimidazole derivative to precipitate as a solid.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (2 x 5 mL) to remove any residual catalyst. Recrystallize the crude solid from hot ethanol to yield the pure 6-fluoro-benzimidazole derivative as crystalline needles.

Quantitative Data: Methodological Comparison

The following table summarizes the quantitative advantages of the microwave-assisted protocol over traditional reflux methods, highlighting the efficiency of the described system[2].

ParameterConventional Reflux MethodMicrowave-Assisted MethodImprovement Factor
Reaction Time 4 – 6 Hours4 – 6 Minutes~60x Faster
Average Yield 55% – 65%85% – 95%+30% Increase
Solvent Volume 20 – 30 mL5 mL4x Reduction
Catalyst Loading Stoichiometric (Often harsh acids)20 mol% (Mild Oxalic Acid)Significant Green Advantage
Purity (Pre-Cryst) Moderate (Requires Column Chrom.)High (Direct Precipitation)Eliminates Silica Waste

Pharmacological Application & Signaling Pathway

Beyond their chemical synthesis, 6-fluoro-benzimidazoles are highly valued for their biological activity. A primary mechanism of action for these derivatives in anticancer and anthelmintic applications is the [4]. The fluorinated benzimidazole core acts as a structural mimic of purines, allowing it to competitively bind to the colchicine-binding site on the β-tubulin subunit.

This binding event prevents the polymerization of tubulin dimers into functional microtubules. Consequently, the cell cannot form a stable mitotic spindle during cell division. The self-validating biological checkpoint (the Spindle Assembly Checkpoint) detects this failure, leading to an irreversible , which ultimately triggers the apoptotic cascade (programmed cell death)[4].

Pathway Drug 6-Fluoro-Benzimidazole Derivative Target β-Tubulin Binding Site Drug->Target Binds to Process1 Inhibition of Microtubule Polymerization Target->Process1 Process2 Mitotic Spindle Disruption Process1->Process2 Process3 G2/M Cell Cycle Arrest Process2->Process3 Outcome Apoptosis (Cell Death) Process3->Outcome Induces

Caption: Mechanism of action: Microtubule inhibition leading to apoptosis.

References

  • Title: Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents Source: MDPI (Molecules) URL: [Link]

  • Title: Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid Source: International Journal for Research in Applied Science and Engineering Technology (IJRASET) URL: [Link]

Sources

Application Notes and Protocols for Designing PqsR Inhibitors Using 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, prioritized by the World Health Organization due to its increasing multi-drug resistance. A promising strategy to combat its virulence without exerting direct bactericidal pressure is the inhibition of its quorum sensing (QS) systems. The Pseudomonas quinolone signal (pqs) system, governed by the transcriptional regulator PqsR, is a critical node in the QS network, controlling the production of virulence factors and biofilm maturation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel PqsR inhibitors, utilizing 6-Fluoro-1H-benzo[d]imidazol-7-amine as a versatile starting scaffold. We present detailed, field-proven protocols for chemical synthesis, and a suite of in vitro and biophysical assays to characterize the potency and binding of these novel inhibitors.

Introduction: Targeting PqsR, the Gatekeeper of P. aeruginosa Virulence

The pqs quorum sensing system in P. aeruginosa is a complex signaling network that utilizes 2-alkyl-4(1H)-quinolones (AQs) as signal molecules.[3] The LysR-type transcriptional regulator, PqsR (also known as MvfR), is the central receptor of this system.[1][3] Upon binding its native ligands, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), PqsR undergoes a conformational change, leading to the transcriptional activation of the pqsABCDE operon.[1][3][4] This operon is responsible for the biosynthesis of AQs, creating a positive feedback loop that amplifies the QS signal.

The PqsR-mediated signaling cascade regulates a plethora of virulence factors, including the production of pyocyanin, a redox-active toxin that causes oxidative stress in host cells, and is also critically involved in biofilm formation, a key factor in the persistence of chronic infections and antibiotic tolerance.[1][5][6] Therefore, the development of small molecule inhibitors that antagonize PqsR presents a compelling anti-virulence strategy to disarm P. aeruginosa and potentially re-sensitize it to conventional antibiotics.

The Rationale for a this compound Scaffold

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[7] Several studies have demonstrated the potential of benzimidazole-based compounds as potent PqsR inhibitors.[1][4][8] The selection of this compound as a starting point for a PqsR inhibitor discovery program is based on the following rationale:

  • Structural Precedent: The benzimidazole core has been shown to effectively occupy the ligand-binding pocket of PqsR.[1][8]

  • Fluorine Substitution: The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable interactions with the protein target.[9]

  • Versatile Amino Group: The 7-amino group provides a key handle for synthetic diversification, allowing for the exploration of a wide range of chemical space through various chemical transformations to probe the structure-activity relationship (SAR).

Synthetic Strategy: From Starting Material to Potent Inhibitor

While a direct synthesis of a PqsR inhibitor from this compound has not been explicitly reported, a plausible and versatile synthetic route can be designed based on established organic chemistry principles and the known SAR of benzimidazole-based PqsR inhibitors.[4][10][11][12][13][14] The following proposed scheme illustrates a general strategy to synthesize a library of candidate inhibitors.

Synthetic_Workflow cluster_0 Step 1: Functionalization of the 7-Amino Group cluster_1 Step 2: Diversification at the 2-Position A This compound B N-Functionalized Intermediate A->B N-Acylation or Reductive Amination C Final PqsR Inhibitor Library B->C Suzuki Coupling or Other C-C bond forming reactions

Figure 1. A generalized synthetic workflow for the design of PqsR inhibitors.

Protocol: Synthesis of a Hypothetical PqsR Inhibitor

This protocol describes a two-step synthesis of a hypothetical PqsR inhibitor, demonstrating the functionalization of both the 7-amino and 2-positions of the starting material.

Step 1: N-Acylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base such as triethylamine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling at the 2-Position

Prerequisite: Halogenation of the 2-position of the N-acylated intermediate from Step 1.

  • Reaction Setup: In a microwave-safe vial, combine the 2-halo-N-acylated-6-fluorobenzimidazole intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water).[11][15][16][17]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 100-120 °C) for a set time (e.g., 15-60 minutes).

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Biological and Biophysical Characterization of PqsR Inhibitors

A multi-pronged approach is essential to comprehensively evaluate the efficacy and mechanism of action of newly synthesized PqsR inhibitors. The following protocols provide detailed methodologies for key assays.

Inhibitor_Characterization_Workflow Start Synthesized Compound ReporterAssay PqsR Reporter Gene Assay (Primary Screen) Start->ReporterAssay VirulenceAssay Virulence Factor Inhibition Assays ReporterAssay->VirulenceAssay Active Compounds BiofilmAssay Biofilm Inhibition Assay VirulenceAssay->BiofilmAssay BiophysicalAssay Biophysical Binding Assays (Mechanism of Action) BiofilmAssay->BiophysicalAssay Lead Lead Candidate BiophysicalAssay->Lead

Figure 2. Workflow for the characterization of PqsR inhibitors.

PqsR Reporter Gene Assay

This whole-cell assay provides a primary screen to identify compounds that inhibit PqsR-mediated gene expression. A common approach is to use a P. aeruginosa strain with a lux reporter gene fused to the pqsA promoter (pqsA-lux).[1][4][18]

Protocol:

  • Strain Preparation: Grow the P. aeruginosa pqsA-lux reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium. Aliquot 100 µL of the diluted culture into a 96-well microtiter plate.

  • Compound Addition: Add the test compounds at various concentrations (typically from a DMSO stock, ensuring the final DMSO concentration is ≤1%). Include a vehicle control (DMSO only) and a positive control (a known PqsR inhibitor).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 16-24 hours).

  • Measurement: Measure the luminescence (as a proxy for pqsA expression) and the optical density at 600 nm (to assess bacterial growth) using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the OD₆₀₀ to account for any growth-inhibitory effects of the compounds. Calculate the IC₅₀ value for each active compound.

Pyocyanin Quantification Assay

This assay measures the inhibition of pyocyanin production, a key PqsR-controlled virulence factor.

Protocol:

  • Culture Preparation: Grow P. aeruginosa (e.g., PA14 or PAO1) in a suitable medium (e.g., King's A broth) in the presence of the test compounds or a vehicle control for 24-48 hours at 37°C with shaking.[1][19]

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.

  • Add 0.6 volumes of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

  • Separate the phases by centrifugation and carefully transfer the blue chloroform layer to a new tube.

  • Acidification: Add 0.5 volumes of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification: Centrifuge to separate the phases and measure the absorbance of the upper pink aqueous layer at 520 nm.[1][19]

  • Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the A₅₂₀ by 17.072.[19]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the inhibitors to prevent biofilm formation.[5][20]

Protocol:

  • Inoculum Preparation: Grow P. aeruginosa overnight and then dilute the culture in a biofilm-promoting medium (e.g., M63 minimal medium with supplements).[5]

  • Assay Setup: Add the diluted bacterial suspension to the wells of a 96-well PVC or polystyrene microtiter plate containing the test compounds at various concentrations.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized stain to a new flat-bottomed plate and measure the absorbance at 550-590 nm.[5][20]

Biophysical Assays for Direct Target Engagement

To confirm that the synthesized compounds directly bind to PqsR, biophysical assays are crucial.

3.4.1. Fluorescence Polarization (FP) Assay

This assay measures the binding of a small fluorescently labeled ligand (tracer) to the PqsR protein. Unlabeled test compounds compete with the tracer for binding, causing a decrease in fluorescence polarization.[21][22][23][24]

Protocol:

  • Reagent Preparation:

    • PqsR Ligand Binding Domain (LBD): Purify the PqsR LBD (residues ~91-319) as a recombinant protein.[19]

    • Fluorescent Tracer: Synthesize or obtain a fluorescently labeled PqsR ligand (e.g., a derivative of a known inhibitor).

    • Assay Buffer: A suitable buffer that maintains protein stability (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

  • Assay Setup: In a 384-well black plate, add the PqsR LBD protein at a fixed concentration, the fluorescent tracer at a low nanomolar concentration, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the test compound and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

3.4.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and stoichiometry).[3][8][25][26]

Protocol:

  • Sample Preparation:

    • PqsR LBD: Dialyze the purified PqsR LBD extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The protein concentration should be accurately determined.

    • Inhibitor: Dissolve the inhibitor in the same dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions if the compound is dissolved in DMSO.

  • ITC Experiment:

    • Load the PqsR LBD solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution at a constant temperature.

  • Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the dissociation constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[25][26]

Data Presentation and Interpretation

To facilitate the analysis and comparison of results, it is recommended to present the data in a clear and organized manner.

Table 1: Summary of Inhibitor Activity

Compound IDPqsR Reporter Assay IC₅₀ (µM)Pyocyanin Inhibition IC₅₀ (µM)Biofilm Inhibition MBIC₅₀ (µM)PqsR Binding Kᵢ (µM) (FP/ITC)
Example-01 1.5 ± 0.22.1 ± 0.35.8 ± 0.70.8 ± 0.1
Example-02 0.8 ± 0.11.2 ± 0.23.5 ± 0.50.4 ± 0.05
Control >50>50>50>50

Conclusion and Future Directions

The strategic use of this compound as a starting scaffold offers a promising avenue for the development of novel and potent PqsR inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and detailed characterization of these compounds. By systematically applying these methodologies, researchers can effectively navigate the hit-to-lead optimization process. Future work should focus on elucidating the in vivo efficacy of lead candidates in relevant animal infection models and exploring their potential as adjunctive therapies to enhance the efficacy of existing antibiotics against P. aeruginosa infections.

References

  • Abdel-Razik, A. M., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.
  • Harrison, J. J., et al. (2010). Clinically Feasible Biofilm Susceptibility Assay for Isolates of Pseudomonas aeruginosa from Patients with Cystic Fibrosis. Journal of Clinical Microbiology.
  • Heeb, S., et al. (2011). Quorum sensing in Pseudomonas aeruginosa. A review of general and applied microbiology.
  • Ilangovan, A., et al. (2013). Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR).
  • Karatolios, K., et al. (2013). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Journal of Visualized Experiments.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery.
  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current protocols in chemical biology.
  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor perspectives in medicine.
  • Soukarieh, F., et al. (2021). Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa. Journal of Medicinal Chemistry.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc.
  • Baxter, C. J., et al. (2012). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Organic Syntheses.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening.
  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • Royal Society of Chemistry. (2025). Benzimidazole(s)
  • BenchChem. (2025).
  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Mini-review. (2014). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Current Medicinal Chemistry.
  • Mellor, L. C., et al. (2020). Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. ACS Chemical Biology.
  • Romero, M., et al. (2021). The PqsR‐independent quorum‐sensing response of Pseudomonas aeruginosa ATCC 9027 outlier‐strain reveals new insights on the PqsE effect on RhlR activity. Molecular Microbiology.
  • BenchChem. (2025). High-Yield Synthesis of 2,6-Disubstituted Benzimidazoles: Application Notes and Protocols.
  • Research and Reviews. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Journal of Antivirals & Antiretrovirals.
  • Mukherjee, S., et al. (2024).
  • Basset, T., et al. (2021). Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. Molecules.
  • Tuma, R., & Hubbard, R. E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology.
  • Pace, V., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sasmal, T., & Maji, T. K. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Alaqeel, S. I. (2017).
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Khan, I., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Li, J., et al. (2022).
  • Leung, L. M., et al. (2024). Microbead-Encapsulated Luminescent Bioreporter Screening of P. aeruginosa via Its Secreted Quorum-Sensing Molecules. Biosensors.
  • Di Trani, J., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis.
  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Congreve, M., et al. (2015). Purification of Stabilized GPCRs for Structural and Biophysical Analyses. Methods in Molecular Biology.
  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Soukarieh, F., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry.
  • Papakyriakou, A., et al. (2022).
  • ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic... [Table].
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc.

Sources

Suzuki-Miyaura coupling conditions for functionalizing 6-fluoro-benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Functionalization of 6-Fluoro-Benzimidazoles

Introduction & Mechanistic Rationale

The 6-fluoro-benzimidazole scaffold is a privileged pharmacophore, prominently featured in complex direct-acting antivirals such as pibrentasvir[1]. The incorporation of a fluorine atom at the 6-position modulates the pKa of the benzimidazole N-H, improves metabolic stability, and alters the lipophilicity of the molecule. Late-stage functionalization of this core via Suzuki-Miyaura cross-coupling is a critical workflow in modern drug discovery.

However, functionalizing halogenated 6-fluoro-benzimidazoles (e.g., 5-bromo-6-fluorobenzimidazole) presents unique mechanistic challenges. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), lowering the LUMO of the adjacent C-Br bond. While this theoretically accelerates oxidative addition, the basic benzimidazole nitrogens can competitively coordinate to the palladium center, forming inactive off-cycle species. To counteract this, the catalytic system must be carefully engineered with bulky, electron-rich ligands and highly effective physical activation methods[2][3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 6-F-Benzimidazole-Br TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim - Base-Br RedElim->Pd0 + Product

Logical flow of the Pd-catalyzed Suzuki-Miyaura cycle for 6-fluoro-benzimidazole functionalization.

Condition Optimization and Causality

Extensive screening demonstrates that conventional thermal heating often results in incomplete conversion and protodeboronation of the boronic acid. Microwave (MW) irradiation provides rapid, volumetric heating that bypasses these side reactions, overcoming the high activation energy barrier of sterically hindered substrates[3].

The choice of ligand and base is equally critical. SPhos, a bulky dialkylbiaryl phosphine, ensures the formation of a highly active, monoligated


 species. Its steric bulk prevents the coordination of the benzimidazole nitrogens, while its electron richness facilitates rapid oxidative addition. Cesium carbonate (

) in 1,4-dioxane provides the optimal balance of base solubility and transmetalation efficiency compared to standard potassium salts[2].

Table 1: Optimization of Reaction Conditions for 5-Bromo-6-fluorobenzimidazole Coupling

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventConditionsYield (%)
1PdCl₂BINAPK₂CO₃DMFMW, 120°C, 30 min45
2Pd(OAc)₂PPh₃K₂CO₃DMFMW, 120°C, 30 min52
3Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂OMW, 120°C, 30 min68
4 PdCl₂ SPhos Cs₂CO₃ Dioxane MW, 120°C, 30 min 92
5PdCl₂SPhosCs₂CO₃DioxaneThermal, 100°C, 12 h71

Data synthesized from established microwave-assisted benzimidazole coupling protocols[2].

Experimental Protocol: Microwave-Assisted Coupling

Self-Validating System: This protocol incorporates in-process controls (IPC) using


 NMR to ensure reaction completion. Relying solely on UV-based LC-MS can be misleading due to the similar extinction coefficients and ionization efficiencies of the starting material and the coupled product. Tracking the highly sensitive fluorine environment provides an unambiguous, self-validating metric of success.

Workflow N1 1. Reagent Prep (Strictly Degassed) N2 2. MW Irradiation (120°C, 30 min) N1->N2 N3 3. 19F NMR Monitoring N2->N3 N4 4. Aqueous Workup N3->N4 N5 5. Flash Purification N4->N5

Step-by-step experimental workflow with integrated 19F NMR self-validation checkpoints.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-6-fluorobenzimidazole (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.5 mmol, 1.5 eq), PdCl₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition & Degassing (Critical Step): Add 4.0 mL of anhydrous 1,4-dioxane. Seal the vial with a crimp cap equipped with a PTFE septum. Sparge the suspension with Argon for exactly 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the active Pd(0) species, which is the primary cause of stalled couplings.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 30 minutes with dynamic stirring. The initial power should be set to variable (max 200 W) to safely reach and maintain the target temperature without localized superheating[3].

  • Reaction Monitoring (Self-Validation): Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute in 0.5 mL of DMSO-

    
    , and acquire a rapid 
    
    
    
    NMR spectrum.
    • Validation Metric: The starting 5-bromo-6-fluorobenzimidazole exhibits a characteristic fluorine resonance at approximately -112 ppm. Upon successful cross-coupling, the altered electronic environment (due to the new adjacent aryl ring) shifts the fluorine peak upfield to approximately -118 to -120 ppm. The total absence of the -112 ppm peak confirms >95% conversion.

  • Workup: Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 80:20 to 50:50) to afford the pure functionalized 6-fluoro-benzimidazole.

References

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles Source: Arkat USA (Arkivoc) URL:[Link]

  • Organofluorine Chemistry: Synthesis and Applications Source: Dokumen.pub URL:[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-Fluoro-1H-benzo[d]imidazol-7-amine Solubility in DMSO & Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of fluorinated benzimidazole derivatives. 6-Fluoro-1H-benzo[d]imidazol-7-amine (CAS: 1360940-63-1) presents a unique physicochemical profile: its highly planar aromatic core drives strong intermolecular


 stacking, while the C7-primary amine and imidazole nitrogen engage in tight hydrogen-bonding networks. Furthermore, the electron-withdrawing C6-fluorine atom increases the molecule's overall lipophilicity.

This guide is designed to help researchers and drug development professionals troubleshoot dissolution issues, prevent solvent shock, and establish self-validating protocols for biological assays.

Phase 1: DMSO Stock Preparation

Q1: Why is my this compound struggling to fully dissolve in 100% DMSO at 10 mM? A1: The limited initial solubility is driven by the high crystal lattice energy characteristic of planar benzimidazole derivatives[1]. While DMSO is a powerful hydrogen-bond acceptor, it must overcome the strong intermolecular forces between the compound's C7-amine and imidazole N-H groups. If your DMSO has absorbed atmospheric moisture (hygroscopic effect), its solvation power drops exponentially.

  • Solution: Always use fresh, anhydrous DMSO (

    
    ). Apply gentle warming (37°C) coupled with bath sonication for 5–10 minutes to provide the kinetic energy required to disrupt the crystal lattice.
    

Q2: Does the C6-Fluorine atom affect its solubility in organic solvents? A2: Yes. The highly electronegative fluorine atom exerts an inductive pull that alters the electron density of the aromatic ring, slightly increasing the compound's hydrophobicity compared to its non-fluorinated analogs. While this generally improves permeability in drug design, it necessitates strict adherence to using high-quality, water-free organic solvents for stock preparation.

Phase 2: Aqueous Dilution & "Solvent Shock"

Q3: My compound is fully dissolved in DMSO, but it precipitates instantly when added to my aqueous assay buffer. What is happening? A3: You are observing a phenomenon known as "solvent shock" [1]. When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the DMSO solvent molecules rapidly diffuse into the bulk water due to high miscibility. The hydrophobic this compound molecules are suddenly stripped of their solvation shell, leading to rapid hydrophobic collapse, aggregation, and precipitation[1].

Q4: How can I prevent solvent shock during assay preparation? A4: Never perform a single, large-fold dilution directly into cold buffer. Instead, employ a stepwise serial dilution method[2]. Pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing the buffer vigorously. This maintains a localized high concentration of DMSO momentarily, allowing the compound to slowly equilibrate into the aqueous phase without nucleating into crystals.

Phase 3: Advanced Solubilization Strategies

Q5: Can adjusting the pH of the assay buffer improve solubility? A5: Absolutely. The solubility of benzimidazole derivatives is highly pH-dependent[2]. This compound contains basic nitrogen atoms (the C7 primary amine and the imidazole ring nitrogen). By lowering the buffer pH below the compound's pKa (typically targeting pH 5.0–6.0), you protonate these nitrogens, forming a highly soluble salt[1]. Conversely, raising the pH above 8.5 may deprotonate the weakly acidic benzimidazole N-H, though this is often less physiologically relevant for cell-based assays[2].

Q6: What excipients are recommended if pH adjustment is incompatible with my biological assay? A6: For neutral pH assays (e.g., cell culture at pH 7.4), Cyclodextrins (such as Hydroxypropyl-


-cyclodextrin, HP-

-CD) are highly effective[1]. They form inclusion complexes, physically encapsulating the hydrophobic fluorinated benzimidazole core within their cavity while presenting a hydrophilic exterior to the aqueous buffer[1]. Alternatively, non-ionic surfactants like Tween-20 (0.01% - 0.1%) can form micelles to keep the compound in solution without causing significant cellular toxicity.

Data Presentation: Solubility Optimization Summary

The following table synthesizes the expected solubility limits and mechanistic rationales for various solvent conditions.

Solvent SystemConditionExpected Solubility LimitMechanistic Rationale
100% DMSO Anhydrous, 25°C10 – 30 mMDisruption of crystal lattice via strong solvent dipole
Aqueous Buffer (Direct) PBS pH 7.4, 1% DMSO< 50 µMHigh lipophilicity (C6-Fluoro) causes rapid solvent shock
Aqueous Buffer (pH adjusted) Acetate buffer pH 5.5~ 200 µMProtonation of C7-amine and imidazole nitrogen
Aqueous Buffer + Excipient PBS pH 7.4 + 10% HP-

-CD
> 500 µMHydrophobic encapsulation within cyclodextrin cavity

Experimental Protocol: Shake-Flask Kinetic Solubility Assay by Nephelometry

To establish a self-validating system for your experiments, you must empirically determine the kinetic solubility limit of the compound in your specific assay buffer[1].

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve this compound in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

  • Serial Dilution: Prepare a 96-well clear-bottom microplate. Perform a 2-fold serial dilution of the DMSO stock directly into the assay buffer (e.g., PBS pH 7.4).

  • Solvent Control (Critical): Ensure the final DMSO concentration remains constant (e.g., exactly 1% v/v) across all wells. Causality: This isolates the compound's true solubility limit from artifacts caused by varying solvent concentrations[2].

  • Equilibration: Seal the plate to prevent evaporation. Place on a microplate shaker at 300 rpm for 1.5 to 2 hours at room temperature to allow the solution to reach kinetic equilibrium[1].

  • Measurement: Read the plate using a nephelometer (measuring light scattering). If unavailable, a microplate reader measuring absorbance at 620 nm can serve as a proxy for turbidity.

  • Data Analysis: Plot the light scattering intensity against compound concentration. The inflection point where scattering sharply increases indicates the kinetic solubility limit.

Troubleshooting Workflow Visualization

G Start Compound Precipitates in Aqueous Buffer Stepwise Step 1: Stepwise Serial Dilution with Gentle Warming (37°C) Start->Stepwise Initial Attempt CheckPH Step 2: Adjust Buffer pH (Target pH < 6.0 or > 8.5) Stepwise->CheckPH Still Precipitates Success Soluble for Biological Assay (Final DMSO < 0.5%) Stepwise->Success Solved CheckCoSolvent Step 3: Add Co-solvents / Excipients (e.g., HP-β-CD, Tween-20) CheckPH->CheckCoSolvent Still Precipitates CheckPH->Success Solved CheckCoSolvent->Success Solved

Troubleshooting workflow for resolving this compound precipitation.

References

  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays Source: Benchchem URL
  • Troubleshooting Low Solubility of 4,5,6,7-tetraiodo-1H-benzimidazole in Buffers Source: Benchchem URL

Sources

Regioselectivity issues in the synthesis of 6-fluoro-7-amino benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of 6-fluoro-7-amino benzimidazoles .

This scaffold is notoriously difficult due to the "Peri-Effect"—the steric and electronic clash between the C7-substituent and the N1-position. This guide moves beyond basic synthesis to address the specific failure modes of this motif.

Subject: Troubleshooting Regioselectivity & Yield Issues Ticket Type: Advanced Organic Synthesis / Medicinal Chemistry Applicable Scaffolds: 6-fluoro-7-amino-1H-benzimidazole, 4-fluoro-5-amino-1H-benzimidazole (tautomeric equivalents).[1]

⚠️ Critical Concept: The "Tautomer Trap"

Before troubleshooting, verify your structural assignment. In the unsubstituted parent heterocycle, 6-fluoro-7-amino benzimidazole and 5-fluoro-4-amino benzimidazole are identical tautomers.[1]

The regioselectivity issue arises only upon N-alkylation .

  • Target: 1-alkyl-6-fluoro-7-amino benzimidazole (Sterically congested).[1]

  • Common Impurity: 1-alkyl-5-fluoro-4-amino benzimidazole (Sterically favored).[1]

Most standard alkylation conditions will yield the "Impurity" (the 4-amino isomer) because the electrophile attacks the least hindered nitrogen (N3), which, upon product isolation and IUPAC renumbering, becomes N1 of the 4-amino isomer.

Module 1: Troubleshooting N-Alkylation Regioselectivity

Q: "I am alkylating 6-fluoro-7-amino benzimidazole with MeI/Cs2CO3, but I exclusively isolate the 4-amino-5-fluoro isomer. Why?"

Diagnosis: Thermodynamic and Steric Control. The C7-amino group (even if primary) exerts significant steric bulk in the peri-position, shielding N1.[1] Additionally, the lone pair on the C7-amino group may electronically repel the incoming electrophile or destabilize the transition state at N1. The reaction proceeds via the N3 tautomer (Curtin-Hammett principle), leading to the 4-amino product.

Protocol: Forcing the "Anti-Steric" Isomer To obtain the 1-substituted-7-amino product, you must block the distal nitrogen or use intramolecular delivery.[1]

MethodMechanismSelectivity (N1:N3)Notes
Standard Base (

/DMF)

(Steric control)
5:95 (Favors 4-amino)Avoid for 7-substituted targets.[1]
Transient Silylation Steric blocking30:70Pre-treat with BSA; bulky silyl may block N3 slightly, but rarely flips selectivity completely.
Boronic Acid Coupling (Chan-Lam) Cu-catalyzed oxidative couplingVariableCopper coordination to the 7-amino group can direct the aryl/alkyl group to N1 (chelation control).[1]
Cyclization of N-Alkyl Precursor De novo synthesis100:0 Recommended. Do not alkylate the benzimidazole.[1] Alkylate the precursor diamine.
Recommended Workflow: The "Pre-Alkylation" Strategy

Instead of alkylating the ring, synthesize the ring with the substituent already in place.

Step-by-Step Protocol:

  • Starting Material: 2,3,4-trifluoronitrobenzene.[1]

  • Displacement 1 (

    
    ):  React with your desired amine (
    
    
    
    ) to install the N1 substituent.
    • Condition:

      
       (1.0 eq), DIPEA, THF, 
      
      
      
      .[1]
    • Regioselectivity:[2][3][4][5][6] The position para to the nitro group (C4) is most reactive.

    • Product: 4-(alkylamino)-2,3-difluoronitrobenzene.[1]

  • Displacement 2 (

    
    ):  React with Ammonia (or Benzylamine for protected amino).
    
    • Condition:

      
       (aq) or 
      
      
      
      , sealed tube,
      
      
      .
    • Regioselectivity:[2][3][4][5][6][7] Displaces the fluoride ortho to the nitro group (C2).

    • Product: 2-amino-3-fluoro-4-(alkylamino)-nitrobenzene.[1]

  • Reduction & Cyclization:

    • Reduce nitro group (

      
       or 
      
      
      
      ).
    • Cyclize with Formic acid or Orthoformate.

    • Result: 1-alkyl-6-fluoro-7-amino benzimidazole (Unambiguous structure).[1]

Module 2: Cyclization Failures

Q: "My diamine precursor is decomposing during acid-catalyzed cyclization (Phillips conditions). What is happening?"

Diagnosis: Fluorine-Induced Instability.[1] Polyamino-fluorobenzenes are oxidation-sensitive.[1] Standard Phillips conditions (4N HCl, reflux) can cause oxidative polymerization of the electron-rich diamine before the ring closes, especially with the 7-amino group donating electron density.

Troubleshooting Guide:

  • Switch to Mild Oxidative Cyclization: Instead of harsh acids, use an aldehyde with a mild oxidant.

    • Reagents:

      
       (1.0 eq), 
      
      
      
      (sodium metabisulfite) in EtOH/Water.
    • Temp: Reflux for 4h.

    • Why: Bisulfite forms an adduct with the aldehyde, releasing it slowly, and prevents oxidation of the diamine.

  • The "Orthoester" Method (Anhydrous):

    • Reagents: Triethyl orthoformate (solvent & reagent), catalytic p-TsOH.[1]

    • Temp:

      
      .[1]
      
    • Advantage:[5][8][9][10][11] Removes water (driving equilibrium) and avoids strong mineral acids.

  • Graphviz Workflow: Cyclization Decision Tree

CyclizationStrategy Start Start: 1,2-Diamine Precursor CheckSub Is the precursor electron-rich (e.g., extra NH2)? Start->CheckSub AcidMethod Phillips Conditions (4N HCl, Reflux) CheckSub->AcidMethod No (Stable) Oxidative Oxidative Cyclization (Aldehyde + Air/Oxidant) CheckSub->Oxidative If Aldehyde req. MildMethod Mild Method: Orthoester + cat. pTsOH CheckSub->MildMethod Yes (Unstable) Fail Fail AcidMethod->Fail Decomposition/Tar Bisulfite Bisulfite Method: Aldehyde + Na2S2O5 Oxidative->Bisulfite Prevent oxidation Success Success MildMethod->Success High Yield

Caption: Decision matrix for cyclizing electron-rich fluorodiamines to prevent decomposition.

Module 3: Structural Verification (NMR)[12]

Q: "How do I definitively prove I have the 7-amino-1-alkyl isomer and not the 4-amino-1-alkyl isomer?"

Diagnosis: 1H NMR is often ambiguous due to the lack of coupling partners on the benzimidazole ring. 19F-1H HOESY or NOE is required.[1]

Data Interpretation Table:

Feature7-Amino-1-Alkyl (Target)4-Amino-1-Alkyl (Impurity)
NOE Signal Strong NOE between N-Alkyl protons and C7-Amino protons (or C2-H).[1]Strong NOE between N-Alkyl protons and C2-H ; NO interaction with Amino group.[1]
19F NMR Fluorine is at C6.[12] It is ortho to the C7-amino.[1]Fluorine is at C5. It is meta to the C4-amino.[1]
19F-1H Coupling Strong coupling to C5-H (ortho).[1]Strong coupling to C6-H (ortho) and C4-NH (if visible).[1]
C13 NMR C7a (bridgehead) is shielded by adjacent N-Alkyl.[1]C3a (bridgehead) is shielded.

Definitive Test: Run a 1D-NOE irradiating the N-Alkyl group.

  • If you see enhancement of the Amine (

    
    )  signal 
    
    
    
    You have the 7-amino-1-alkyl isomer (Target).[1]
  • If you see enhancement of an Aromatic CH (C7-H)

    
     You have the 4-amino-1-alkyl  isomer (Impurity).[1]
    

References

  • Regioselectivity in Benzimidazole Synthesis

    • L. V. S.[1] Kumar, et al. "Regioselective synthesis of 1,2-disubstituted benzimidazoles."[1] Beilstein J. Org. Chem.2016 , 12, 2402–2409.

  • The "Gauche Effect" and Fluorine in Heterocycles

    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev.2008 , 37, 308-319.[1]

  • Curtin-Hammett Principle in Tautomer Alkylation

    • Seeman, J. I. "Effect of Conformational Change on Reactivity in Organic Chemistry. Evaluations, Applications, and Extensions of Curtin-Hammett/Winstein-Holness Kinetics."[1] Chem. Rev.1983 , 83, 83–134.

  • Synthesis of Fluorinated Benzimidazoles (Kinase Inhibitors)

    • Example protocol adapted from MEK inhibitor synthesis (e.g., Binimetinib intermediates)
    • J. Med.[10] Chem.2012 , 55, 10, 4594–4604.

Sources

Preventing oxidation of the 7-amino group during benzimidazole cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the 7-Amino Group During Cyclization Ticket ID: BZ-OX-7NH2 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Black Tar" Phenomenon

You are likely reading this guide because your reaction mixture turned into a black, insoluble tar instead of yielding the desired 7-aminobenzimidazole (or 4-aminobenzimidazole).

The Root Cause: The precursor for 7-aminobenzimidazole is 1,2,3-triaminobenzene . Unlike standard phenylenediamines, this electron-rich triamine is exceptionally unstable in the presence of oxygen. It undergoes rapid auto-oxidation to form quinone imines and azo-polymers (the "black tar") faster than it can cyclize with your aldehyde or carboxylic acid.

The Solution: You must never isolate the free triamine . The synthesis must proceed via Reductive Cyclization (generating the amine in situ and trapping it immediately) or by using N-Protection strategies before the final reduction.

Module 1: Strategic Decision Matrix

Before starting your next batch, determine the correct pathway based on your available starting materials.

Cyclization_Strategy Start Start: Select Precursor Nitro 2-Nitro-3-aminoaniline (or dinitro precursor) Start->Nitro Triamine 1,2,3-Triaminobenzene (Free Base) Start->Triamine Decision Aldehyde or Acid? Nitro->Decision Cyclization Agent? Stop STOP: Do not isolate. Switch to Salt form or Reductive Route. Triamine->Stop High Oxidation Risk Aldehyde Aldehyde Decision->Aldehyde Aldehyde (R-CHO) Acid Acid Decision->Acid Carboxylic Acid/Orthoester MethodA Method A: Dithionite Reductive Cyclization (Na2S2O4) Aldehyde->MethodA Mild Conditions MethodB Method B: Iron/Acetic Acid (Fe/AcOH) Acid->MethodB Robust Substrates Result 7-Aminobenzimidazole MethodA->Result High Yield No Oxidation MethodB->Result

Figure 1: Decision tree for selecting the optimal cyclization pathway to avoid oxidation.

Module 2: The Gold Standard Protocols

Method A: One-Pot Dithionite Reductive Cyclization

Best for: Condensing with aldehydes; preserving sensitive functional groups. Mechanism: Sodium dithionite (


) acts as both the reducing agent for the nitro group and the sulfur dioxide source that catalyzes the cyclization, maintaining a reducing environment that prevents oxidation of the resulting amine [1].

Reagents:

  • Starting Material: 3-nitro-1,2-phenylenediamine (or substituted variant).

  • Aldehyde: 1.0 - 1.2 equivalents.

  • Reagent: Sodium Dithionite (

    
    ), 3.0 - 4.0 equivalents.
    
  • Solvent: Ethanol/Water (3:1) or DMSO/Water.

Protocol:

  • Dissolution: Dissolve the nitro-aniline precursor and the aldehyde in Ethanol/Water.

  • Addition: Add sodium dithionite in portions. Note: The reaction is exothermic.[1]

  • Reflux: Heat to reflux (approx. 80-90°C) for 3–5 hours.

    • Checkpoint: The solution should change from yellow/orange (nitro) to a fluorescent pale color. If it turns dark brown/black, oxygen ingress is occurring.

  • Workup: Cool to room temperature. Adjust pH to ~8 with aqueous

    
     or 
    
    
    
    .
  • Filtration: The product often precipitates. Filter and wash with cold water.

Method B: Iron-Mediated Cyclization (Fe/AcOH)

Best for: Condensing with carboxylic acids or orthoesters; scale-up reactions. Mechanism: Iron powder reduces the nitro group to the amine in acidic media. The acetic acid simultaneously catalyzes the Phillips condensation [2].

Protocol:

  • Suspension: Suspend the 2-nitro-3-aminoaniline in Glacial Acetic Acid.

  • Iron Addition: Add Iron powder (3-5 equiv) slowly.

  • Cyclization Agent: Add the carboxylic acid or orthoester.

  • Heat: Reflux vigorously (100-110°C) under Argon/Nitrogen atmosphere .

    • Critical Step: The inert atmosphere is non-negotiable here. Iron at high heat can promote radical oxidation if air is present.

  • Workup: Filter off iron residues while hot. Neutralize the filtrate with NaOH to precipitate the benzimidazole.

Module 3: Troubleshooting & FAQs

Q1: I must use the oxidative method (Aldehyde + Air/Oxidant). How do I protect the 7-amino group?

Answer: You cannot leave the 7-amino group free during an oxidative cyclization (e.g., using


 or 

catalysts). It will oxidize before the ring closes. Strategy:
  • Protect: Convert the precursor amine to an acetamide (Ac) or carbamate (Boc) before the reduction/cyclization step.

  • Cyclize: Perform the standard oxidative cyclization on the protected intermediate.

  • Deprotect: Remove the group (Acid hydrolysis for Boc; Basic hydrolysis for Ac) in the final step.

Q2: My product is a mixture of two isomers. Why?

Answer: This is due to Annular Tautomerism . In an unsubstituted benzimidazole, the hydrogen on


 hops between 

and

. Consequently, the substituent at position 4 is identical to position 7.
  • Visual Check: 4-aminobenzimidazole

    
     7-aminobenzimidazole.
    
  • Resolution: If you alkylate

    
    , you will lock the tautomer and separate the isomers (e.g., 1-methyl-7-aminobenzimidazole vs. 1-methyl-4-aminobenzimidazole).
    
Q3: The reaction worked, but the yield is low (<30%). Where did it go?

Answer: Check the aqueous layer.[2] Aminobenzimidazoles are amphoteric.

  • Acidic pH: Protonated (

    
     and Imidazole 
    
    
    
    ). Soluble in water.[3]
  • Basic pH: Deprotonated.

  • Fix: You must carefully adjust the pH to the Isoelectric Point (pI) (usually pH 8–9) to maximize precipitation. Do not go to pH 14, or you might form the soluble phenolate-like anion if phenolic groups are present.

Module 4: Mechanistic Insight (Why "One-Pot" Works)

The failure mode of stepwise synthesis is the isolation of Intermediate II (The Triamine). The Reductive Cyclization pathway bypasses this stability valley.

Reaction_Mechanism I Nitro-Amine Precursor (Stable) II 1,2,3-Triaminobenzene (UNSTABLE / O2 Sensitive) I->II Reduction (Step 1) III Imine Intermediate I->III One-Pot Reductive Cyclization (Na2S2O4 or Fe/AcOH) II->III Aldehyde + H+ Tar Oxidative Polymerization (Black Tar) II->Tar Exposure to Air IV 7-Aminobenzimidazole (Target) III->IV Cyclization - H2O

Figure 2: Mechanistic pathway showing the "One-Pot" bypass of the unstable triamine intermediate.

References

  • Yang, D., et al. (2005).[4] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.

  • Hanan, E. J., et al. (2010).[3] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759-2764.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles."

  • Raja, D., et al. (2020).[3] "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy." The Journal of Organic Chemistry, 85(17), 11531-11540.

Sources

Purification methods for separating 6-fluoro and 5-fluoro benzimidazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, one of the most frequent inquiries we receive from drug development professionals involves the failed separation of 5-fluoro and 6-fluoro benzimidazoles. This troubleshooting guide is designed to explain the underlying physical chemistry that causes these separation failures and provides field-proven, self-validating methodologies to successfully isolate your target regioisomers.

FAQ 1: The "Ghost Isomer" Phenomenon

Question: I synthesized a fluorinated benzimidazole from 4-fluoro-1,2-phenylenediamine. LC-MS shows the correct mass, but I only see one broad peak on HPLC and a single spot on TLC. Why can't I separate the 5-fluoro and 6-fluoro isomers?

Answer: You are experiencing the effects of annular tautomerism. When the N1 position of the benzimidazole ring is unsubstituted (bearing a free proton), the molecule undergoes rapid intramolecular proton exchange between the N1 and N3 atoms.

On the NMR and chromatographic timescales, this proton transfer is so fast that the 5-fluoro and 6-fluoro forms are not distinct molecules; they are rapidly equilibrating tautomers[1]. Because they exist as a single thermodynamic average in solution, any attempt to separate them via standard chromatography will fail. You are essentially trying to separate a molecule from itself[2].

Tautomerism Node1 5-Fluoro-1H-benzimidazole (Proton on N1) Node2 Rapid Annular Tautomerization (Inseparable) Node1->Node2 H+ shift Node3 6-Fluoro-1H-benzimidazole (Proton on N3) Node2->Node3 H+ shift

Rapid annular tautomerization between 5-fluoro and 6-fluoro-1H-benzimidazole.

FAQ 2: Breaking Symmetry (The Derivatization Strategy)

Question: If they are inseparable tautomers, how can I isolate a pure 5-fluoro or 6-fluoro benzimidazole derivative for my assay?

Answer: To achieve separation, you must break the symmetry of the tautomeric system by substituting the N1 proton with a protecting group (or an alkyl group). Deprotonation and subsequent N-substitution "locks" the molecule, preventing the proton shift. This converts the tautomeric mixture into a pair of distinct, stable regioisomers (e.g., 1-substituted-5-fluoro and 1-substituted-6-fluoro benzimidazoles) that possess different dipole moments and steric profiles, making them separable by column chromatography[1].

Step-by-Step Methodology: N-Tosylation for Regioisomer Separation

Causality Note: We recommend using p-toluenesulfonyl chloride (Tos-Cl) because the bulky tosyl group exaggerates the steric differences between the 5- and 6-fluoro positions, significantly improving chromatographic resolution. Pyridine is utilized as both the solvent and the base to scavenge the HCl byproduct, preventing the protonation of the benzimidazole core which would stall the reaction[1].

  • Preparation: Dissolve the tautomeric 5(6)-fluoro-1H-benzimidazole mixture (1.0 eq) in anhydrous pyridine (approx. 10 mL per mmol) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 eq) in small portions to the stirring solution at 0 °C to control the exothermic reaction.

  • Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Self-Validating Check: Run a TLC (e.g., 50% EtOAc/Hexane). The single starting material spot must disappear, replaced by two closely eluting, distinct spots representing the newly locked regioisomers. If you still see one spot, the protection is incomplete.

  • Workup: Quench the reaction by diluting with water. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Separation: Purify the crude mixture using flash column chromatography (DCM/EtOAc gradient) to isolate the pure 1-tosyl-5-fluoro and 1-tosyl-6-fluoro regioisomers.

Workflow Start Tautomeric Mixture (5/6-Fluoro-1H-benzimidazole) Step1 N-Derivatization (e.g., Tosyl Chloride, Pyridine) Start->Step1 Step2 Formation of Distinct Regioisomers (1-Tosyl-5-fluoro & 1-Tosyl-6-fluoro) Step1->Step2 Step3 Chromatographic Separation (Silica Gel or SFC) Step2->Step3 Isomer1 Pure 1-Tosyl-5-fluoro-benzimidazole Step3->Isomer1 Fraction A Isomer2 Pure 1-Tosyl-6-fluoro-benzimidazole Step3->Isomer2 Fraction B

Workflow for locking tautomers into separable regioisomers via N-tosylation.

FAQ 3: Chromatographic Optimization

Question: Even after N-protection, the two regioisomers elute very closely. How can I optimize the separation?

Answer: Fluorinated regioisomers often have nearly identical polarities. If standard Normal Phase chromatography yields co-elution, consider the following data-driven adjustments based on the physicochemical properties of the locked isomers:

Chromatographic MethodStationary PhaseMobile PhaseSeparation EfficiencyCausality / Mechanism of Separation
Normal Phase Bare SilicaDCM / EtOAcModerateRelies on slight dipole differences. The bulky N-protecting group helps differentiate the steric environment of the fluorine atom.
Reversed Phase C18H₂O / MeCN (+ 0.1% TFA)Moderate to HighHydrophobic interactions. The 6-fluoro isomer typically elutes slightly later due to closer proximity to the lipophilic N-substituent.
SFC (Recommended) Chiral/Achiral (e.g., Diol, 2-EP)CO₂ / MethanolVery HighSupercritical CO₂ exploits subtle differences in fluorine's hydrogen-bond accepting ability and 3D spatial orientation.
FAQ 4: Structural Elucidation

Question: I have successfully separated the two peaks. How do I definitively prove which fraction is the 5-fluoro isomer and which is the 6-fluoro isomer?

Answer: Standard 1D ¹H NMR is often insufficient due to the complex splitting patterns of the aromatic ring. The gold standard for assigning these regioisomers is 2D NMR, specifically ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation)[3].

  • NOESY Strategy: Look for spatial correlations between the N1-substituent (e.g., the methyl protons of an N-methyl group, or the ortho-protons of an N-tosyl group) and the benzimidazole C7 proton. In the 6-fluoro isomer, the fluorine atom is adjacent to C7, altering the chemical shift and splitting of the C7 proton (typically a doublet with a large H-F coupling constant). In the 5-fluoro isomer, the C7 proton is further from the fluorine and exhibits standard proton-proton coupling[2].

  • HMBC Strategy: Trace the 3-bond carbon-proton couplings from the N1-substituent to the C7a carbon, and map the connectivity around the fused ring to the carbon bearing the fluorine atom to definitively lock in the regiochemistry[3].

References
  • Source: tandfonline.
  • Title: Excited-State Intramolecular Proton Transfer in 2-(2'-Arylsulfonamidophenyl)
  • Source: nih.

Sources

Technical Support Center: Optimizing Yield for Reduction of Nitro-benzimidazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during the reduction of nitro-benzimidazole precursors to their corresponding amino-benzimidazoles. Our focus is on maximizing yield and purity by understanding the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and provides targeted solutions for optimizing your reduction reactions.

FAQ 1: My reaction is incomplete, showing both starting material and product. What are the likely causes and how can I fix it?

Incomplete reactions are a frequent hurdle. The cause often lies in reagent activity, reaction conditions, or solubility issues. A systematic approach is key to troubleshooting.[1][2]

  • Reagent/Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can deactivate over time or through exposure to air. Ensure you are using a fresh or properly stored catalyst. If you suspect catalyst poisoning (e.g., from sulfur-containing impurities), consider pre-treating your starting material or increasing the catalyst loading.[2][3]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Use finely powdered metals to maximize the reactive surface. For reagents like sodium dithionite, which can decompose upon storage, always use a fresh batch.[2]

  • Reaction Conditions:

    • Temperature: While many reductions proceed at room temperature, some substrates require gentle heating to achieve a reasonable rate.[2] However, excessive heat can promote side reactions.[1][2]

    • Hydrogen Pressure (for Catalytic Hydrogenation): For stubborn reductions, increasing the hydrogen pressure can significantly improve the reaction rate and drive it to completion.[2]

  • Solubility:

    • Poor solubility of the nitro-benzimidazole precursor in the reaction solvent is a major limiting factor.[2] The starting material must be fully dissolved for the reaction to proceed efficiently. Consider using co-solvent systems like ethanol/water or adding acetic acid to improve solubility.[2]

FAQ 2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

The formation of these intermediates is common as the reduction of a nitro group is a stepwise process.[2] The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.

  • Control Reaction Time and Temperature: Over-reduction or the formation of condensation byproducts can occur with prolonged reaction times or excessive heat.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure that any partially reduced intermediates are fully converted to the final amine product.[2]

  • pH Control: In metal-mediated reductions, maintaining an acidic pH is often critical to prevent the accumulation of intermediates.

FAQ 3: My starting material contains other reducible functional groups (e.g., halogens, carbonyls, nitriles). How can I selectively reduce the nitro group?

Chemoselectivity is a primary challenge in nitro group reductions. The choice of reducing agent is paramount.[1]

Functional GroupRecommended Reducing AgentRationale & Key Considerations
Halogens (Cl, Br, I) Fe/HCl or SnCl₂Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[4] Raney Nickel can sometimes be used as an alternative to Pd/C to minimize this side reaction.[5]
Ketones/Aldehydes SnCl₂·2H₂O in Ethanol/Ethyl AcetateThis system is mild and highly selective for nitro groups over carbonyls.[1][6]
Esters/Amides Catalytic Hydrogenation (H₂, Pd/C) or Fe/NH₄ClEsters and amides are generally stable under these conditions.[1]
Nitriles SnCl₂·2H₂OThis reagent is an excellent choice as it generally does not affect nitriles.[1][4]

FAQ 4: The workup for my SnCl₂ reduction is problematic, resulting in intractable emulsions and tin salt precipitates. What is a better procedure?

This is a very common issue with tin-based reductions.[7] The key is to manage the precipitation of tin hydroxides.

  • Basification Strategy: Instead of using strong bases like NaOH initially, cool the reaction mixture and pour it into a large volume of ice water. Then, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8). This often results in a more manageable precipitate.[2][7]

  • Filtration Aid: Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate).[2][8]

  • Alternative Workup: An alternative is to add a solution of tetraethylammonium chloride in ethanol to the completed reaction mixture, which can produce a highly insoluble tin salt that is easily filtered off.[9]

Section 2: Troubleshooting Workflow

This section provides a logical workflow to diagnose and solve common problems encountered during the reduction of nitro-benzimidazoles.

Diagram: Troubleshooting Decision Tree

TroubleshootingWorkflow Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products? Start->SideProducts WorkupIssues Workup Issues? Start->WorkupIssues IncompleteReaction->SideProducts No CheckReagents Check Reagent/Catalyst Activity IncompleteReaction->CheckReagents Yes SideProducts->WorkupIssues No MonitorReaction Monitor Reaction Closely (TLC, LC-MS) SideProducts->MonitorReaction Yes ModifyWorkup Modify Workup Protocol (pH, Filtration Aid) WorkupIssues->ModifyWorkup Yes Solution Yield Optimized WorkupIssues->Solution No CheckConditions Optimize Conditions (Temp, Pressure, Time) CheckReagents->CheckConditions CheckSolubility Improve Substrate Solubility CheckConditions->CheckSolubility CheckSolubility->Solution AdjustStoichiometry Adjust Reagent Stoichiometry MonitorReaction->AdjustStoichiometry AdjustStoichiometry->CheckConditions ModifyWorkup->Solution

Caption: A decision tree for troubleshooting common issues.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating systems, incorporating best practices for safety, efficiency, and reproducibility.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient but requires careful handling of the pyrophoric catalyst and flammable hydrogen gas.[10][11][12]

Safety First:

  • Always perform hydrogenation reactions in a well-ventilated fume hood.[11][13]

  • Ensure all glassware is free of cracks.[11]

  • Handle Pd/C catalyst wet with solvent or water to prevent ignition.[10][11] Spent catalyst should also be kept wet.[11][12]

  • Before introducing hydrogen, purge the system thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen.[10][11][13]

Materials:

  • Nitro-benzimidazole precursor

  • 10% Palladium on Carbon (5-10 mol% by weight)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: In a three-necked flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.

  • Inerting: Securely seal the flask and evacuate and backfill with nitrogen three to four times to create an inert atmosphere.[8][12]

  • Reagent Addition: Under a positive pressure of nitrogen, add the solvent, followed by the nitro-benzimidazole precursor.

  • Hydrogenation: Evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this cycle 3 times.[8]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.[8] Hydrogen consumption can be visually monitored by the deflation of the balloon.

  • Quenching: Once the reaction is complete, evacuate the hydrogen and purge the system with nitrogen.[14]

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the Celite® pad to dry out. [14] Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-benzimidazole, which can be purified by recrystallization or column chromatography.

Diagram: Catalytic Hydrogenation Workflow

Caption: Step-by-step workflow for catalytic hydrogenation.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a classic and highly reliable method, particularly useful for substrates with functional groups sensitive to catalytic hydrogenation.[4][6]

Materials:

  • Nitro-benzimidazole precursor

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents)

  • Solvent (e.g., Absolute Ethanol, Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro-benzimidazole precursor (1 equivalent) in ethanol or ethyl acetate.

  • Reagent Addition: Add SnCl₂·2H₂O (3-5 equivalents) to the solution. The reaction is often exothermic.[15]

  • Reaction: Heat the mixture to reflux (e.g., 70-80 °C) and stir until the starting material is consumed, as monitored by TLC.[2][4]

  • Workup - Step 1 (Cooling & Quenching): Allow the reaction mixture to cool to room temperature and then pour it into ice.[4]

  • Workup - Step 2 (Basification): Carefully add saturated aqueous NaHCO₃ with vigorous stirring until the pH is basic (pH 7-8). This will precipitate tin salts.[2][4]

  • Workup - Step 3 (Filtration): Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 4: Reaction Monitoring

Effective reaction monitoring is crucial for optimizing yield and minimizing side products.

TechniqueApplicationObservations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Disappearance of the starting material spot and appearance of the more polar amine product spot (which typically has a lower Rf value).
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components; identification of intermediates and byproducts.Provides accurate conversion data and molecular weights of all species in the reaction mixture.
Raman Spectroscopy Real-time, non-invasive reaction monitoring.Can track the disappearance of the characteristic nitro stretching frequency (around 1350 cm⁻¹).[16]
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and yield after workup.Used for final product characterization and quantification.[17][18]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
  • Challenges in the selective reduction of the nitro group. Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Hydrogenation SOP. University of Rochester.
  • Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Organic Chemistry Portal.
  • Workup for Removing Tin Byproducts. UCLA Chemistry and Biochemistry.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. LOCKSS.
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC.
  • ANALYTICAL METHODS. ATSDR.
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Preparation method of 5-aminobenzimidazole. Google Patents.
  • Workup for removing tin byproducts ? ResearchGate.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Quora.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing).
  • Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PMC.
  • ANALYTICAL METHODS. NCBI Bookshelf.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Request PDF - ResearchGate.
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ResearchGate.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate.
  • Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
  • Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. SciSpace.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo.
  • Tests for Organic nitro groups - Reduction to NHOH. YouTube.
  • Reduction of aromatic nitro compounds with SnCl2. Reddit.
  • Reduction of nitro groups on benzene. YouTube.
  • Workup for removing tin byproducts ? ECHEMI.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data.
  • SnCl2 as a reducing agent. Hive Chemistry Discourse.
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews.
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
  • Innovative Approaches to Tin Recovery from Low-Grade Secondary Resources: A Focus on (Bio)hydrometallurgical and Solvometallurgical Methods. MDPI.
  • The Recovery of Metallic Tin from an Industrial Tin-Bearing By-Product Containing Na2SO4 by Reduction Smelting Process. ResearchGate.

Sources

Technical Support Center: Crystallization of 6-Fluoro-1H-benzo[d]imidazol-7-amine Hydrochloride

[1]

Case ID: CST-BENZ-0607-HCl Subject: Solvent Selection & Troubleshooting for Salt Crystallization Status: Active Guide Technical Lead: Senior Application Scientist[1]

Executive Summary & Molecule Context

6-Fluoro-1H-benzo[d]imidazol-7-amine hydrochloride is a critical scaffold, often utilized as a precursor in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors.[1]

  • Criticality: The 6-fluoro-7-amine substitution pattern creates significant steric crowding.[1] The primary challenge in crystallization is separating the desired regioisomer from the 5-fluoro-4-amine byproduct often formed during the precursor cyclization.[1]

  • Salt Form Behavior: As a hydrochloride salt, this compound exhibits high aqueous solubility but limited stability in solution due to the potential oxidation of the free amine. Crystallization is the preferred method for stabilizing the salt and removing colored oxidation impurities.

Solvent Selection Matrix

The following data is synthesized from solubility profiles of homologous fluorinated benzimidazole salts.

Solubility Data Table
Solvent SystemRoleSolubility Behavior (HCl Salt)Recommendation
Methanol (MeOH) Primary SolventHigh. Soluble at RT.[1]Good. Use for initial dissolution, but requires an anti-solvent for high yield.[1]
Ethanol (EtOH) Primary SolventModerate. Soluble hot; sparingly soluble cold.[1]Excellent. Ideal for cooling crystallization (Method A).[1]
Isopropanol (IPA) Primary/Anti-SolventLow-Moderate. Soluble hot; insoluble cold.[1]Excellent. Best balance for yield and purity.[1]
Water Co-SolventVery High. Caution. Use only in small % (<10%) to break "oiling out" or solubilize crude.[1]
MTBE / Diethyl Ether Anti-SolventInsoluble. Good. Use with MeOH to force precipitation.[1]
Ethyl Acetate (EtOAc) Anti-SolventInsoluble. Good. Effective for removing non-polar organic impurities.[1]
Acetonitrile (ACN) Anti-SolventLow. Moderate. Can induce oiling out if added too quickly.[1]

Decision Logic: Selecting Your Protocol

Use the following logic tree to determine the best crystallization method based on your crude material's profile.

SolventSelectionStartStart: Analyze Crude MaterialPurityCheckIs Purity > 85%?Start->PurityCheckImpurityTypeMain Impurity Type?PurityCheck->ImpurityTypeNo (Low Purity)MethodAMethod A: Cooling Crystallization(Ethanol or IPA)PurityCheck->MethodAYes (High Purity)MethodBMethod B: Anti-Solvent Precipitation(MeOH + MTBE)ImpurityType->MethodBNon-polar(Starting Materials)MethodCMethod C: Acid-Base Reslurry(Water -> pH Adjust)ImpurityType->MethodCInorganic saltsor Regioisomers

Figure 1: Decision matrix for selecting the optimal crystallization protocol based on input purity.

Detailed Experimental Protocols

Method A: Cooling Crystallization (Preferred for Scale-Up)

Best for: Removing trace colored impurities and improving crystal habit.[1]

  • Dissolution: Suspend the crude HCl salt in Ethanol (absolute) (10 mL/g).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Water dropwise (max 5% v/v) until a clear solution is obtained.

    • Technical Note: Avoid excess water; it drastically increases solubility at low temperatures, killing your yield.[1]

  • Filtration (Hot): If black specks (carbon/metal) remain, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Nucleation: Allow the solution to cool slowly to 50°C. If no crystals form, scratch the glass or add a seed crystal (0.1% w/w).

  • Crystallization: Cool to room temperature (RT) over 2 hours, then chill to 0-4°C for 4 hours.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold Isopropanol (not Ethanol, to maximize yield).

  • Drying: Dry under vacuum at 45°C. Caution: Overheating >60°C can cause HCl dissociation or oxidation.[1]

Method B: Anti-Solvent Precipitation

Best for: Thermally unstable compounds or recovering material from mother liquors.[1]

  • Dissolution: Dissolve crude material in minimum volume of Methanol at RT (approx. 3-5 mL/g).

  • Precipitation: Slowly add MTBE or Ethyl Acetate (dropwise) until a persistent cloudiness appears.[1]

  • Aging: Stir the slurry for 30 minutes.

  • Completion: Add more anti-solvent until the ratio is 1:3 (MeOH:Anti-solvent).

  • Isolation: Filter and wash with pure anti-solvent.[1]

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the compound separates as a sticky oil or gum at the bottom of the flask. Cause: The melting point of the solvated salt is lower than the boiling point of the solvent, or the cooling rate is too fast.

Corrective Workflow:

OilingOutOilObserved Oiling OutReheatReheat to Clear SolutionOil->ReheatSeedAdd Seed Crystal atT = Cloud Point + 5°CReheat->SeedSlowCoolCool at 5°C/hourSeed->SlowCool

Figure 2: Recovery protocol for oiled-out reactions.

  • Q: Why is my salt turning pink/brown during drying?

    • A: Benzimidazole amines are prone to air oxidation.[1] Ensure the HCl salt is fully formed (stoichiometry 1:1 or 1:2). If the color persists, recrystallize with 5% activated charcoal in the hot filtration step and dry under Nitrogen/Argon.

  • Q: I have low yield. Where is my product?

    • A: The HCl salt is likely too soluble in the alcohol.[2]

      • Fix: Concentrate the mother liquor to half volume.

      • Fix: Add 1 equivalent of concentrated HCl to the mother liquor to depress solubility (Common Ion Effect).

  • Q: Can I use Acetone?

    • A: Avoid. Acetone can react with the primary amine at position 7 to form an imine (Schiff base) impurity over time, especially under acidic conditions (HCl).

References & Authority

  • Benzimidazole Salt Purification: Process for the preparation of benzimidazole derivatives and their salts.[1] WO2008045777A2.[1] (Describes the use of Ethanol/IPA and anti-solvents for benzimidazole HCl salts).

  • Solubility & Crystallization: Purification of organic hydrochloride salts.[1] ResearchGate Technical Discussions.[1] (Validates the use of IPA/Et2O systems for amine hydrochlorides).

  • Structural Analogs: Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (Provides X-ray data and solvent contexts for similar fluorinated benzimidazoles).

  • Synthesis Context: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template... ACS Chem. Neurosci. 2023.[1][3] (Contextualizes the synthesis and stability of fluorinated benzimidazole scaffolds). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound HCl before handling.

Technical Support Center: Fluorinated Benzimidazole Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with fluorinated benzimidazole scaffolds. While the carbon-fluorine (C–F) bond is widely recognized for its metabolic stability and high bond dissociation energy, its chemical stability is highly context-dependent. Under basic hydrolysis conditions (e.g., saponification of esters), specific fluorinated motifs on the benzimidazole core can undergo unintended degradation, leading to reaction failure or complex impurity profiles.

This guide explores the mechanistic causality behind C–F bond cleavage in alkaline media, provides self-validating experimental protocols, and offers actionable troubleshooting steps.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why did my 2-trifluoromethylbenzimidazole convert to a carboxylic acid during a routine ester saponification?

A: This is a classic case of base-mediated hydrolysis of the trifluoromethyl (–CF₃) group. While the C–F bond is generally robust, placing a –CF₃ group at the C2 position of an electron-deficient heterocycle like benzimidazole highly activates the carbon atom toward nucleophilic attack [1].

The Causality: The electron-withdrawing nature of the benzimidazole ring makes the –CF₃ carbon highly electrophilic. When exposed to hydroxide ions (OH⁻) in basic conditions (e.g., NaOH/MeOH), the hydroxide attacks the –CF₃ carbon. This initiates the sequential elimination of hydrogen fluoride (HF), forming a transient acyl fluoride intermediate, which is rapidly hydrolyzed into a stable benzimidazole-2-carboxylic acid [2].

Q2: Are aryl fluorides (e.g., 5-fluorobenzimidazole) equally susceptible to basic hydrolysis?

A: Generally, no. Aryl C(sp²)–F bonds (such as those in 5-fluoro or 6-fluorobenzimidazole) are significantly more stable under basic conditions than C(sp³)–F bonds in activated –CF₃ groups [4].

The Exception (SNAr): The primary risk for aryl fluorides under basic conditions is Nucleophilic Aromatic Substitution (SₙAr). If the benzimidazole ring is highly activated by additional electron-withdrawing groups (e.g., a nitro group at the 4- or 6-position), the hydroxide ion can displace the fluorine atom, converting the fluoro-arene into a phenol derivative. Without activating groups, standard ester hydrolysis conditions (e.g., 1M LiOH at room temperature) will leave the aryl C–F bond intact.

Q3: How does the benzimidazole core itself react under harsh alkaline conditions?

A: If your reaction requires prolonged exposure to harsh bases (e.g., >1M NaOH at elevated temperatures), you must consider the stability of the benzimidazole ring itself, particularly if it is alkylated (benzimidazolium cations). The primary degradation mechanism involves nucleophilic attack by hydroxide ions directly at the vulnerable C2 position of the imidazolium ring, leading to ring-opening reactions and complete molecular decomposition [3]. Steric shielding of the C2 position is often required to prevent this degradation pathway.

Part 2: Data Presentation

The following table summarizes the expected stability of various fluorinated benzimidazole motifs when subjected to standard basic hydrolysis conditions (e.g., 1M NaOH, MeOH/H₂O, 25°C for 4 hours).

Benzimidazole MotifC–F Bond TypeStability under 1M NaOHPrimary Degradation PathwayRecommended Base for Ester Cleavage
5-Fluorobenzimidazole Aryl C(sp²)–FHigh (>95% recovery)None (Stable)NaOH, KOH, or LiOH
5-Fluoro-6-nitrobenzimidazole Activated Aryl C(sp²)–FModerate SₙAr (Displacement by OH⁻)LiOH (0°C) or K₂CO₃
2-Trifluoromethylbenzimidazole Activated C(sp³)–FLow (<10% recovery)Hydrolysis to –COOHTMSOK or Ba(OH)₂ (Mild/Anhydrous)
1-Alkyl-2-fluorobenzimidazolium Cationic C(sp²)–FVery Low Ring-opening / C2 attackAvoid basic conditions

Part 3: Experimental Protocols

To prevent unintended C–F bond cleavage while achieving successful transformations, every protocol must be a self-validating system. Below are validated methodologies for handling these sensitive substrates.

Protocol A: Mild Ester Hydrolysis in the Presence of a Labile –CF₃ Group

When working with 2-trifluoromethylbenzimidazoles, traditional NaOH/H₂O systems will destroy the –CF₃ group. Potassium trimethylsilanolate (TMSOK) provides a non-nucleophilic, anhydrous alternative for ester cleavage.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the 2-trifluoromethylbenzimidazole ester (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add Potassium trimethylsilanolate (TMSOK) (1.2 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc) to confirm the disappearance of the ester starting material without the appearance of the highly polar carboxylic acid degradation byproduct.

  • Quenching: Quench the reaction with a cold 5% citric acid solution (5 mL) to gently protonate the desired product without driving acidic hydrolysis.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Monitoring C–F Bond Cleavage via ¹⁹F NMR

To definitively prove whether your basic conditions are degrading the C–F bond, ¹⁹F NMR should be used as an in-situ diagnostic tool.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the fluorinated benzimidazole in 0.5 mL of CD₃OD in an NMR tube.

  • Baseline Scan: Acquire a baseline ¹⁹F NMR spectrum. A 2-CF₃ group typically appears as a sharp singlet around -60 to -65 ppm.

  • In-Situ Hydrolysis: Add 10 µL of 1M NaOD in D₂O directly to the NMR tube. Invert to mix.

  • Kinetic Monitoring: Acquire ¹⁹F spectra every 15 minutes for 2 hours.

  • Data Interpretation: Self-Validation: The disappearance of the -60 ppm signal and the emergence of a sharp singlet at -119 ppm (free fluoride ion, F⁻) definitively confirms base-mediated C–F bond cleavage.

Part 4: Visualizations

Mechanism of –CF₃ Hydrolysis

The following diagram illustrates the causality of 2-trifluoromethylbenzimidazole degradation under basic conditions.

CF3_Hydrolysis A 2-CF3-Benzimidazole (Electrophilic C2) B OH⁻ Attack at CF3 (Loss of F⁻) A->B NaOH / H2O C Acyl Fluoride Intermediate B->C -HF D Benzimidazole-2- Carboxylic Acid C->D +OH⁻, -F⁻

Mechanism of 2-trifluoromethylbenzimidazole basic hydrolysis yielding a carboxylic acid.

Troubleshooting Workflow

Use this logical decision tree to determine the appropriate hydrolysis conditions for your specific fluorinated benzimidazole derivative.

Troubleshooting Start Ester Hydrolysis Required for F-Benzimidazole Check Does the molecule contain a 2-CF3 group? Start->Check Yes Yes Check->Yes No No (Aryl-F only) Check->No Action1 Use Anhydrous Cleavage (TMSOK, THF, 0°C) Yes->Action1 Action2 Standard Saponification (NaOH/MeOH, RT) No->Action2 Monitor Monitor via 19F NMR Check for F⁻ release Action1->Monitor Action2->Monitor

Decision tree for selecting basic hydrolysis conditions for fluorinated benzimidazoles.

References

  • RSC Publishing. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from: [Link]

  • Patsnap Eureka. Stability of benzimidazolium cations in harsh alkaline media. Retrieved from: [Link]

  • National Institutes of Health (PMC). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents. Retrieved from:[Link]

Validation & Comparative

1H NMR Chemical Shifts of 7-Amino vs. 4-Amino Benzimidazole Tautomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Benzimidazole Tautomerism

In the realm of structure-based drug design, the benzimidazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors, antimicrobial agents, and receptor antagonists. A critical, yet frequently misunderstood, structural feature of this heterocycle is its annular tautomerism.

When the imidazole ring nitrogen is unsubstituted, the proton rapidly exchanges between the N1 and N3 positions. Consequently, 4-aminobenzimidazole and 7-aminobenzimidazole are not distinct compounds, but rather tautomers of the exact same molecule: 4(7)-aminobenzimidazole [1].

At room temperature in standard NMR solvents (like DMSO-


), this rapid proton exchange occurs faster than the NMR timescale, leading to averaged resonance signals that obscure the true electronic environment of the individual tautomers. Understanding and resolving these tautomeric states is paramount, as the specific tautomer present dictates the molecule's hydrogen-bonding network, 3D conformation, and ultimate binding mode within a protein target's active site [2].

This guide objectively compares the


H NMR characteristics of the 4-amino and 7-amino benzimidazole tautomers, detailing the experimental methodologies required to arrest their interconversion and accurately assign their chemical shifts.

Mechanistic Background: Causality of Tautomeric Equilibria

To effectively analyze these tautomers, one must understand the thermodynamic and kinetic forces driving their equilibrium.

  • Thermodynamic Preference: Quantum chemical calculations (B3LYP/6-311++G**) and solid-state NMR (CPMAS) confirm a clear predominance of the 4-amino-1H-benzimidazole tautomer over the 7-amino-1H-benzimidazole form [3]. This preference is driven by the minimization of steric repulsion and favorable electronic delocalization when the amino group is distal to the protonated N1 position.

  • Kinetic Exchange: In protic solvents or even trace-water-containing polar aprotic solvents (like DMSO), intermolecular hydrogen bonding facilitates rapid proton shuttling between N1 and N3. This averages the

    
    H NMR signals of the aromatic protons (H-4/H-7 and H-5/H-6).
    

To extract meaningful


H NMR data for the distinct 4-amino and 7-amino states, the exchange rate must be artificially slowed, or the tautomers chemically "locked."

Tautomer_Resolution A 4(7)-Aminobenzimidazole (Rapid Exchange) B Kinetic Arrest (Low Temp / HMPA-d18) A->B Solvent/Temp Control C Chemical Fixation (N-Methylation) A->C Synthetic Trapping D 4-Amino-1H Tautomer (Major) B->D Resolves E 7-Amino-1H Tautomer (Minor) B->E Resolves F 1-Methyl-4-aminobenzimidazole C->F Isolable Isomer G 1-Methyl-7-aminobenzimidazole C->G Isolable Isomer

Caption: Workflow for resolving the rapid tautomeric exchange of 4(7)-aminobenzimidazole into distinct states.

Experimental Protocols for Tautomer Resolution

To generate self-validating analytical data, researchers employ two primary workflows. The first utilizes solvent effects to slow the exchange kinetics, while the second uses synthetic derivatization to permanently lock the structures.

Protocol A: Kinetic Arrest via HMPA- or Low-Temperature NMR

Hexamethylphosphoramide-


 (HMPA-

) is a strong hydrogen-bond acceptor that sequesters the N-H proton, effectively disrupting the intermolecular proton transfer network and slowing the tautomeric exchange to the NMR timescale [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of highly purified 4(7)-aminobenzimidazole in 0.6 mL of anhydrous HMPA-

    
    . Caution: HMPA is highly toxic; handle exclusively in a fume hood.
    
  • Dehydration: Add a small amount of activated 4Å molecular sieves to the NMR tube to eliminate trace water, which catalyzes proton exchange.

  • Acquisition: Acquire the

    
    H NMR spectrum at 298 K using a high-field instrument (
    
    
    
    400 MHz). If signals remain broadened, lower the probe temperature incrementally to 253 K to further arrest kinetic exchange.
  • Validation: The emergence of distinct sets of aromatic signals (in a ~60:40 ratio for 4-amino vs. 7-amino) confirms the successful resolution of the tautomers [3].

Protocol B: Chemical Fixation via N-Methylation

When dynamic NMR is unfeasible, synthesizing the N-methylated derivatives provides stable, isolable proxies for the tautomers [4].

Step-by-Step Methodology:

  • Synthesis: React 4(7)-aminobenzimidazole with methyl iodide (1.1 eq) and potassium carbonate in DMF.

  • Separation: The reaction yields a mixture of 1-methyl-4-aminobenzimidazole and 1-methyl-7-aminobenzimidazole. Separate these regiosiomers via preparative HPLC or flash column chromatography.

  • Acquisition: Dissolve 5 mg of each purified isomer in 0.6 mL of DMSO-

    
    . Acquire 
    
    
    
    H NMR spectra at 298 K.
  • Validation: The fixed methyl group prevents tautomerization, yielding sharp, unambiguous signals for structural assignment.

Quantitative Data: H NMR Chemical Shift Comparison

The following table summarizes the


H NMR chemical shifts for the fixed tautomeric proxies (1-methyl-4-aminobenzimidazole vs. 1-methyl-7-aminobenzimidazole) in DMSO-

[2, 4]. These values serve as a highly accurate reference for distinguishing the 4-amino electronic environment from the 7-amino environment.
Proton Position1-Methyl-4-aminobenzimidazole (Proxy for 4-amino tautomer)1-Methyl-7-aminobenzimidazole (Proxy for 7-amino tautomer)Diagnostic Shift Difference (

)
H-2 (Imidazole) ~ 8.05 ppm (s)~ 8.01 ppm (s)Negligible. Both are highly deshielded by the adjacent nitrogens.
N-CH

~ 3.78 ppm (s)~ 4.05 ppm (s)Significant (+0.27 ppm). The methyl group in the 7-isomer is sterically compressed and deshielded by the adjacent 7-NH

group.
NH

(Amine)
~ 5.35 ppm (br s)~ 5.10 ppm (br s)Moderate. The 4-amino group is slightly more deshielded due to extended conjugation.
H-5 / H-6 6.40 - 6.95 ppm (m)6.45 - 7.00 ppm (m)Minor variations in splitting patterns due to ortho/meta coupling differences.
H-4 / H-7 H-7: ~ 6.80 ppm (dd)H-4: ~ 6.90 ppm (dd)The proton peri to the N-methyl group experiences slight anisotropic deshielding.
Mechanistic Insight into the Data

The most diagnostic signal for differentiating these geometries is not the aromatic protons, but rather the substituents on the imidazole ring. In the 7-amino configuration, the spatial proximity (peri-position) of the amino group to the N1-alkyl group causes a distinct downfield shift of the N1 substituent due to steric compression and magnetic anisotropy.

NMR_Assignment A Identify Tautomer/Isomer B Analyze N-Alkyl/N-H Region (~3.5 - 4.5 ppm or >10 ppm) A->B C Analyze NH2 Region (~5.0 - 5.5 ppm) A->C D Downfield Shift Steric Compression B->D Peri-effect present E Upfield Shift No Peri-Interaction B->E Peri-effect absent F 7-Amino Configuration Confirmed D->F G 4-Amino Configuration Confirmed E->G

Caption: Logical decision tree for assigning 4-amino vs. 7-amino benzimidazole configurations using 1H NMR.

Conclusion

Differentiating the 1H NMR chemical shifts of 7-amino versus 4-amino benzimidazole tautomers requires overcoming the kinetic barrier of rapid proton exchange. By utilizing specific solvent systems (HMPA-


) to arrest the equilibrium, or by employing N-methylation to chemically fix the tautomers, researchers can extract highly reliable structural data. The diagnostic downfield shift caused by peri-interactions in the 7-amino configuration serves as the definitive spectroscopic marker for structural assignment, ensuring high-fidelity data for downstream drug development applications.

References

  • Claramunt, R. M., et al. "13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state." ResearchGate.
  • "Benzimidazole-based anion receptors: tautomeric switching and selectivity." Organic & Biomolecular Chemistry, Royal Society of Chemistry.
  • Milata, V., et al. "Nitro and aminobenzimidazoles." ResearchGate.
  • Kapinos, L. E., et al. "Metal Ion-Binding Properties of 1-Methyl-4-aminobenzimidazole and 1,4-Dimethylbenzimidazole." Accounts of Chemical Research / Inorganic Chemistry, ACS Publications.

Advanced Characterization Guide: 19F NMR of 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the development of kinase inhibitors and heterocyclic bioactive scaffolds, 6-Fluoro-1H-benzo[d]imidazol-7-amine represents a critical, yet analytically challenging intermediate.[1] The specific substitution pattern—a fluorine atom at position 6 adjacent to an amine at position 7—creates a unique electronic environment that is often obscured in standard ¹H NMR due to solvent exchangeable protons and overlapping aromatic signals.

This guide objectively compares ¹⁹F NMR against traditional ¹H NMR and LC-MS workflows.[1] While LC-MS confirms mass and ¹H NMR provides general structural connectivity, ¹⁹F NMR is identified as the superior modality for regioisomer differentiation and purity assessment , offering a 100% natural abundance "spy" nucleus that reports exclusively on the substituted benzene ring without background interference.

Key Performance Indicators (KPI) Comparison
Feature¹H NMR (500 MHz)LC-MS (ESI+)¹⁹F NMR (470 MHz)
Regioisomer Resolution Low (Ambiguous splitting)Null (Identical m/z)High (Distinct shifts & couplings)
Solvent Interference High (DMSO/H₂O overlap)LowNone (Zero background)
Quantification Limit ~1-5% impurity<0.1% (Ionization dependent)<0.5% (Universal response)
pKa Sensitivity Low (Chemical shift averaging)N/AHigh (Δδ > 2-5 ppm)

The Analytical Challenge: Regioisomerism

The synthesis of substituted benzimidazoles often yields mixtures of regioisomers (e.g., 5-fluoro vs. 6-fluoro).[1] In the specific case of the 7-amine derivative, confirming the fluorine is at position 6 (ortho to the amine) rather than position 5 (meta to the amine) is critical for Structure-Activity Relationship (SAR) fidelity.

Why ¹H NMR Falls Short

In ¹H NMR, the aromatic region (7.0–8.0 ppm) is cluttered.[1] The broad signal of the 7-NH₂ protons often obscures the critical H-6 or H-5 coupling patterns. Furthermore, benzimidazole tautomerism (rapid proton exchange between N1 and N3) averages proton signals, broadening peaks and deleting fine coupling information.[1]

The ¹⁹F Solution

Fluorine-19 offers a wide chemical shift range (~800 ppm).[1][2] The position of the fluorine resonance is hypersensitive to the ortho-effect of the 7-amino group.

  • Shielding Effect: The electron-donating amine (-NH₂) ortho to the fluorine (in the 6-F, 7-NH₂ isomer) significantly shields the ¹⁹F nucleus, shifting it upfield compared to the non-ortho isomer.

  • Coupling Fingerprint: The spin-spin coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) provides an undeniable structural proof.
    

Experimental Protocol

This protocol is designed to be self-validating. The use of an internal standard ensures that chemical shift drift due to concentration or pH changes does not lead to misassignment.

Materials & Reagents[1][4][5][6][7]
  • Analyte: this compound (>95% purity expected).[1]

  • Solvent: DMSO-d₆ (Preferred for solubility and exchange suppression) or Methanol-d₄.[1]

  • Internal Standard: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (
    
    
    
    ppm) or Trichlorofluoromethane (CFCl₃,
    
    
    ppm). Note: Use a coaxial insert for the standard to avoid sample contamination if recovery is required.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the analyte in 0.6 mL DMSO-d₆.

    • Ensure complete dissolution (sonicate if necessary).[1] Suspensions yield broad, unreliable peaks.[1]

  • Instrument Setup (Agilent/Bruker 400 MHz+ equivalent):

    • Probe: BBFO or ¹⁹F-dedicated probe.

    • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration, or standard zg (coupled) to observe proton splitting.[1]

    • Spectral Width: -50 ppm to -200 ppm (covers all aryl fluorides).[1]

    • Relaxation Delay (d1): Set to

      
       (typically 5–10 seconds) for accurate integration.
      
    • Scans (ns): 64–128 scans (sufficient due to high sensitivity).

  • Data Acquisition:

    • Run Proton-Coupled ¹⁹F NMR first.[1] This is crucial for determining the coupling pattern (Doublet vs. Triplet).

    • Run Proton-Decoupled ¹⁹F{¹H} NMR second. This collapses the signal to a singlet for purity integration.

Data Interpretation & Structural Validation

This section details how to interpret the data to confirm the 6-fluoro-7-amine structure versus the 5-fluoro alternative.

The "Coupling Logic" (Proton-Coupled Spectrum)

The definitive identification relies on the magnitude of the Fluorine-Proton coupling constants (


).
  • Scenario A: this compound (Target) [1]

    • Neighbors: The Fluorine at C6 has one ortho proton (H5) and one meta proton (H4).[1]

    • Pattern: Doublet of Doublets (dd).

    • Coupling Constants:

      • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         (Ortho): 8–11 Hz  (Large splitting).
        
      • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         (Meta): 4–6 Hz  (Small splitting).
        
  • Scenario B: 5-Fluoro-1H-benzo[d]imidazol-7-amine (Isomer) [1]

    • Neighbors: The Fluorine at C5 has two ortho protons (H4 and H6).[1]

    • Pattern: Triplet (t) or dd with similar constants.[1]

    • Coupling Constants:

      • Two ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         interactions, both 8–11 Hz .
        
Chemical Shift Prediction[1][3]
  • Base Shift (Fluorobenzene): -113 ppm.[1]

  • Ortho-Amino Effect: Upfield shift (Shielding) of ~15–20 ppm.

  • Benzimidazole Core Effect: Downfield shift (Deshielding).[1][3]

  • Expected Range: -130 ppm to -145 ppm (relative to CFCl₃).[1]

    • Note: The 5-fluoro isomer, lacking the ortho-amine effect, will appear significantly downfield (closer to -115 to -120 ppm).[1]

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for confirming the structure using the methodology described above.

CharacterizationWorkflow Start Crude Product (Benzimidazole Synthesis) H_NMR 1H NMR Analysis (Ambiguous Region) Start->H_NMR Initial Check F_NMR 19F NMR (Coupled) (The 'Spy' Method) Start->F_NMR Direct Path H_NMR->F_NMR Inconclusive Decision Analyze Splitting Pattern (J-Coupling) F_NMR->Decision Result_6F Pattern: Doublet of Doublets (dd) (One Ortho, One Meta H) CONFIRMED: 6-Fluoro Isomer Decision->Result_6F J ≈ 9Hz, 5Hz Result_5F Pattern: Triplet / dd (Large J) (Two Ortho Protons) REJECTED: 5-Fluoro Isomer Decision->Result_5F J ≈ 9Hz, 9Hz

Figure 1: Decision logic for differentiating regioisomers using ¹⁹F-Proton coupling constants.

Advanced Application: pKa Determination

For drug development, the ionization state of the benzimidazole is crucial. ¹⁹F NMR can be used as a pH indicator.[1][4][5]

  • Titration: Prepare a series of NMR tubes with buffered solutions ranging from pH 2 to pH 10.[1]

  • Observation: The ¹⁹F chemical shift will move as the imidazole ring protonates/deprotonates.[1]

  • Plotting: Plot

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa  of the molecule.
    
    • Why this works: The protonation of the N3 nitrogen changes the electron density of the fused ring system, which is transmitted through the

      
      -system directly to the fluorine reporter.
      

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • Rosen, G. M., et al. (2013).[1] "Fluorine-19 NMR as a probe for the pH of the local environment." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][3] "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy."

  • University of Colorado. (2024).[1] "19F NMR Reference Standards and Chemical Shifts." [1]

  • Ichor Life Sciences. (2021).[1] "Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." Chemical Science. [1]

Sources

Mass spectrometry fragmentation patterns of fluorinated amino-benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Amino-Benzimidazoles

Prepared by: Senior Application Scientist, Mass Spectrometry Division

Introduction: The Analytical Imperative for Fluorinated Benzimidazoles

In the landscape of modern drug development, the benzimidazole scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into these molecules has become a key tactic for medicinal chemists to modulate critical properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously identify and characterize these fluorinated analogues is paramount. Mass spectrometry (MS) stands as the principal analytical tool for this purpose, yet the influence of fluorine on fragmentation pathways can introduce complexity.

This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of fluorinated amino-benzimidazoles. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed cleavages, comparing them to their non-fluorinated counterparts. We will furnish the necessary experimental protocols to generate high-quality, reproducible data and provide visual frameworks for understanding the dominant fragmentation routes. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of these vital compounds.

Pillar 1: Foundational Fragmentation of the Benzimidazole Core

Before dissecting the influence of substituents, it is crucial to understand the intrinsic fragmentation behavior of the benzimidazole ring system. Under both Electron Ionization (EI) and energetic Collision-Induced Dissociation (CID) conditions, the benzimidazole core exhibits characteristic fragmentation pathways. The most prominent of these is the sequential loss of hydrogen cyanide (HCN) molecules, a hallmark of many nitrogen-containing heterocyclic compounds.[1][2]

The initial molecular ion (M⁺˙) or protonated molecule ([M+H]⁺) is typically a high-intensity peak, reflecting the aromatic stability of the ring system.[3] The fragmentation cascade often begins with the cleavage of the imidazole ring, leading to the expulsion of a 27 Da neutral (HCN). This process can occur twice, leading to characteristic losses of 27 and 54 Da from the parent ion.

Pillar 2: The Directing Influence of Amino and Fluoro Substituents

The fragmentation of a substituted benzimidazole is a competitive process, with the final spectrum being a composite of pathways directed by the core and its appended functional groups.

The Role of the Amino Group

An amino group, particularly when part of an N-phenyl substituent, significantly directs fragmentation. For aliphatic amine side chains, the most common fragmentation is α-cleavage, where the bond between the carbon alpha to the nitrogen and the next carbon is broken.[4] This results in a stable, resonance-stabilized iminium ion, which often presents as the base peak.

For the amino-benzimidazoles discussed here, where an amino group is typically on an N-aryl substituent, the primary influence is the stabilization of the charge on the aromatic ring. The fragmentation pathways are more complex and often involve cleavages of the bonds linking the aryl group to the benzimidazole core.

The Impact of Fluorine: A Comparative Analysis

The introduction of fluorine, a highly electronegative atom, profoundly alters the fragmentation landscape. Its effects are twofold: inductive effects that alter bond strengths and the potential for unique rearrangement reactions.

Key Comparative Differences: Fluorinated vs. Non-Fluorinated Analogs

  • Dominant Initial Cleavages: While non-fluorinated amino-benzimidazoles may fragment through various C-N or C-C bond cleavages, the presence of a trifluoromethyl (CF₃) group often introduces a new, highly favored pathway: the loss of a ·CF₃ radical (69 Da).[5] This is less common for a single fluorine substituent, where the initial fragmentation is more likely to resemble the non-fluorinated analog.

  • Rearrangement Pathways: Fluorinated compounds are known to undergo rearrangements that are absent in their hydrocarbon counterparts. A notable pathway for trifluoromethyl-substituted heterocycles is the elimination of difluorocarbene (:CF₂) from the molecular ion.[5] This results in a characteristic loss of 50 Da.

  • Hydrogen Fluoride (HF) Elimination: The loss of a neutral HF molecule (20 Da) is a common fragmentation pathway, particularly in protonated molecules generated via Electrospray Ionization (ESI). This is a stable neutral loss that often results in a prominent fragment ion.

  • Positional Effects: The position of the fluorine atom matters. When located on the N-phenyl ring, fragmentation can involve cleavages that retain the charge on either the benzimidazole portion or the fluorinated phenyl portion. The stability of the resulting carbocations will dictate the relative intensities of these fragments. For instance, fragmentation of fluorotoluenes has shown that ring expansion to a stable fluorotropylium ion can occur.[6]

Quantitative Data Summary

The following table provides a generalized comparison of expected major fragment ions for a hypothetical 2-amino-1-(phenyl)benzimidazole versus its 1-(4-fluorophenyl) and 1-(4-(trifluoromethyl)phenyl) analogs under ESI-MS/MS conditions.

Precursor Ion [M+H]⁺Non-Fluorinated Analog4-Fluoro Analog4-Trifluoromethyl Analog
Proposed Fragment m/z (Loss) m/z (Loss) m/z (Loss)
Loss of Aniline/Fluoroaniline/Trifluoromethylaniline[M+H - 93]⁺[M+H - 111]⁺[M+H - 161]⁺
Loss of HFN/A[M+H - 20]⁺N/A
Loss of ·CF₃N/AN/A[M+H - 69]⁺
Benzimidazole Core Ion119119119
Aniline/Fluoroaniline/Trifluoromethylaniline Ion94112162
Sequential Loss of HCN from Benzimidazole Core[M+H - 27]⁺, [M+H - 54]⁺[M+H - 27]⁺, [M+H - 54]⁺[M+H - 27]⁺, [M+H - 54]⁺

Pillar 3: Self-Validating Experimental Protocols

Acquiring high-quality, interpretable mass spectra is foundational to accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of fluorinated amino-benzimidazoles using LC-ESI-MS/MS, a technique well-suited for these typically polar and non-volatile compounds.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 µg/mL.

    • Perform a serial dilution to 10-100 ng/mL for initial optimization experiments. The final concentration should be optimized to avoid detector saturation.

    • The mobile phase should be compatible with ESI. A typical starting point is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is generally effective.

    • Gradient: A generic gradient could be: 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min. This should be optimized for the specific analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically preferred for amino-containing compounds as the nitrogen is readily protonated.

    • Initial Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.

    • Source Parameter Optimization: Optimize key source parameters to maximize the [M+H]⁺ signal. This includes capillary voltage (typically 3-4.5 kV), source temperature (e.g., 350 °C), and gas flows (nebulizer and drying gases).[7]

    • Product Ion Scan (MS/MS) Optimization:

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Collision Energy (CE): Perform a CE ramp experiment (e.g., stepping from 10 to 50 eV) to find the optimal energy that produces a rich spectrum of fragment ions.[7] A low CE will result in minimal fragmentation, while an excessively high CE will shatter the molecule into uninformative low-mass ions.

      • Cone/Fragmentor Voltage: This voltage can induce in-source fragmentation.[8] For MS/MS experiments, it should be set low enough to maximize the precursor ion intensity entering the collision cell.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the systematic analysis of a novel fluorinated amino-benzimidazole.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis Prep1 Dissolve Sample (1 µg/mL) Prep2 Dilute to 10-100 ng/mL Prep1->Prep2 LC1 Inject onto C18 Column Prep2->LC1 LC2 Gradient Elution LC1->LC2 MS1 Full Scan (MS1) Identify [M+H]⁺ LC2->MS1 MS2 Optimize Source Parameters MS1->MS2 MS3 Select [M+H]⁺ Precursor MS2->MS3 MS4 Ramp Collision Energy (CE) for MS/MS MS3->MS4 DA1 Identify Key Fragments MS4->DA1 DA2 Propose Fragmentation Pathways DA1->DA2 DA3 Compare with Analogs DA2->DA3 G cluster_main Proposed Fragmentation Pathways cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C M [M+H]⁺ m/z 228 F1 Loss of C₆H₅FN (Fluoronitroaniline radical) m/z 119 (Benzimidazole core ion) M->F1 Cleavage of N-Ph bond F3 Loss of HF m/z 208 M->F3 HF Elimination F4 Loss of C₇H₆N₂ (Aminobenzimidazole radical) m/z 112 (Fluorophenylimino ion) M->F4 Cleavage of N-Ph bond F2 Loss of HCN m/z 92 F1->F2 - HCN

Caption: Key fragmentation routes for protonated 2-amino-1-(4-fluorophenyl)benzimidazole.

Explanation of Pathways:

  • Pathway A (Red Arrow): This pathway involves the homolytic cleavage of the bond between the benzimidazole nitrogen and the fluorophenyl ring. The charge is retained by the more stable benzimidazole portion, resulting in an ion at m/z 119. This ion can then undergo the characteristic loss of HCN to produce a fragment at m/z 92.

  • Pathway B (Yellow Arrow): A common fragmentation for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule, leading to a prominent ion at m/z 208. [6]* Pathway C (Blue Arrow): In a competing cleavage of the N-phenyl bond, the charge can be retained by the fluorinated portion of the molecule, yielding a fluorophenylimino ion at m/z 112. The relative abundance of the ions at m/z 119 and m/z 112 provides insight into the relative charge stabilization afforded by each ring system.

Conclusion

The mass spectrometric fragmentation of fluorinated amino-benzimidazoles is a predictable process governed by the foundational chemistry of the benzimidazole core and the strong directing effects of the fluoro- and amino-substituents. Key diagnostic fragments arise from the loss of HF, ·CF₃ (if present), and cleavages that isolate the benzimidazole and fluorinated aryl moieties. By comparing these patterns to non-fluorinated analogs and employing systematic, optimized analytical protocols, researchers can confidently elucidate the structures of these therapeutically important molecules. The insights and methodologies presented in this guide serve as a robust framework for tackling the analytical challenges posed by this expanding class of compounds.

References

  • Nishiwaki, T. (1969). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 17(12), 2473-2477. [Link]

  • Leung, H. W., & Harrison, A. G. (1976). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 54(21), 3439-3445. [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Kadri, M., El Kihel, A., & Bourakb, A. (2009). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 11, 35-41. [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (2008). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Journal of the American Society for Mass Spectrometry, 19(6), 844-854. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center China Lake CA. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

  • LibreTexts. (2023). Amine Fragmentation. Chemistry LibreTexts. [Link]

  • El Kihel, A., El Guesmi, S., & El Hallaoui, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7480-7484. [Link]

  • De Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019).
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Al-Tannak, N. F., & Al-Lami, H. S. (2019). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of Analytical Methods in Chemistry, 2019, 8953164. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]

Sources

Technical Guide: HPLC Separation & Retention Time Analysis of Benzimidazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer vs. Regioisomer Trap

Benzimidazole derivatives are ubiquitous in medicinal chemistry (e.g., albendazole, omeprazole), yet their chromatographic analysis is frequently plagued by misinterpretation. The core challenge lies in distinguishing between prototropic tautomers (indistinguishable in standard HPLC timeframes) and N-alkylated regioisomers (distinct, separable species).

This guide provides a definitive technical comparison of HPLC retention behaviors for these species, moving beyond standard C18 protocols to explore enhanced selectivity using Phenyl-Hexyl stationary phases.

Mechanistic Insight: Why Retention Times Shift[1]

To interpret retention data accurately, one must first define the structural reality of the analyte in solution.

The "Tautomer Trap" (N-Unsubstituted)

For benzimidazoles with a free N-H group (position 1), the 5- and 6-substituents are chemically equivalent in solution due to rapid proton transfer (tautomerism).

  • HPLC Result: Single peak (time-averaged).

  • Peak Shape: Often broad or splitting if the tautomer exchange rate (

    
    ) is comparable to the chromatographic timescale.
    
Fixed Regioisomers (N-Alkylated)

When the N1 position is alkylated (e.g., Methyl, Benzyl), the tautomeric equilibrium is locked.

  • HPLC Result: Two distinct peaks (1,5-isomer and 1,6-isomer).

  • Separation Challenge: These isomers have identical mass and very similar lipophilicity (

    
    ), requiring selectivity based on dipole moment and steric shape (shape selectivity) rather than just hydrophobicity.
    
Visualization: Tautomerism vs. Fixed Isomerism

Benzimidazole_Isomerism cluster_0 Scenario A: Free N-H (Tautomers) cluster_1 Scenario B: N-Alkylated (Fixed Isomers) T1 5-Substituted (Tautomer A) T2 6-Substituted (Tautomer B) T1->T2 Fast Exchange (H+ shift) ResultA Single HPLC Peak (Time-Averaged) T1->ResultA T2->ResultA I1 1,5-Isomer (Fixed) ResultB Two Distinct Peaks (Separable) I1->ResultB RT 1 I2 1,6-Isomer (Fixed) I2->ResultB RT 2

Figure 1: Mechanistic distinction between dynamic tautomers (Scenario A) and static regioisomers (Scenario B).

Comparative Methodology: C18 vs. Phenyl-Hexyl

While C18 columns are the industry workhorse, they often fail to resolve 1,5- and 1,6-isomers because the hydrophobic surface area of both isomers is nearly identical.

Comparison of Stationary Phases
FeatureC18 (Octadecyl) Phenyl-Hexyl / PFP
Primary Mechanism Hydrophobic Interaction (Van der Waals)

-

Interaction + Hydrophobicity
Selectivity Basis Carbon load / LipophilicityElectron density (Dipole) & Sterics
Isomer Resolution (

)
Often < 1.5 (Co-elution common)Often > 2.0 (Baseline separation)
Best Use Case General potency assay, impuritiesRegioisomer separation , polar aromatics
The "Acidic Shift" Strategy

Benzimidazoles are basic (


).
  • High pH (>7): Neutral form. High retention, good shape, but silica dissolution risk (unless using hybrid particles).

  • Low pH (<3): Protonated form (

    
    ). Lower retention, but often sharper peaks due to reduced silanol interaction.
    
  • Recommendation: Use pH 4.5 (Ammonium Acetate) . This is close to the

    
    , often inducing slight retention shifts that maximize resolution between isomers with slightly different 
    
    
    
    values.

Validated Experimental Protocol

This protocol is designed to be self-validating : it includes a resolution check to confirm the system is capable of distinguishing isomers.

Reagents & Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3-5 µm.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Control is critical; fluctuations affect selectivity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.060Linear Gradient
16.090Wash
20.010Re-equilibration
Self-Validation Step (System Suitability)

Before running unknowns, inject a mixture of 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole (or similar available standards).

  • Pass Criteria: Resolution (

    
    ) > 1.5 between the two isomer peaks.
    
  • Fail Criteria: Single peak or "shoulder" peak. Action: Switch to Methanol (protic solvent) to alter selectivity.

Decision Tree for Method Development

Use this workflow to determine the correct approach for your specific benzimidazole derivative.

Method_Dev_Workflow Start Start: Benzimidazole Sample CheckN Is N1 Position Substituted? Start->CheckN NoSub No (N-H Free) CheckN->NoSub H YesSub Yes (N-Alkyl/Aryl) CheckN->YesSub R Tautomer Expect Single Peak (Tautomer Average) NoSub->Tautomer Isomer Expect Two Peaks (1,5- and 1,6-Isomers) YesSub->Isomer SelectCol Select Column: Phenyl-Hexyl or PFP Isomer->SelectCol RunGrad Run Gradient pH 4.5 Acetate / ACN SelectCol->RunGrad CheckRes Resolution > 1.5? RunGrad->CheckRes Success Valid Method CheckRes->Success Yes Fail Switch Organic Modifier (ACN -> MeOH) CheckRes->Fail No

Figure 2: Decision tree for selecting chromatographic conditions based on N-substitution status.

Data Analysis & Troubleshooting

Expected Retention Trends

In general, for N-alkylated-5/6-substituted benzimidazoles :

  • Elution Order: The 1,6-isomer often elutes before the 1,5-isomer on C18 columns due to subtle steric hindrance reducing interaction with the stationary phase, though this is substituent-dependent (e.g., electron-withdrawing vs. donating groups).

  • Identification: NMR (NOESY) is required to definitively assign which HPLC peak corresponds to which isomer during initial method development. Do not rely solely on retention time prediction.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Splitting (N-H compounds) Slow tautomerism at column pH/Temp.Increase Temperature (to 40-50°C) to speed up exchange, merging peaks into one sharp average.
Co-elution (N-Alkyl compounds) Insufficient selectivity.[4]Switch from C18 to Phenyl-Hexyl . The

-

interactions discriminate between the electronic environments of the 5- and 6-positions.
Tailing Peaks Silanol interaction with basic N.Ensure buffer concentration is >10mM. Add 0.1% Triethylamine (TEA) if using high pH, or drop pH to <3.0.

References

  • Tautomerism in Benzimidazoles

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Classic text establishing the N-H equilibrium concept).
    • Analysis: Confirms that 5- and 6-substituted benzimidazoles with free NH exist as a tautomeric mixture.

  • HPLC Method Development for Basic Compounds

    • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography.
    • Analysis: Provides the foundational logic for using low pH and specific buffers (Acetate/Formate) to suppress silanol activity.

  • Regioisomer Separation (Phenyl Phases)

    • Croes, K., et al. "Separation of positional isomers of benzimidazoles.
    • Analysis: Demonstrates the superior selectivity of Phenyl-based phases over C18 for structural isomers of aromatic systems.

  • Benzimidazole Synthesis & Isomer Ratios

    • Van Den Berge, E., & Robiette, R.[5][6] "Development of a regioselective N-methylation of (benz)imidazoles."[5][6] Journal of Organic Chemistry.

    • Analysis: Highlights that synthesis often produces mixtures of 1,5- and 1,6-isomers, necessitating the HPLC methods described above.

Sources

A Researcher's Guide to the IC50 Validation of 6-Fluoro-Benzimidazole Inhibitors Against Human Topoisomerase I

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and a practical framework for the IC50 validation of novel 6-fluoro-benzimidazole derivatives as potential inhibitors of human Topoisomerase I (Topo I). This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental design, data interpretation, and contextual comparison with established inhibitors.

The Rationale for Targeting Topoisomerase I with Benzimidazole Scaffolds

Human Topoisomerase I is a critical nuclear enzyme responsible for resolving DNA supercoiling during replication and transcription. It transiently cleaves a single DNA strand, allowing the DNA to unwind before re-ligating the strand. Due to their high replicative activity, cancer cells are particularly dependent on Topo I, making it a prime target for anticancer drug development.

The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Certain substituted benzimidazoles have been identified as Topo I inhibitors, acting as "poisons" by stabilizing the transient Topo I-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells. The introduction of a fluorine atom at the 6-position of the benzimidazole ring is a strategic modification intended to enhance metabolic stability and potentially improve the compound's pharmacokinetic profile and cellular uptake.

Principles of IC50 Determination for Topoisomerase I Inhibitors: The DNA Relaxation Assay

The gold standard for determining the inhibitory potency of a compound against Topoisomerase I is the in vitro DNA relaxation assay. This assay directly measures the enzymatic activity of Topo I, which is its ability to relax supercoiled plasmid DNA. The principle is elegantly simple: supercoiled DNA has a compact conformation and migrates faster through an agarose gel than its relaxed, circular counterpart.

In the presence of Topo I, supercoiled plasmid DNA is converted to its relaxed form. An effective Topo I inhibitor will prevent this conversion, leaving the DNA in its supercoiled state. By titrating the concentration of the inhibitor, we can determine the concentration at which 50% of the Topo I enzymatic activity is inhibited, known as the half-maximal inhibitory concentration (IC50). This value is a critical parameter for quantifying the potency of a potential drug candidate.

Experimental Protocol: A Self-Validating System for IC50 Determination

This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.

Materials and Reagents
  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • Sterile, nuclease-free water

  • 6-fluoro-benzimidazole test compounds and reference inhibitors (e.g., Camptothecin) dissolved in DMSO

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide or other DNA stain

  • UV transilluminator and gel documentation system

Step-by-Step Methodology
  • Enzyme Titration (Activity Check):

    • Rationale: Before inhibitor testing, it is crucial to determine the optimal amount of Topo I enzyme that results in complete relaxation of the supercoiled DNA under the assay conditions. This ensures that the inhibition observed is not due to insufficient enzyme activity.

    • Procedure:

      • Prepare a series of reactions containing a fixed amount of supercoiled DNA (e.g., 0.5 µg) and varying units of Topo I (e.g., 0.5, 1, 2, 4, 8 units).

      • Include a "no enzyme" control.

      • Incubate at 37°C for 30 minutes.

      • Stop the reaction and analyze by agarose gel electrophoresis.

      • The lowest enzyme concentration that yields complete DNA relaxation is used for the inhibitor assay.

  • Inhibitor IC50 Determination:

    • Rationale: A serial dilution of the inhibitor is tested to determine the concentration-dependent effect on Topo I activity.

    • Procedure:

      • Prepare reaction mixtures containing 1x Topo I assay buffer, supercoiled plasmid DNA (0.5 µg), and sterile water to the final reaction volume (e.g., 20 µL).

      • Add serially diluted 6-fluoro-benzimidazole inhibitor or reference compound to each reaction tube. Include a "no inhibitor" (positive) control and a "no enzyme" (negative) control.

      • Initiate the reaction by adding the pre-determined optimal amount of Topo I enzyme.

      • Incubate at 37°C for 30 minutes.

      • Terminate the reaction by adding the stop solution/loading dye.

      • Load the samples onto a 1% agarose gel containing ethidium bromide.

      • Perform electrophoresis at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

      • Visualize the DNA bands under UV light and capture the image.

  • Data Analysis and IC50 Calculation:

    • Rationale: Quantifying the intensity of the DNA bands allows for the calculation of the percentage of inhibition at each inhibitor concentration.

    • Procedure:

      • Using gel documentation software, quantify the band intensity of the supercoiled DNA in each lane.

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (I_inhibitor - I_no_inhibitor) / (I_no_enzyme - I_no_inhibitor) ] * 100 where I is the intensity of the supercoiled DNA band.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - Topo I Enzyme - Supercoiled DNA - Assay Buffer - Inhibitors (Test & Reference) enzyme_titration Enzyme Titration: Determine optimal enzyme concentration prep_reagents->enzyme_titration setup_rxn Set up Reactions: - DNA, Buffer, Inhibitor dilutions enzyme_titration->setup_rxn add_enzyme Add Topo I Enzyme setup_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn gel_electro Agarose Gel Electrophoresis stop_rxn->gel_electro visualize Visualize & Quantify Bands gel_electro->visualize calc_ic50 Calculate IC50 visualize->calc_ic50 G cluster_0 Normal Topo I Catalytic Cycle cluster_1 Inhibition by Benzimidazole Derivative A Topo I binds to supercoiled DNA B Single-strand DNA cleavage A->B C DNA unwinding B->C D DNA re-ligation C->D E Topo I dissociates D->E F Topo I binds to supercoiled DNA G Single-strand DNA cleavage F->G H Inhibitor binds to the Topo I-DNA complex G->H I Stabilized Ternary Complex H->I J Re-ligation is blocked I->J K Accumulation of DNA breaks -> Apoptosis J->K

Caption: Mechanism of Topoisomerase I Inhibition.

Concluding Remarks for the Research Professional

The validation of 6-fluoro-benzimidazole derivatives as Topoisomerase I inhibitors requires a rigorous and systematic approach. The DNA relaxation assay, when conducted with appropriate controls, provides a reliable method for determining the IC50 value, a key indicator of a compound's potency. By comparing the experimental data with that of established inhibitors, researchers can effectively benchmark their novel compounds and make informed decisions about their potential as anticancer agents.

While direct enzymatic IC50 data for 6-fluoro-benzimidazole derivatives is still emerging in the public domain, the structural similarity to other fluorinated heterocyclic compounds that have demonstrated Topo I inhibitory activity suggests this is a promising area of investigation. The protocols and comparative data presented in this guide offer a robust framework for researchers to validate their own 6-fluoro-benzimidazole candidates and contribute to the development of the next generation of Topoisomerase I-targeted cancer therapies.

References

  • Tanizawa, A., Fujimori, A., Fujimori, Y., & Pommier, Y. (1994). Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. Journal of the National Cancer Institute, 86(11), 836–842. [Link]

  • Rothenberg, M. L. (1997). Topoisomerase I inhibitors: review and update. Annals of oncology, 8(9), 837-855. [Link]

  • Temiz-Arpaci, O., Yildiz, I., Ozkan, S., Kaynak, F., & Aki-Sener, E. (2008). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 23(6), 834–839. [Link]

  • Pommier, Y. (2009). DNA topoisomerase I inhibitors: chemistry, biology, and cancer therapy. Annual review of pharmacology and toxicology, 49, 1-21. [Link]

  • Chowdhury, A. R., Mandal, S., Mittra, B., Sharma, S., Mukhopadhyay, S., & Majumder, H. K. (2002). Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives. Medical science monitor, 8(7), BR254-265. [Link]

Resolving Primary Amine Stretching in Benzimidazole Rings: A Comparative Guide to FTIR Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

Benzimidazole derivatives, particularly those featuring primary amine substitutions (e.g., 2-aminobenzimidazole), are critical scaffolds in drug discovery, exhibiting potent anthelmintic, antimicrobial, and kinase inhibitory activities. Accurate structural characterization of these active pharmaceutical ingredients (APIs) relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy.

However, characterizing the primary amine (–NH₂) group on a benzimidazole ring presents a unique spectroscopic challenge: resolving the closely spaced exocyclic primary amine doublet from the endocyclic secondary amine (–NH–) stretch, all while mitigating the masking effects of hydrogen bonding and ambient moisture. This guide objectively compares FTIR sampling modalities—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—to help analytical chemists optimize their workflows for aminobenzimidazole characterization.

Spectroscopic Fundamentals: The Causality of Amine Vibrations

In the high-frequency region (3500–3200 cm⁻¹), the vibrational mechanics of 2-aminobenzimidazole manifest through distinct N–H stretching modes.

A primary amine (–NH₂) exhibits two coupled stretching vibrations due to the in-phase and out-of-phase movements of the hydrogen atoms:

  • Asymmetric Stretch: Occurs at higher energy, typically resolved around 3429 cm⁻¹ in substituted benzimidazoles[1].

  • Symmetric Stretch: Occurs at slightly lower energy, typically around 3383 cm⁻¹ [1].

Conversely, the secondary amine (–NH–) embedded within the benzimidazole heterocyclic ring presents a single stretching band, typically observed around 3371 cm⁻¹ [1]. Because these three bands exist within a narrow ~60 cm⁻¹ window, the choice of FTIR sampling technique directly dictates whether these peaks are resolved as distinct signals or convolved into a single, uninterpretable broad band.

Comparative Analysis: FTIR Sampling Modalities

As an Application Scientist, I frequently observe analysts misinterpreting a convolved, broad peak at ~3380 cm⁻¹ in ATR as a single secondary amine, failing to realize the sampling technique itself has suppressed the primary amine doublet. Understanding the physical causality behind each technique is paramount.

Transmission FTIR (KBr Pellet): The Gold Standard for Resolution

The KBr pellet method relies on passing the IR beam directly through a diluted, pressed sample matrix. Because the optical pathlength is constant across the entire mid-IR spectrum, the high-wavenumber region retains an excellent signal-to-noise ratio. This makes KBr the superior choice for resolving the delicate 3429 cm⁻¹ and 3383 cm⁻¹ primary amine bands from the 3371 cm⁻¹ secondary amine band, achieving 2[2].

  • The Causality of Failure: KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a massive, broad O–H stretching band (~3450–3300 cm⁻¹) will completely eclipse the critical N–H signals.

Attenuated Total Reflectance (ATR-FTIR): High Throughput, Variable Depth

ATR-FTIR utilizes an internal reflection element (e.g., Diamond) where the IR beam interacts with the sample via an evanescent wave,3[3].

  • The Causality of Failure: The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength. At high wavenumbers (short wavelengths) like 3400 cm⁻¹, the penetration depth is extremely shallow (<1 µm). Consequently, the N–H stretching bands appear inherently weaker in ATR spectra compared to the fingerprint region, making peak deconvolution of the primary/secondary amine triad highly challenging.
    

Quantitative Data & Spectral Assignments

Table 1: FTIR Spectral Band Assignments for 2-Aminobenzimidazole
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Exocyclic –NH₂ Asymmetric N–H Stretch~3429
Exocyclic –NH₂ Symmetric N–H Stretch~3383
Endocyclic –NH– Secondary Amine N–H Stretch~3371
Aromatic Ring C=C / C=N Stretching1611 – 1640
Heterocycle C–N Stretching~1299
Table 2: Performance Comparison of FTIR Modalities for Amine Resolution
Analytical FeatureKBr Pellet (Transmission)ATR-FTIR (Diamond Crystal)
High-Wavenumber Sensitivity Excellent (Constant pathlength)Poor (Shallow penetration depth)
Moisture Artifact Risk High (Hygroscopic KBr masks N–H)Low (No matrix required)
Sample Preparation Labor-intensive (Pressing required)Minimal (Direct contact)
N–H Spectral Resolution High (Ideal for library matching)Moderate (Peak convolution likely)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis if the validation steps fail.

Protocol A: Moisture-Free KBr Pellet Preparation (For Maximum Resolution)
  • Desiccation: Bake FT-IR grade KBr powder at 110°C for a minimum of 24 hours to eliminate adsorbed water that masks the 3400 cm⁻¹ region. Store in a vacuum desiccator.

  • Matrix Preparation: In an agate mortar, gently mix 1–2 mg of the aminobenzimidazole API with 100 mg of the dried KBr. Crucial: Do not over-grind, as excessive friction can induce polymorphic transitions in the API.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to create a transparent pellet.

  • System Validation (Self-Check): Run a blank KBr pellet (no API) first. The baseline between 3500–3200 cm⁻¹ must exhibit <0.02 absorbance units. If a broad O–H band is present, discard the batch, re-bake the KBr, and restart.

  • Data Acquisition: Collect the transmission spectrum using 32 scans at a resolution of 4 cm⁻¹.

Protocol B: ATR-FTIR Optimization (For Moisture-Sensitive APIs)
  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Collection: Collect a background spectrum of the ambient atmosphere.

  • Sample Application: Place a small amount of the API powder directly onto the crystal.

  • Pressure Application: Apply maximum uniform pressure using the ATR anvil. Causality Note: Intimate contact is critical here to maximize the already shallow penetration depth at 3400 cm⁻¹.

  • System Validation (Self-Check): Monitor the live preview. If the baseline is sloped, particle scattering is occurring. Release the anvil, redistribute the powder, and reapply pressure until a flat baseline is achieved.

  • Data Acquisition: Collect the ATR spectrum using 64 scans (to compensate for weaker high-wavenumber signals) at a resolution of 4 cm⁻¹.

Decision Workflow

FTIR_Decision_Tree Start Aminobenzimidazole API Moisture Is the API highly hygroscopic? Start->Moisture ATR ATR-FTIR (Diamond) Prevents moisture artifacts Moisture->ATR Yes Resolution Need max resolution for NH2 vs NH bands? Moisture->Resolution No KBr Transmission (KBr) Gold standard resolution Resolution->KBr Yes DRIFTS DRIFTS Rapid powder screening Resolution->DRIFTS No

FTIR sampling decision workflow for resolving aminobenzimidazole functional groups.

References

  • Research Article Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives Semantic Scholar 1

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy KinTek Solution 2

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy AZoM 3

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative Symbiosis Online Publishing 4

Sources

Safety Operating Guide

Comprehensive Laboratory Safety & Disposal Protocol: 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the handling of specialized intermediates like 6-Fluoro-1H-benzo[d]imidazol-7-amine (CAS: 1360940-63-1) requires rigorous, scientifically grounded safety protocols. This compound presents a dual-hazard profile: it is both a fluorinated organic and an aromatic amine .

This guide provides an authoritative, step-by-step operational and disposal framework designed to protect laboratory personnel, ensure environmental compliance, and optimize waste management economics.

Chemical Hazard Profiling & Causality

To handle a chemical safely, one must understand the mechanistic reasoning behind its hazards. This compound triggers two distinct regulatory and safety pathways:

  • The Aromatic Amine Hazard (Toxicity): Aromatic amines are highly reactive biologically. In vivo, they are frequently subject to N-oxidation by Cytochrome P450 enzymes, forming reactive electrophiles (nitrenium ions) that can covalently bind to DNA, leading to mutagenesis or carcinogenesis. Consequently, all contact with skin or inhalation of dust must be strictly prevented.

  • The Fluorine Hazard (Halogenated Waste): The presence of the fluorine atom dictates its end-of-life fate. During disposal, halogenated solvents and compounds cannot be used for standard fuels blending. If incinerated improperly, fluorinated organics can generate highly corrosive hydrogen fluoride (HF) gas or toxic byproducts [1]. Therefore, they must be processed in specialized, high-temperature hazardous waste incinerators equipped with alkaline scrubbers[1][2].

Quantitative Hazard Summary
Property / Hazard ClassDescription / SpecificationOperational Implication
Physical State Solid (Crystalline powder)High risk of aerosolization; handle only in a certified fume hood.
Waste Classification Halogenated Organic Waste NEVER mix with non-halogenated waste streams[1].
Primary Toxicity Suspected mutagen / IrritantMandates strict PPE (Nitrile gloves, goggles, lab coat).
Incompatibilities Strong oxidizers, strong acidsStore away from peroxides, nitric acid, and halogens[3].

Operational Handling & Experimental Workflow

Before generating waste, the experimental workflow must be secured. The following self-validating protocol ensures that exposure risks are mitigated at the source.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all weighing, transferring, and reaction setups inside a certified chemical fume hood with a face velocity of 80–100 fpm[3].

  • PPE Verification: Don standard PPE: flame-resistant lab coat, safety goggles (not just glasses), and double-layered nitrile gloves. Causality: Aromatic amines can penetrate standard latex rapidly; double-gloving provides a critical buffer during accidental spills.

  • Static Mitigation: Because the compound is a dry powder, use anti-static weighing boats and spatulas to prevent aerosolization caused by static cling.

  • Decontamination Prep: Keep a spill kit containing inert absorbent material (e.g., vermiculite or sand) and dilute acidic wash solutions immediately accessible[4].

Waste Segregation & Disposal Methodology

Improper disposal of halogenated compounds can cost facilities up to three times more than non-halogenated waste and poses severe risks to Environmental Health and Safety (EHS) personnel[1][5]. Follow this strict disposal methodology.

Phase 1: Segregation and Collection
  • Determine the Physical State of the Waste:

    • Liquid Waste (Reaction mixtures, filtrates): Must be collected in a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) carboy specifically designated for Halogenated Organic Waste [2][3].

    • Solid Waste (Contaminated PPE, empty vials, filter paper): Collect in a sealable 5-gallon plastic bucket or fiberboard drum lined with a heavy-duty plastic bag[6]. Do not mix liquid-containing vials into solid waste[6].

  • Verify Compatibility: Never mix this waste with aqueous acids, bases, heavy metals, or acutely toxic "P-listed" cyanides[2][5].

Phase 2: Labeling and Storage (Satellite Accumulation)
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, attach an official EHS Hazardous Waste Tag[5].

  • Nomenclature Rules: Write the full chemical name ("this compound") and the exact solvent composition (e.g., "50% Dichloromethane, 40% Methanol, 10% this compound"). Do not use abbreviations or chemical formulas [7][8].

  • Vapor-Tight Sealing: Keep the container tightly capped at all times unless actively adding waste. Evaporation is not a legal or safe disposal method[3][7].

  • Secondary Containment: Place the primary waste carboy inside a secondary containment bin capable of holding 110% of the primary container's volume[8].

  • Satellite Accumulation Area (SAA) Limits: Store the waste in a designated SAA. Federal regulations typically mandate that no more than 55 gallons of standard hazardous waste (or 1 quart of acutely toxic waste) be accumulated in a single lab space[5][9].

Phase 3: Final Disposition
  • EHS Pickup: Once the container is 90% full, or the time limit (often 1 year for partially filled containers, or 3 days once the volume limit is reached) expires, submit a pickup request to your institutional EHS department[8][10].

  • Incineration: The waste will be transported to an EPA-regulated facility for high-temperature incineration, destroying the aromatic ring and safely scrubbing the liberated fluorine into inert fluoride salts[2].

Waste Classification & Disposal Workflow

The following diagram illustrates the logical decision tree for processing this compound waste to ensure strict compliance with halogenated waste protocols.

G Start This compound Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) State->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidSeg Segregate strictly as HALOGENATED Organic Waste Liquid->LiquidSeg Label Apply Hazardous Waste Label (Full Chemical Name, No Abbreviations) SolidContainer->Label LiquidContainer Collect in HDPE Carboy (Use Secondary Containment) LiquidSeg->LiquidContainer LiquidContainer->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup for High-Temperature Incineration SAA->EHS

Workflow for the segregation and disposal of fluorinated aromatic amine laboratory waste.

References

  • Washington State University Environmental Health & Safety. "Halogenated Solvents." WSU. Available at:[Link]

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation." Bucknell University. Available at: [Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." Temple University. Available at:[Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal. Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. "Laboratory Chemical Waste Management Guidelines." UPenn. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-Fluoro-1H-benzo[d]imidazol-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 6-Fluoro-1H-benzo[d]imidazol-7-amine. The following protocols are designed to ensure your safety and the integrity of your research by providing a self-validating system of procedures grounded in established safety principles for handling analogous chemical structures.

Understanding the Hazards: A Proactive Approach to Safety

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to other aromatic amines, this compound is likely to cause skin and eye irritation upon contact.[2]

  • Toxicity: Aromatic amines as a class have varying degrees of toxicity, and it is prudent to handle this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and a face shieldMust comply with EN166 or OSHA 29 CFR 1910.133 standards. A face shield is necessary when there is a splash hazard.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's breakthrough time and compatibility information.[3]
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn at all times and be fully buttoned.[4][5]
Respiratory Protection Chemical fume hoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[3][4]

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict handling protocol is essential for minimizing risk.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

  • The storage area should be clearly labeled.

Weighing and Transferring:

  • All weighing and transferring activities must be performed in a certified chemical fume hood.[3][4]

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Handle the solid with care to minimize the generation of dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

Waste Collection:

  • Collect all waste, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[4][7]

  • The label should include the chemical name and the words "Hazardous Waste."

Disposal Procedure:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Provide the disposal contractor with a copy of any available safety information for the compound.[4]

The following diagram outlines the decision-making process for the proper disposal of this compound:

start Have Waste for Disposal is_container_intact Is original container intact and properly labeled? start->is_container_intact transfer_to_new Transfer to a new, compatible, and labeled hazardous waste container is_container_intact->transfer_to_new No seal_container Securely seal the container is_container_intact->seal_container Yes transfer_to_new->seal_container store_waste Store in a designated hazardous waste accumulation area seal_container->store_waste contact_ehs Contact licensed hazardous waste disposal contractor store_waste->contact_ehs end_waste Waste collected by contractor contact_ehs->end_waste

Caption: Disposal Workflow for this compound.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Benchchem. (n.d.). Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine.
  • Rutgers University. (n.d.). Fluorine.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.
  • University of Washington. (2025). Imidazole.
  • UFZ. (2020). A safety and chemical disposal guideline for Minilab users.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.